molecular formula C7H10BNO2 B1320076 4-(Methylamino)phenylboronic acid CAS No. 302348-49-8

4-(Methylamino)phenylboronic acid

Cat. No.: B1320076
CAS No.: 302348-49-8
M. Wt: 150.97 g/mol
InChI Key: IDWLEJGVLKZNGX-UHFFFAOYSA-N
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Description

4-(Methylamino)phenylboronic acid is a useful research compound. Its molecular formula is C7H10BNO2 and its molecular weight is 150.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(methylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWLEJGVLKZNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methylamino)phenylboronic acid, a versatile building block in modern organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, in-depth mechanistic insights, and thorough characterization data. The guide emphasizes scientifically sound methodologies, ensuring reproducibility and a clear understanding of the underlying chemical principles.

Introduction: The Significance of this compound

Arylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including a vast array of pharmaceuticals and functional materials. Among the diverse family of arylboronic acids, this compound offers a unique combination of functionalities: a reactive boronic acid moiety for cross-coupling and a nucleophilic secondary amine that can be further functionalized.

This dual functionality makes it a highly valuable intermediate in the synthesis of bioactive compounds. The methylamino group can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets, or serve as a synthetic handle for the introduction of further molecular complexity. Its applications span various therapeutic areas, including oncology and neurodegenerative diseases, where the construction of bespoke biaryl and heterocyclic scaffolds is paramount.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves a two-step sequence starting from the readily available 4-nitrophenylboronic acid: reduction of the nitro group to an aniline, followed by selective N-methylation. An alternative, more direct approach utilizes a modern cross-coupling reaction to form the N-methylaniline moiety.

Recommended Synthetic Pathway: N-Methylation of 4-Aminophenylboronic Acid

This guide details a robust and selective method for the synthesis of this compound, commencing with the synthesis of the precursor, 4-aminophenylboronic acid, followed by a selective N-methylation.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway from 4-nitrophenylboronic acid to this compound.

Step 1: Synthesis of 4-Aminophenylboronic Acid via Reduction

The initial step involves the reduction of 4-nitrophenylboronic acid to 4-aminophenylboronic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrophenylboronic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminophenylboronic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Selective N-Methylation via Chan-Lam Coupling

The selective mono-N-methylation of anilines can be challenging due to the potential for over-methylation to form the dimethylaniline derivative. The Chan-Lam coupling reaction, utilizing a copper catalyst and a boronic acid as the alkylating agent, provides a highly selective method for this transformation.[1][2]

Causality Behind Experimental Choices:

  • Copper(II) Acetate as Catalyst: Cu(OAc)₂ is an effective catalyst for promoting the N-C bond formation between the aniline and the methylboronic acid.[1]

  • Methylboronic Acid as Methyl Source: This reagent is a mild and selective source of a methyl group, avoiding the harsh conditions and poor selectivity of traditional alkylating agents like methyl iodide.[1][2]

  • Pyridine as Base: The base is crucial for the catalytic cycle, facilitating the transmetalation step. Pyridine has been found to be an effective base for this transformation.

  • Dioxane as Solvent: Dioxane is a suitable solvent that allows for the reaction to be carried out at reflux temperature, ensuring a reasonable reaction rate.

  • Incubation Period: A key insight for achieving high selectivity is an initial incubation period of the aniline with the copper catalyst before the addition of the methylboronic acid. This is thought to favor the formation of the active copper-aniline complex, leading to a more efficient and selective methylation.[2]

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-aminophenylboronic acid (1.0 eq), copper(II) acetate (Cu(OAc)₂, 1.5 eq), and pyridine (2.0 eq).

  • Solvent Addition: Add anhydrous dioxane as the solvent.

  • Incubation: Stir the mixture at room temperature for a designated incubation period (e.g., 30-60 minutes).

  • Methylboronic Acid Addition: Add methylboronic acid (MeB(OH)₂, 1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques and expected data are crucial for this validation.

Spectroscopic Analysis

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.8 ppm, exhibiting characteristic splitting patterns (e.g., doublets). A singlet for the methyl protons (N-CH₃) around δ 2.8-3.0 ppm. A broad singlet for the amine proton (N-H) which may be exchangeable with D₂O. Two broad singlets for the boronic acid protons (B(OH)₂) which are also D₂O exchangeable.
¹³C NMR Aromatic carbons appearing in the range of δ 110-155 ppm. The carbon attached to the boron atom will be in a characteristic region. A signal for the methyl carbon (N-CH₃) around δ 30-35 ppm.
FTIR (cm⁻¹) Broad O-H stretch from the boronic acid around 3200-3400 cm⁻¹. N-H stretching vibration around 3350-3450 cm⁻¹. C-H stretching of the aromatic ring and methyl group around 2850-3100 cm⁻¹. C=C aromatic ring stretching around 1600 cm⁻¹ and 1500 cm⁻¹. Strong B-O stretching around 1350 cm⁻¹. C-N stretching around 1250-1350 cm⁻¹.
Mass Spec. The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₇H₁₀BNO₂), which is approximately 151.08 g/mol .
Physical Properties

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.

Key Applications in Research and Development

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl compounds.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This reaction is instrumental in medicinal chemistry for the synthesis of drug candidates containing a biaryl core structure. The presence of the methylamino group allows for further diversification of the synthesized molecules, enabling the exploration of a broader chemical space in structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Boronic Acids: Boronic acids are generally stable solids, but they should be handled with care. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Reagent-Specific Hazards: Be aware of the specific hazards associated with all reagents used, such as the flammability of solvents and the toxicity of catalysts and other reagents. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant compounds. The synthetic route detailed in this guide, involving the selective N-methylation of 4-aminophenylboronic acid, offers a reliable and efficient method for its preparation. The comprehensive characterization data provided serves as a benchmark for researchers to verify the identity and purity of their synthesized material. By following the detailed protocols and safety guidelines presented, researchers can confidently synthesize and utilize this important chemical intermediate in their research and development endeavors.

References

  • González, I., Mosquera, J., Guerrero, C., Rodríguez, R., & Cruces, J. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680. [Link]

  • Cruces, J., et al. (2010). R&D work: Alkylation of amines with alkylboronic acids. GalChimia. [Link]

Sources

physicochemical properties of 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound (CAS No: 302348-49-8). As a versatile organoboron compound, it serves as a critical building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the compound's characteristics, analytical methodologies, and practical applications. We will delve into its structural attributes, spectroscopic signature, reactivity profile, and established protocols for its use, with a focus on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Significance

The Ascendancy of Arylboronic Acids in Modern Synthesis

Arylboronic acids have become indispensable reagents in modern organic chemistry since the advent of the Suzuki-Miyaura cross-coupling reaction. Their general stability, low toxicity, and functional group tolerance make them superior coupling partners for the formation of carbon-carbon bonds.[1] These attributes have positioned them as foundational components in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials like those used in organic light-emitting diodes (OLEDs).[2][3] The boronic acid moiety, a mild Lewis acid, is generally stable to aqueous and atmospheric conditions, simplifying handling and storage.[4]

This compound: A Key Building Block

This compound is a bifunctional reagent featuring both a nucleophilic methylamino group and an electrophilic boronic acid moiety. This unique electronic profile—an electron-donating group (–NHMe) para to the boronic acid—influences its reactivity in cross-coupling reactions and provides a site for further chemical modification. Its role as an intermediate is particularly pronounced in the pharmaceutical sector, where the introduction of the methylaminophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][5]

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in synthesis and process development.

Chemical Identity and Structure

The molecular structure consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a methylamino group [-NH(CH₃)] at the para position.

IdentifierValueReference
CAS Number 302348-49-8[6]
Molecular Formula C₇H₁₀BNO₂[6][7]
Molecular Weight 150.97 g/mol [7][8]
IUPAC Name (4-(Methylamino)phenyl)boronic acid[6]
Summary of Physical Properties

The following table summarizes the key physical data available for this compound. It is important to note that some values are predicted through computational models due to a lack of extensive experimental data in the literature.

PropertyValueSource
Physical Form SolidAssumed based on analogs
Boiling Point 336.2 ± 44.0 °CPredicted[7]
Density 1.15 ± 0.1 g/cm³Predicted[7]
pKa 8.96 ± 0.17Predicted[7]
Solubility Profile

While specific solubility data for this compound is not extensively published, its properties can be inferred from the parent compound, phenylboronic acid. Phenylboronic acid is soluble in most polar organic solvents (e.g., THF, DMF, alcohols) and has limited solubility in nonpolar solvents like hexanes.[4] Its solubility in water is approximately 10 g/L at 20 °C.[4] The presence of the methylamino group is expected to slightly increase its polarity. For synthetic applications, solvents like tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are commonly employed.

Acidity and pKa Analysis

The boronic acid functional group is a Lewis acid. The predicted pKa of 8.96 for this compound is slightly higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.83).[4][7] This is consistent with the electronic effect of the substituent; the methylamino group is electron-donating, which increases the electron density on the boron atom, making it a slightly weaker Lewis acid. This contrasts with phenylboronic acids bearing electron-withdrawing groups (e.g., -NO₂, -SO₂NH₂), which exhibit lower pKa values (pKa ≈ 7.1-7.4) and can bind to diols at physiological pH.[9]

G cluster_pka Factors Influencing Boronic Acid pKa Node_Center Phenylboronic Acid (pKa ≈ 8.8) Node_pKa_Up Higher pKa (Weaker Acid) Node_Center->Node_pKa_Up Node_pKa_Down Lower pKa (Stronger Acid) Node_Center->Node_pKa_Down Node_EDG Electron-Donating Group (e.g., -NHMe on 4-MAPBA) Increases Electron Density on Boron Node_EDG->Node_Center Increases pKa Node_EWG Electron-Withdrawing Group (e.g., -NO2) Decreases Electron Density on Boron Node_EWG->Node_Center Decreases pKa

Caption: Relationship between substituent electronic effects and the pKa of phenylboronic acids.

Stability and Storage Considerations

Like many boronic acids, this compound can undergo dehydration to form boroxines (cyclic anhydrides) upon heating or prolonged storage. This process is typically reversible upon the addition of water. For optimal stability and to prevent degradation, the compound should be stored in a cool (2-8°C), dark place under an inert atmosphere.[6]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum provides a valuable fingerprint for the compound's functional groups. Key vibrational modes expected for this compound include:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups on the boron atom.[10]

  • N-H Stretching: A moderate, sharp peak around 3350-3450 cm⁻¹.

  • C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

  • B-O Asymmetric Stretching: A strong, characteristic band typically found around 1340-1390 cm⁻¹.[10]

  • C=C Stretching (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

  • O-B-O Deformation: A peak often observed around 630-700 cm⁻¹.[10]

Chromatographic Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid) and an organic modifier (acetonitrile or methanol) is typically effective. UV detection, usually between 254 nm and 280 nm, is suitable due to the aromatic chromophore.

Synthesis and Reactivity

A Representative Synthetic Pathway

One documented method for the synthesis of this compound involves the catalytic hydrogenation of 4-cyanophenylboronic acid. This reaction utilizes a catalyst such as Raney nickel in a suitable solvent like tetrahydrofuran (THF).[11]

G start 4-Cyanophenylboronic Acid end This compound start->end  H₂ (gas stream)  Raney Nickel Catalyst  Tetrahydrofuran (THF)  8 hours  

Caption: Synthesis of this compound via hydrogenation.[11]

The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its participation in the Suzuki-Miyaura reaction to form biaryl structures. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).[1] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)-X L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar-Pd(II)-Ar' L₂ transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration biaryl_product Ar-Ar' (Biaryl Product) red_elim->biaryl_product aryl_halide Ar-X (Aryl Halide) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ (4-MAPBA) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Intermediate for Pharmaceutical Synthesis

The structural motif derived from this compound is present in various biologically active molecules. Its incorporation into a lead compound can enhance binding affinity, improve metabolic stability, or provide a vector for interacting with biological targets. The boronic acid functional group itself has been explored as a pharmacophore, notably in enzyme inhibitors where it can form a reversible covalent bond with serine or threonine residues in an enzyme's active site.[5][12]

Role in Materials Science

Arylboronic acids are precursors for conjugated organic materials used in electronics.[2] The biaryl structures formed via Suzuki coupling often serve as the core of organic semiconductors, dyes, and liquid crystals. The methylamino group can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material or to improve its processing characteristics.

Experimental Protocols

Protocol: Determination of Purity by RP-HPLC
  • Rationale: This protocol establishes a reliable method for quantifying the purity of this compound, which is critical for stoichiometric calculations in subsequent reactions.

  • Instrumentation & Columns:

    • HPLC system with UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Water/Acetonitrile.

  • Methodology:

    • Prepare a sample stock solution of ~1.0 mg/mL in the diluent. Dilute to a working concentration of ~0.1 mg/mL.

    • Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at 254 nm.

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

    • Inject 5-10 µL of the sample.

    • Run a linear gradient:

      • 0-15 min: 5% to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18-18.1 min: Return to 5% B.

      • 18.1-22 min: Hold at 5% B for re-equilibration.

    • Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Rationale: This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. The choice of palladium source, ligand, and base is crucial for reaction success and is explained below.

  • Reagents & Equipment:

    • Aryl Bromide (1.0 eq).

    • This compound (1.2-1.5 eq). Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.

    • Palladium Catalyst: Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos). Causality: Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, while Pd(OAc)₂ requires in situ reduction. Modern bulky phosphine ligands often give higher yields and tolerate more functional groups.

    • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.

    • Solvent: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water. Causality: The presence of water can aid in dissolving the base and boronic acid, often accelerating the reaction. The solvent mixture must be thoroughly degassed.

    • Schlenk flask or reaction vial, inert atmosphere (Nitrogen or Argon).

  • Methodology:

    • To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Causality: This degassing step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry. Its well-defined physicochemical properties, combined with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it a powerful tool for constructing complex molecular architectures. A thorough understanding of its stability, solubility, and spectroscopic characteristics, as outlined in this guide, enables chemists and researchers to leverage its full potential in the fields of drug discovery, materials science, and beyond.

References

  • African Rock Art. 4-(Dimethylamino)phenylboronic acid. [Link]

  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ChemBK. This compound - Physico-chemical Properties. [Link]

  • PubChem. 4-(Dimethylamino)phenylboronic acid. [Link]

  • ResearchGate. pK a values for boronic acids 1-7. [Link]

  • SpectraBase. 4-(Dimethylamino)phenylboronic acid - Optional[ATR-IR] - Spectrum. [Link]

  • PubChem. (4-(Aminomethyl)phenyl)boronic acid. [Link]

  • PubChem. {4-[(Dimethylamino)methyl]phenyl}boronic acid. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

  • SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Angene. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]

  • PubChem. B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. [Link]

  • ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]

  • NIH National Center for Biotechnology Information. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • NIH National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Dergipark. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

Sources

Spectroscopic Characterization of 4-(Methylamino)phenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylamino)phenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification, purity assessment, and understanding of the chemical properties of this compound.

Introduction

This compound belongs to the extensive family of arylboronic acids, which are pivotal in modern organic chemistry, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of both a boronic acid moiety and a methylamino group imparts unique electronic and reactive properties to the molecule, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate spectroscopic characterization is the cornerstone of utilizing such reagents effectively and ensuring the reproducibility of synthetic protocols. This guide provides a detailed interpretation of the expected spectroscopic data for this compound, supported by data from closely related analogs and fundamental spectroscopic principles.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the chemical structure of this compound is presented below with a standardized atom numbering scheme.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The predicted chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of structurally similar compounds, such as 4-(dimethylamino)phenylboronic acid[1].

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7-7.8d2HC2-H, C6-H
~6.6-6.7d2HC3-H, C5-H
~4.5-5.5br s1HN-H
~2.8s3HC7-H₃
~8.0br s2HB(OH)₂

Interpretation:

  • Aromatic Protons: The protons on the benzene ring appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the electron-withdrawing boronic acid group (C2-H and C6-H) are expected to be deshielded and appear downfield around 7.7-7.8 ppm. Conversely, the protons ortho to the electron-donating methylamino group (C3-H and C5-H) are shielded and will appear upfield around 6.6-6.7 ppm.

  • Methyl Protons: The three protons of the methyl group (C7-H₃) are expected to appear as a sharp singlet around 2.8 ppm.

  • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet due to quadrupole broadening and exchange with the solvent. Its chemical shift can be highly variable depending on the solvent and concentration.

  • B(OH)₂ Protons: The hydroxyl protons of the boronic acid group are also exchangeable and will appear as a broad singlet, typically in the downfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are presented below.

Chemical Shift (δ) ppmAssignment
~152C4
~136C2, C6
~130C1
~113C3, C5
~30C7

Interpretation:

  • Aromatic Carbons: The carbon atom attached to the nitrogen (C4) is expected to be the most deshielded of the ring carbons, appearing around 152 ppm. The carbons ortho to the boronic acid group (C2 and C6) will be downfield around 136 ppm. The carbon bearing the boronic acid (C1) is often difficult to observe due to quadrupolar relaxation, but is predicted to be around 130 ppm. The carbons ortho to the methylamino group (C3 and C5) will be shielded and appear upfield around 113 ppm.

  • Methyl Carbon: The methyl carbon (C7) is expected to have a chemical shift of approximately 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are listed below, with assignments based on data for similar phenylboronic acid derivatives[2].

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretching (boronic acid)
~3350MediumN-H stretching
~3100-3000MediumAromatic C-H stretching
~2950-2850Weak-MediumAliphatic C-H stretching
~1610, 1510StrongAromatic C=C stretching
~1350StrongB-O stretching
~1180MediumC-N stretching
~830Strongp-disubstituted C-H bending

Interpretation:

The IR spectrum will be dominated by a very broad and strong absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid group. A sharper peak around 3350 cm⁻¹ corresponding to the N-H stretch should be observable. The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹. The presence of the benzene ring will be confirmed by strong absorptions around 1610 and 1510 cm⁻¹ due to C=C stretching. A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration. The C-N stretching and the out-of-plane bending for the 1,4-disubstituted ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₇H₁₀BNO₂), the expected molecular weight is approximately 150.97 g/mol .

Expected Observations:

  • Molecular Ion (M⁺): A peak corresponding to the molecular ion would be expected at m/z ≈ 151.

  • Dehydration Peak ([M-H₂O]⁺): Boronic acids are known to readily lose water, so a significant peak at m/z ≈ 133 is anticipated.

  • Further Fragmentation: Subsequent fragmentation may involve the loss of the boronic acid group or cleavage of the methyl group.

G M [C₇H₁₀BNO₂]⁺˙ m/z ≈ 151 M_H2O [C₇H₈BN]⁺˙ m/z ≈ 133 M->M_H2O - H₂O M_H2O_HCN [C₆H₇B]⁺˙ m/z ≈ 106 M_H2O->M_H2O_HCN - HCN

Caption: A simplified, plausible fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Data Acquisition Workflow

G cluster_workflow NMR Sample Preparation and Analysis prep Sample Preparation: Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). transfer Transfer to NMR Tube: Filter the solution into a clean, dry NMR tube. prep->transfer instrument Instrument Setup: Place the tube in the NMR spectrometer and lock onto the deuterium signal. transfer->instrument shimming Shimming: Optimize the magnetic field homogeneity. instrument->shimming acquire_1h ¹H NMR Acquisition: Acquire the proton spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay). shimming->acquire_1h acquire_13c ¹³C NMR Acquisition: Acquire the carbon spectrum, typically requiring a larger number of scans. acquire_1h->acquire_13c processing Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. acquire_13c->processing analysis Spectral Analysis: Integrate the peaks, determine chemical shifts, and assign signals to the molecular structure. processing->analysis

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Sample Compression: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

  • Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound, a compound of significant interest in synthetic chemistry. The predicted NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this molecule. The provided experimental protocols offer a framework for obtaining high-quality spectroscopic data. As with any chemical reagent, it is imperative for researchers to verify the identity and purity of their materials using these and other analytical techniques to ensure the reliability and success of their scientific endeavors.

References

  • Royal Society of Chemistry. (Label-Assisted Laser Desorption/Ionization Mass Spectrometry (LA-LDI-MS): An Emerging Technique for Rapid Detection of Ubiquitous Cis-1,2-Diol Functionality). [Link]

Sources

CAS number for 4-(Methylamino)phenylboronic acid and its salts

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylamino)phenylboronic Acid: Identification, Properties, and Strategic Applications

Executive Summary

This compound is a pivotal reagent in modern organic synthesis and medicinal chemistry. Valued for its role as a versatile building block, its primary utility lies in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an in-depth analysis of this compound, beginning with its definitive identification through its Chemical Abstracts Service (CAS) number. It delves into its physicochemical properties, stability considerations, and common synthetic pathways. The core of this document is a detailed exploration of its application in the Suzuki-Miyaura coupling, complete with a mechanistic overview and a validated experimental protocol. This guide is intended for researchers, chemists, and drug development professionals who seek a comprehensive understanding of this compound's strategic role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Compound Identification and Physicochemical Profile

Precise identification is the cornerstone of chemical research and development. This section provides the definitive identifiers and key physicochemical properties for this compound.

Key Identifiers

The primary identifier for any chemical substance is its CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

IdentifierValueSource
CAS Number 302348-49-8 [1]
IUPAC Name(4-(Methylamino)phenyl)boronic acid
Molecular FormulaC₇H₁₀BNO₂[1]
Molecular Weight150.97 g/mol [1]
InChI KeyHEXGMZJQXVDRHU-UHFFFAOYSA-N[2]

It is critical to distinguish this compound from structurally similar but distinct compounds, such as 4-(Dimethylamino)phenylboronic acid (CAS: 28611-39-4)[3][4] and 4-((Methylamino)methyl*)phenylboronic acid (CAS: 518336-26-0)[2][5], as their reactivity and applications can differ significantly. While salts of this compound are not commonly isolated or assigned unique CAS numbers, it is often converted into more stable ester derivatives for purification and storage.

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, storage, and application conditions.

PropertyValueSource
Appearance Solid
Boiling Point 336.2 ± 44.0 °C (Predicted)[1]
Density 1.15 ± 0.1 g/cm³ (Predicted)[1]
pKa 8.96 ± 0.17 (Predicted)[1]
Storage 2-8°C, Inert atmosphere, Keep in dark place

The Chemistry of Arylboronic Acids: A Balance of Stability and Reactivity

A fundamental understanding of the chemistry of arylboronic acids is essential for their successful application. Their utility is governed by a delicate balance between the stability required for storage and handling and the reactivity needed for synthetic transformations.

pH-Dependent Equilibrium and Its Implications

In aqueous solutions, arylboronic acids exist in a pH-dependent equilibrium between the neutral, trigonal planar form (ArB(OH)₂) and the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[6]

  • Acidic to Neutral pH: The trigonal form is predominant. This form is generally less reactive in cross-coupling reactions.

  • Basic pH (above pKa): The equilibrium shifts towards the tetrahedral boronate, formed by the addition of a hydroxide ion. This species is significantly more nucleophilic and is the active participant in the crucial transmetalation step of the Suzuki-Miyaura reaction.[6]

Key Degradation Pathways

The primary decomposition pathway for arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This process is highly pH-dependent and can be accelerated in both acidic and basic conditions, posing a significant challenge for reaction optimization and product yield.

The Role of Boronic Esters for Enhanced Stability

To overcome the inherent instability of boronic acids, they are often converted into more robust derivatives, most commonly boronic esters.[7]

  • Pinacol Esters (Bpin): Offer enhanced stability but can be prone to hydrolysis.[7]

  • MIDA Esters (N-methyliminodiacetic acid): These are highly stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. The boronic acid can be readily released under mild basic conditions.

  • Epin Esters (3,4-diethyl-hexane-3,4-diol): These have demonstrated even greater stability, facilitating easier chromatographic purification compared to other esters.[7][8]

The choice to use a boronic ester over the free acid is a strategic one, aimed at improving shelf-life, simplifying purification, and ensuring the controlled delivery of the reactive boronic acid in a subsequent reaction step.[9]

Arylboronic Acid: Reactivity vs. Stability Pathways.

Synthesis of this compound

An accessible and efficient synthetic route is crucial for the widespread use of any chemical building block. A common method for preparing this compound involves the reduction of a readily available precursor.

Representative Synthetic Route

A documented method involves the catalytic hydrogenation of 4-cyanophenylboronic acid.[10]

Reaction Scheme: 4-Cyanophenylboronic acid → this compound

  • Starting Material: 4-Cyanophenylboronic acid is chosen for the strategic placement of the nitrile group, which can be selectively reduced to the desired methylamine.

  • Catalyst: Raney Nickel is a standard, highly effective catalyst for the hydrogenation of nitriles.

  • Solvent: Tetrahydrofuran (THF) is a suitable aprotic solvent that dissolves the starting material and is stable under the reaction conditions.

  • Reducing Agent: Hydrogen gas (H₂) is the source of hydrogen for the reduction.

Workflow for the Synthesis of this compound.
Step-by-Step Protocol

This protocol is adapted from methodologies described in the literature for analogous transformations.[10]

  • Preparation: Dissolve 4-cyanophenylboronic acid (1 equivalent) in tetrahydrofuran (THF) in a reaction vessel suitable for hydrogenation.

  • Catalyst Addition: Carefully add Raney Nickel catalyst (a catalytic amount, e.g., ~2% by weight) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically several hours).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric and should be handled with care.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography to obtain pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[11][12] this compound serves as an excellent coupling partner in these reactions.

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13]

Suzuki_Cycle cluster_steps center Pd(0)L₂ Pd_II_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) center->Pd_II_complex Ar¹-X OA_step Oxidative Addition RE_step Reductive Elimination TM_step Transmetalation Diaryl_Pd_complex Ar¹-Pd(II)L₂-Ar² Pd_II_complex->Diaryl_Pd_complex [Ar²-B(OH)₃]⁻ Base Activated_Boronate [Ar²-B(OH)₃]⁻ (Active Boronate) Diaryl_Pd_complex->center Ar¹-Ar² (Product)

The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
  • Oxidative Addition: An aryl halide (Ar¹-X) reacts with the active Pd(0) catalyst, which inserts itself into the carbon-halide bond to form a Pd(II) complex.

  • Transmetalation: The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form the more nucleophilic boronate species.[13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 5:1 ratio), degassed

Protocol:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, Pd(OAc)₂, and XPhos.

    • Causality: Using a pre-catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like XPhos is crucial. XPhos accelerates both the oxidative addition and the rate-limiting reductive elimination steps, improving yields and allowing the use of less reactive coupling partners like aryl chlorides.[14]

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe.

    • Causality: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic substrates and the inorganic base (K₃PO₄), creating an effective reaction medium.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS or TLC).

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine to remove the base and other inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Emerging Applications in Drug Development

Beyond its role as a synthetic intermediate, the phenylboronic acid (PBA) moiety itself has garnered significant interest for therapeutic and diagnostic applications.

  • Glucose-Sensing and Insulin Delivery: PBAs can form reversible covalent bonds with cis-diols, a structural feature found in sugars like glucose.[15] This unique property is being exploited to develop "smart" drug delivery systems that can release insulin in response to high glucose levels, offering a promising avenue for diabetes management.[16][17]

  • Enzyme Inhibition: Boronic acid-containing compounds have been successfully developed as therapeutic agents. Bortezomib, a proteasome inhibitor used to treat multiple myeloma, is a prominent example of a boronic acid-based drug, highlighting the potential of this functional group as a pharmacophore.[11]

  • Diagnostic Tools: The ability of PBAs to bind to sialic acids on cell surfaces is being explored for diagnostic and therapeutic applications, particularly in oncology.[18]

Conclusion

This compound, identified by CAS number 302348-49-8 , is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its value is rooted in its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, stability, and the mechanistic principles behind its application allows researchers to strategically construct complex molecules that form the basis of next-generation therapeutics. As the field of drug discovery continues to evolve, the strategic application of well-defined building blocks like this compound will remain paramount to success.

References

  • This compound. ChemBK. [Link]

  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
  • US Patent 6,576,789B1. Process for the preparation of substituted phenylboronic acids.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]

  • Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • (4-(Aminomethyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(Dimethylamino)phenylboronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link]

  • The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. PubMed, National Center for Biotechnology Information. [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. [Link]

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Boron Molecular. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)phenylboronic acid is a versatile building block in medicinal chemistry and organic synthesis, valued for its role in Suzuki-Miyaura cross-coupling reactions and its potential as a pharmacophore. However, the utility of this and other arylboronic acids is often constrained by their physicochemical properties, namely solubility and stability. This guide provides a comprehensive examination of the factors governing the solubility and stability of this compound. We will delve into the underlying chemical principles, offer field-proven experimental protocols for characterization, and discuss strategies for handling and formulation to mitigate degradation.

Introduction: The Chemical Persona of this compound

This compound, a derivative of phenylboronic acid, features a methylamino group at the para position of the phenyl ring. This substitution is critical as the electron-donating nature of the methylamino group significantly influences the electronic properties of the boronic acid moiety. This, in turn, dictates its reactivity, acidity (pKa), and interactions with its environment, which are central to its solubility and stability.[1] The boronic acid functional group itself is a mild Lewis acid, capable of forming reversible covalent bonds, a property exploited in various applications, including sensors and pharmaceuticals.[2][3] However, this reactivity also makes it susceptible to several degradation pathways. Understanding these characteristics is paramount for its effective use in research and development.

The Solubility Profile: A Multifaceted Challenge

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences everything from reaction kinetics to bioavailability. For this compound, solubility is not a simple, single value but is dependent on a range of environmental factors.

Theoretical Framework

The solubility of arylboronic acids is governed by the interplay of the crystalline solid's lattice energy and the solvation energy of the molecule in a given solvent. The presence of both a polar boronic acid group capable of hydrogen bonding and a less polar phenyl ring gives the molecule an amphipathic character.

The 4-methylamino group, being electron-donating, increases the electron density on the phenyl ring and can participate in hydrogen bonding, which may influence its interaction with protic solvents. Generally, boronic acids are known to have limited solubility in water.[4][5][6] For instance, the solubility of the parent phenylboronic acid in water at 20°C is approximately 1.9-2 g/100g H₂O.[4][5] While specific data for the 4-methylamino derivative is scarce, we can anticipate a complex solubility profile.

Key Factors Influencing Solubility
  • Solvent Polarity : Polar protic solvents like water and alcohols can interact with the boronic acid's hydroxyl groups through hydrogen bonding. Polar aprotic solvents such as acetone and ethyl acetate may also be effective. Nonpolar solvents like hexanes are generally poor solvents for boronic acids.[3][4][7] Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7]

  • pH : The pH of an aqueous solution is a critical determinant of solubility. The boronic acid group has a pKa of around 9.[2] In solutions with a pH above its pKa, the boronic acid will be deprotonated to form the more soluble anionic boronate species ([ArB(OH)₃]⁻).[8] This principle can be leveraged to enhance solubility in aqueous media.

  • Temperature : Generally, solubility increases with temperature. This relationship can be exploited for crystallization processes.[4]

  • Formation of Anhydrides (Boroxines) : A significant complicating factor for boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines.[2][4] These boroxines have different solubility profiles than the parent acid, which can lead to inconsistencies in solubility measurements.[4]

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable and standard protocol for determining equilibrium solubility. The causality behind this choice is its ability to ensure the system reaches thermodynamic equilibrium, providing a true measure of solubility.

Protocol:

  • Preparation : Add an excess amount of this compound to a series of vials containing the test solvent (e.g., purified water, buffers at various pH values). The excess solid is crucial to ensure saturation.

  • Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to reach equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure a clear supernatant. This step is critical to avoid contamination of the sample with undissolved solid.

  • Sampling and Dilution : Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification : Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9][10]

  • Calculation : Back-calculate the original concentration to determine the solubility in the test solvent.

Table 1: Expected Solubility Trends for this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighHydrogen bonding with the boronic acid and methylamino groups.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)Moderate to HighDipole-dipole interactions. THF is often a good solvent for Suzuki reactions.
Nonpolar Hexane, TolueneLow"Like dissolves like" principle; the molecule has significant polar character.
Chlorinated Dichloromethane (DCM), ChloroformModerateCan dissolve a range of compounds, but polarity is moderate.

The Stability Profile: Navigating Inherent Reactivity

Arylboronic acids are metabolically unstable and susceptible to degradation under various conditions.[11] Understanding these degradation pathways is crucial for appropriate storage, handling, and use in reactions or formulations. For this compound, the primary stability concerns are protodeboronation and oxidation.

Major Degradation Pathways

Protodeboronation is the cleavage of the carbon-boron (C-B) bond, replacing the boronic acid group with a hydrogen atom.[8] This reaction is highly dependent on pH and can be accelerated in both acidic and, more commonly, basic conditions.[8][12][13] The mechanism involves the formation of the more reactive tetrahedral boronate anion at higher pH, which facilitates the cleavage of the C-B bond.[8] The electron-donating methylamino group can influence the rate of this process.

Arylboronic acids are prone to oxidation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[11][14][15][16][17][18] This process, known as oxidative deboronation, converts the boronic acid into the corresponding phenol (4-methylaminophenol in this case) and boric acid.[14] The reaction is initiated by the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom.[14] This pathway is a significant concern for the metabolic stability of boronic acid-containing drugs.[11][16]

Diagram 1: Key Degradation Pathways

G cluster_0 Protodeboronation (C-B Cleavage) cluster_1 Oxidative Deboronation A This compound B N-Methylaniline A->B H+ / OH- C This compound D 4-(Methylamino)phenol C->D [O] (e.g., H2O2, ROS)

Caption: Primary degradation routes for this compound.

Factors Affecting Stability
  • pH : As mentioned, pH is a critical factor. The rate of protodeboronation for many arylboronic acids is slowest around pH 5 and increases under more acidic or basic conditions.[12]

  • Presence of Oxidants : Exposure to air (oxygen) and other oxidizing agents can accelerate oxidative degradation.[11][13] Solvents should be free of peroxides.[13]

  • Temperature : Elevated temperatures can increase the rate of all degradation reactions.

  • Light : Photolytic degradation can also occur, so protection from light is advisable.[13]

  • Metal Ions : Certain metal ions can catalyze deboronation.[12]

Recommended Storage and Handling

Based on the inherent instability, the following storage and handling procedures are recommended:

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[19][20][21][22][23] For long-term storage, refrigeration (≤ -4 °C) under an inert atmosphere (e.g., argon or nitrogen) is ideal.[1]

  • Handling : Minimize exposure to air and moisture. Use freshly prepared solutions for reactions or analysis whenever possible.[13] If using an autosampler for HPLC analysis, ensure it is cooled to minimize degradation in the vial.[13]

Experimental Assessment: Forced Degradation Studies

A forced degradation (or stress testing) study is the most effective way to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[13] The rationale is to subject the compound to conditions more severe than those it would typically encounter to accelerate degradation and reveal its vulnerabilities.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions (in parallel) A Prepare Stock Solution of This compound B Aliquot into Separate Vials A->B C Apply Stress Conditions B->C S1 Acid Hydrolysis (e.g., 0.1M HCl) S2 Base Hydrolysis (e.g., 0.1M NaOH) S3 Oxidation (e.g., 3% H2O2) S4 Thermal (e.g., 60°C) S5 Photolytic (UV/Vis light) D Withdraw Samples at Time Points (e.g., 0, 2, 8, 24h) E Analyze by Stability-Indicating Method (e.g., LC-MS/MS) D->E F Identify & Quantify Degradants E->F G Determine Degradation Pathways F->G S1->D S2->D S3->D S4->D S5->D

Caption: General experimental workflow for a forced degradation study.

Protocol for Forced Degradation:

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

  • Application of Stress :

    • Acid Hydrolysis : Add an aliquot of the stock solution to a solution of 0.1 M HCl.

    • Base Hydrolysis : Add an aliquot to 0.1 M NaOH.

    • Oxidation : Add an aliquot to a 3% solution of hydrogen peroxide.

    • Thermal Stress : Store a vial of the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress : Expose a solution to a controlled source of UV and/or visible light.

    • Control : Keep an unstressed sample protected from light at a low temperature.

  • Time Points : Withdraw samples from each condition at specified intervals (e.g., 0, 2, 4, 8, 24 hours). If necessary, quench the reaction (e.g., neutralize the acid/base samples).

  • Analysis : Analyze all samples using a developed stability-indicating method, typically a gradient HPLC or UPLC method with UV and/or mass spectrometric detection (LC-MS).

  • Evaluation : Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Mass spectrometry is invaluable for the structural elucidation of the degradation products.

Analytical Methodologies

The characterization of this compound and its potential impurities or degradants requires robust analytical methods.

  • High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for purity assessment and stability studies. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a suitable buffer is a common starting point. UV detection is straightforward due to the aromatic nature of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For higher sensitivity and specificity, especially for identifying unknown degradants in forced degradation studies, LC-MS/MS is the method of choice.[10] It allows for accurate mass measurement and fragmentation analysis to elucidate structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation of the initial material and for the definitive identification of isolated degradation products. ¹¹B NMR can also be used to study the equilibrium between the boronic acid and boronate forms.[24]

Conclusion

This compound is a compound of significant interest, but its utility is intrinsically linked to its physicochemical properties. Its solubility is highly dependent on the solvent system and pH, a characteristic that can be manipulated to advantage. The compound's stability is challenged by inherent pathways of protodeboronation and oxidation, necessitating careful storage and handling protocols. A thorough understanding and experimental characterization of these properties, using systematic approaches like forced degradation studies, are not merely academic exercises. They are essential, self-validating systems that ensure the reliability of experimental results, the success of synthetic campaigns, and the safety and efficacy of potential drug candidates derived from this versatile molecule.

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Google Scholar.
  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 126(47), 15544–15552.
  • 4-[(DIMETHYLAMINO)METHYL]PHENYLBORONICACID Safety Data Sheets. (n.d.). Echemi.
  • Cunico, R. L., & Gonzalez, C. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(9), 5600–5603.
  • Effect of pH on the stability and reactivity of aryl boronic acids. (n.d.). Benchchem.
  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • Yan, J., Springsteen, G., Deeter, S., & Wang, B. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of the American Chemical Society, 126(47), 15544-15552.
  • Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33658372.
  • 5 - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • Di, L., et al. (2007). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 20(9), 1335–1343.
  • Sikora, A., et al. (2008). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine, 45(10), 1434–1442.
  • Stella, V. J., & Schowen, R. L. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development, 15(6), 1378–1383.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. (n.d.). Benchchem.
  • Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hydrolysis mechanism of arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Skinner, H. A., & Smith, N. B. (1954). Thermochemistry of phenylboronic acid, diphenylborinic acid, and their anhydrides. Transactions of the Faraday Society, 50, 1041.
  • Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130.
  • Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Retrieved from [Link]

  • Solubility of benzoxaborole (2) in water. Method A, method B. (n.d.). ResearchGate. Retrieved from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Google Scholar.
  • Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Journal of Pharmaceutical and Biomedical Analysis, 145, 448–457.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

Sources

molecular structure and conformation of 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Lewis acidity of 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lewis Acidity of 4-(Methylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the , a critical parameter influencing its utility in medicinal chemistry, chemical biology, and materials science. The presence of the electron-donating methylamino group at the para-position significantly modulates the electronic properties of the boron center. This guide elucidates the theoretical underpinnings of this effect and presents detailed, field-proven experimental protocols for its quantitative characterization. We cover methodologies including UV-Vis spectroscopic pKa determination, fluorescence-based diol binding assays, and direct analysis by ¹¹B NMR spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. By integrating theoretical principles with practical workflows and data interpretation, this document serves as an essential resource for professionals seeking to harness the unique properties of this compound in their research and development endeavors.

Introduction: The Tunable Lewis Acidity of Arylboronic Acids

Boronic acids [RB(OH)₂] are a fascinating class of molecules characterized by an electron-deficient boron atom, rendering them Lewis acidic.[1] This Lewis acidity is the foundation of their diverse applications, from the cornerstone Suzuki-Miyaura cross-coupling reaction to their burgeoning role as reversible covalent inhibitors and chemosensors for carbohydrates.[2][3] In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar sp²-hybridized state and an anionic, tetrahedral sp³-hybridized boronate state, formed upon reaction with a Lewis base like a hydroxide ion.[1][2]

The strength of this Lewis acidity, often quantified by the acidity constant (pKa), is not fixed; it is highly tunable through the modification of the organic substituent (R). For arylboronic acids, substituents on the phenyl ring exert profound electronic effects. Electron-withdrawing groups (EWGs) delocalize electron density away from the boron atom, increasing its electrophilicity and thus its Lewis acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) push electron density into the aromatic system, which partially shields the vacant p-orbital of the boron, thereby decreasing its Lewis acidity (raising the pKa).[4]

This guide focuses specifically on This compound , a compound featuring a potent electron-donating methylamino group (-NHCH₃) in the para-position. Understanding its precise Lewis acidity is paramount for predicting its binding affinity with biological diols (e.g., in glycoproteins), designing selective sensors, and controlling its reactivity in synthetic protocols.

Physicochemical Properties & Theoretical Framework

The defining feature of this compound is the strong +R (resonance) and -I (inductive) effect of the methylamino group. The resonance effect, where the nitrogen's lone pair donates into the phenyl ring's π-system, is dominant, leading to a net increase in electron density at the boron center.

dot digraph "Equilibrium" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: Fundamental equilibrium of boronic acid in aqueous solution.

This electron donation is expected to decrease the Lewis acidity relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). Computational predictions support this, placing the pKa of this compound in a similar range.

PropertyValueSource
Molecular Formula C₇H₁₀BNO₂[5]
Molecular Weight 150.97 g/mol [5]
Predicted pKa 8.96 ± 0.17[5]
Appearance White to brown or purple solid[6]

Experimental Determination of Lewis Acidity

Quantifying the requires precise experimental methods. Below are three robust protocols, each providing a different and complementary perspective on this core property.

Method 1: pKa Determination by UV-Vis Spectroscopic Titration

This method leverages the change in the electronic structure—and thus the UV-Vis absorbance spectrum—as the boron center transitions from the sp²-hybridized neutral form to the sp³-hybridized anionic boronate form.[7]

Causality: The conversion to the tetrahedral boronate disrupts the π-conjugation between the phenyl ring and the vacant p-orbital of the boron atom. This results in a predictable hypsochromic shift (blue shift) or a decrease in absorbance at a specific wavelength, which can be monitored as a function of pH.[8]

dot digraph "UV_Vis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} /dot Caption: Workflow for pKa determination using UV-Vis spectroscopy.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in methanol or DMSO.

    • Prepare a series of aqueous buffers (e.g., 0.1 M phosphate or borate) spanning a pH range from ~7.5 to 10.5 in 0.2-0.4 pH unit increments. Ensure constant ionic strength across all buffers by adding a salt like KCl.

  • Sample Preparation:

    • For each pH value, prepare a sample in a quartz cuvette. Add a fixed volume of the boronic acid stock solution to each buffer to achieve a final concentration that gives a maximum absorbance between 0.5 and 1.5 (e.g., 50-100 µM). The final concentration of the organic solvent should be kept low and constant (<1%) across all samples.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum for each sample from 200-400 nm against a blank containing the corresponding buffer and solvent concentration.

    • Identify the wavelength of maximum absorbance change (λ_max). Look for clean isosbestic points, which indicate a two-component equilibrium between the acid and its conjugate base.

  • Data Analysis:

    • Extract the absorbance value at λ_max for each pH.

    • Plot Absorbance vs. pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation: A_obs = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) Where A_obs is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the boronate form. The pKa is the pH at which the absorbance is halfway between A_acid and A_base.

Method 2: Diol Binding Affinity via Competitive Fluorescence Assay

The functional Lewis acidity of a boronic acid is often best described by its ability to form reversible covalent bonds with diols. This can be quantified by measuring its binding constant (K_b) with a model diol. A competitive displacement assay using a fluorescent reporter like Alizarin Red S (ARS) is a highly effective method.[7][8]

Causality: ARS is a catechol whose fluorescence is quenched in its free state but becomes highly fluorescent upon binding to a boronic acid to form a boronate ester.[8] A non-fluorescent analyte (a competing diol) will displace the ARS from the boronic acid in a concentration-dependent manner, causing a measurable decrease in fluorescence. This competition allows for the calculation of the binding constant between the boronic acid and the analyte.[9]

dot digraph "Fluorescence_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} /dot Caption: Workflow for the competitive fluorescence binding assay.

Detailed Protocol:

  • Determine the Boronic Acid-ARS Association Constant (K_ARS):

    • Prepare solutions of ARS (e.g., 1 µM) and this compound (e.g., 1 mM) in a physiologically relevant buffer (e.g., pH 7.4 PBS).

    • In a fluorometer, titrate small aliquots of the boronic acid solution into the ARS solution.

    • After each addition, record the fluorescence emission spectrum (e.g., λ_ex ≈ 460 nm, λ_em ≈ 550-650 nm).

    • Plot the change in fluorescence intensity against the boronic acid concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to determine K_ARS.

  • Competitive Displacement Assay:

    • Prepare a solution containing fixed concentrations of both ARS and this compound, chosen to ensure a high degree of complex formation (e.g., >80%) based on the K_ARS value.

    • Prepare a stock solution of a competing diol (e.g., D-fructose or catechol).

    • Titrate the competing diol into the [Boronic Acid-ARS] complex solution.

    • Record the decrease in fluorescence intensity after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the competing diol.

    • The binding constant for the diol (K_diol) can be calculated using established equations for competitive binding, which incorporate the known concentrations of all species and the predetermined K_ARS.[7]

Method 3: Direct Characterization by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique that directly probes the boron nucleus, providing unambiguous information about its hybridization state and electronic environment.[10]

Causality: The chemical shift (δ) of the boron nucleus is highly sensitive to its coordination geometry. Trigonal planar sp²-hybridized boronic acids typically resonate downfield (e.g., δ ≈ 25-35 ppm), while the more shielded tetrahedral sp³-hybridized boronate anions and esters resonate significantly upfield (e.g., δ ≈ 3-10 ppm).[10][11] By monitoring the ¹¹B NMR spectrum as a function of pH, one can directly observe the equilibrium and determine the pKa.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a series of samples of this compound (e.g., ~15-20 mM) in buffered D₂O solutions across a pH range spanning the expected pKa (e.g., pH 7.5 to 10.5).

  • NMR Acquisition:

    • Acquire ¹¹B NMR spectra for each sample. A boron-free probe or quartz NMR tubes are recommended to minimize background signals.

    • Use an external reference standard (e.g., BF₃·OEt₂) for accurate chemical shift calibration.

  • Data Analysis:

    • At each pH, two signals corresponding to the sp² and sp³ species may be observed, or a single, averaged peak if the exchange is fast on the NMR timescale.

    • Plot the observed chemical shift (δ_obs) versus pH.

    • Fit the data to the equation: δ_obs = (δ_acid + δ_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) Where δ_acid and δ_base are the chemical shifts of the pure boronic acid and boronate species, respectively. The pKa is the inflection point of the resulting sigmoidal curve.

Data Interpretation and Comparative Analysis

The experimental data gathered through these methods will provide a quantitative measure of the .

  • Expected Outcome: The pKa value is expected to be higher than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) and significantly higher than that of a phenylboronic acid with an electron-withdrawing group like 4-nitrophenylboronic acid (pKa ≈ 7.1). This confirms the electron-donating effect of the -NHCH₃ group.

  • Binding Affinity: The binding constant (K_b) with diols will be directly related to the Lewis acidity. At a fixed pH (e.g., 7.4), this compound will exhibit a lower binding affinity for diols compared to more Lewis acidic boronic acids, as a smaller fraction of it exists in the binding-competent anionic boronate form.

  • ¹¹B NMR Shifts: The chemical shifts will provide direct evidence of the sp² to sp³ transition. The pH at which the population of the upfield sp³ peak equals the downfield sp² peak corresponds to the pKa.

CompoundSubstituent EffectTypical pKaExpected Diol Affinity (pH 7.4)
4-Nitrophenylboronic acidStrong EWG~7.1High
Phenylboronic acidNeutral Reference~8.8Medium
This compound Strong EDG ~9.0 Low

Applications and Significance

A precise understanding of the is crucial for its rational application:

  • Drug Development: As a reversible covalent inhibitor warhead, its binding affinity and kinetics with target proteins (e.g., serine proteases) are directly governed by its Lewis acidity. A higher pKa means that at physiological pH, less of the active boronate form is present, leading to potentially weaker inhibition compared to more acidic analogues.

  • Carbohydrate Sensing: In the design of fluorescent sensors for glucose or other carbohydrates, the pKa must be carefully matched to the desired operating pH.[12][13] The relatively high pKa of this compound means it is best suited for sensing applications in slightly basic environments.

  • Bioconjugation: When used to modify biomolecules or surfaces, the pH-dependent equilibrium dictates the efficiency of conjugation to diol-containing targets.[14]

Conclusion

The is a defining characteristic that is fundamentally modulated by its para-methylamino substituent. The strong electron-donating nature of this group decreases the electrophilicity of the boron center, resulting in a higher pKa compared to unsubstituted phenylboronic acid. This guide has provided the theoretical context for this phenomenon and outlined three robust, complementary experimental workflows—UV-Vis titration, competitive fluorescence assays, and ¹¹B NMR spectroscopy—for its accurate quantification. For scientists and researchers, a thorough characterization of this property is not merely an academic exercise; it is a prerequisite for the successful design and implementation of this versatile molecule in advanced applications ranging from targeted therapeutics to sophisticated chemosensors.

References

  • D. Plesničar, J. Stare, and J. Grdadolnik, "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents," Chemistry – A European Journal, vol. 28, no. 9, 2022. [Online]. Available: [Link]

  • H. Tanaka, M. Nakamoto, and H. Yoshida, "Various methods for evaluating Lewis acidity of organoboronic acid derivatives," ResearchGate, 2021. [Online]. Available: [Link]

  • D. Plesničar, J. Stare, and J. Grdadolnik, "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents," PubMed, 2022. [Online]. Available: [Link]

  • H. J. M. Baumann et al., "Process for the preparation of substituted phenylboronic acids," U.S. Patent 6,576,789 B1, Jun. 10, 2003. [Online].
  • "this compound," ChemBK. [Online]. Available: [Link]

  • H. Tanaka, M. Nakamoto, and H. Yoshida, "Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides," PubMed Central, 2021. [Online]. Available: [Link]

  • Y. Li, S. Zhang, and Y. Liu, "Recent development of boronic acid-based fluorescent sensors," RSC Advances, vol. 9, no. 31, pp. 17855-17871, 2019. [Online]. Available: [Link]

  • M. A. Esteso et al., "Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution," Journal of Pharmaceutical Sciences, vol. 104, no. 6, pp. 2077-2086, 2015. [Online]. Available: [Link]

  • A. M. El-Nahas et al., "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction," PubMed Central, 2024. [Online]. Available: [Link]

  • S. A. Valenzuela et al., "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," The Journal of Organic Chemistry, vol. 87, no. 22, pp. 15071-15076, 2022. [Online]. Available: [Link]

  • S. A. Valenzuela et al., "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF," ResearchGate, 2022. [Online]. Available: [Link]

  • Y. Li, S. Zhang, and Y. Liu, "Recent development of boronic acid-based fluorescent sensors," PubMed Central, 2019. [Online]. Available: [Link]

  • A. M. El-Nahas, "On the Computational Determination of the pKa of Some Arylboronic Acids," MDPI, 2022. [Online]. Available: [Link]

  • A. M. El-Nahas et al., "A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach | Request PDF," ResearchGate, 2021. [Online]. Available: [Link]

  • K. A. L. C. de Souza, J. D. B. Ribeiro, and E. V. Anslyn, "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation," PubMed Central, 2018. [Online]. Available: [Link]

  • A. M. El-Nahas et al., "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction," MDPI, 2024. [Online]. Available: [Link]

  • S. A. Valenzuela et al., "Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides," ACS Publications, 2005. [Online]. Available: [Link]

  • X. Sun, W. Zhai, J. S. Fossey, and T. D. James, "Boronic acids for fluorescence imaging of carbohydrates," Chemical Communications, vol. 52, no. 1, pp. 10-24, 2016. [Online]. Available: [Link]

  • S. A. Valenzuela et al., "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations," ACS Publications, 2022. [Online]. Available: [Link]

  • S. A. Valenzuela et al., "¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations," PubMed, 2022. [Online]. Available: [Link]

  • S. Bull, J. S. Fossey, T. D. James, and S. van den Elsen, "Molecular recognition with boronic acids—applications in chemical biology," PubMed Central, 2013. [Online]. Available: [Link]

  • K. A. L. C. de Souza, J. D. B. Ribeiro, and E. V. Anslyn, "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation," ACS Omega, vol. 3, no. 12, pp. 17796-17802, 2018. [Online]. Available: [Link]

  • M. Fleischmann et al., "Application of the Lewis acidity parameters LAB in borane‐catalyzed... | Request PDF," ResearchGate, 2019. [Online]. Available: [Link]

  • M. A. Esteso et al., "Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information," University of Regensburg, 2016. [Online]. Available: [Link]

  • F. Duval, "New applications of the interaction between diols and boronic acids," Wageningen University & Research, 2015. [Online]. Available: [Link]

  • A. M. El-Nahas et al., "Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation," The University of Manchester Research Explorer, 2017. [Online]. Available: [Link]

  • "A kind of preparation method of 4 amino phenyl boronic acid derivative," Google Patents. [Online].
  • "(4-(Aminomethyl)phenyl)boronic acid," PubChem. [Online]. Available: [Link]

  • "4-(Dimethylamino)phenylboronic acid," PubChem. [Online]. Available: [Link]

Sources

Unlocking the Potential: A Guide to the Core Biological Activities of Simple Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids (PBAs) are a class of synthetic organoboron compounds characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂]. While historically prominent in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, their unique chemical properties have propelled them into the forefront of biomedical research.[1][2][3] This guide delineates the foundational biological activities of simple phenylboronic acids and their immediate derivatives. We will explore the central physicochemical principle governing their interactions—the reversible formation of boronate esters with cis-diols—and detail how this single, elegant mechanism translates into a diverse array of biological functions, including targeted anticancer activity, broad-spectrum antimicrobial effects, potent enzyme inhibition, and sophisticated biosensing applications. This document serves as a technical resource, providing not only mechanistic insights but also actionable experimental protocols for researchers seeking to explore and harness the therapeutic and diagnostic potential of this versatile chemical scaffold.

The Physicochemical Foundation of Biological Interaction: Reversible Diol Binding

The remarkable versatility of phenylboronic acids in biological systems is almost exclusively derived from their ability to form reversible, covalent bonds with molecules containing 1,2- or 1,3-cis-diol functionalities.[2][4] This interaction involves the Lewis acidic, trigonal planar (sp² hybridized) boron atom of the phenylboronic acid reacting with the nucleophilic hydroxyl groups of a diol. This reaction results in the formation of a more stable, tetrahedral (sp³ hybridized) five- or six-membered cyclic boronate ester, releasing water in the process.[2][5]

This equilibrium is highly sensitive to pH. The PBA-diol interaction is significantly more favorable when the boronic acid is in its tetrahedral, anionic boronate form, which is predominant at pH values above its pKa. This pH-dependent binding is a critical feature exploited in designing systems that can respond to specific physiological environments, such as the slightly acidic milieu of tumors.[6][7][8]

Figure 1: Reversible formation of a cyclic boronate ester.

Key Biological Activities and Mechanisms

The ability to target diol-containing biomolecules underpins the major biological activities of PBAs.

Anticancer Properties

Simple PBAs have demonstrated promising potential as anti-proliferative and anti-metastatic agents, primarily through their interaction with the tumor cell surface and key enzymes.[6]

  • Targeting Cell Surface Sialic Acids: A hallmark of many cancer cells is the overexpression of sialic acids (SAs) on their surface glycoproteins and glycolipids.[6][8][9] Sialic acids are terminal monosaccharides that contain the requisite cis-diol structure for PBA binding. This interaction allows PBAs and PBA-functionalized systems to selectively recognize and bind to cancer cells over healthy cells, providing a basis for targeted therapy and diagnosis.[6][10][11] This binding can interfere with cell migration and reduce cell viability.[6][12] The slightly acidic tumor microenvironment can further enhance the stability of the PBA-SA complex, increasing targeting specificity.[8]

G PBA Phenylboronic Acid (or PBA-functionalized nanoparticle) SA Sialic Acid (SA) (cis-diol) PBA->SA Reversible Covalent Bond Effect Anti-proliferative & Anti-metastatic Effects PBA->Effect Leads to CancerCell Cancer Cell Membrane (Overexpresses SA) SA->CancerCell Located on

Figure 2: PBA targeting of sialic acid on cancer cells.

  • Enzyme Inhibition: Boronic acids are effective inhibitors of certain enzymes. Notably, the dipeptide boronic acid drug Bortezomib, a proteasome inhibitor, set a clinical precedent for this class of compounds in cancer therapy. Simple PBAs can also exhibit inhibitory effects on key cellular enzymes, contributing to their anticancer activity.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: Studies have shown that substituted PBAs can induce apoptosis in cancer cells.[13] The mechanism often involves arresting the cell cycle at specific phases, leading to programmed cell death.[13]

Table 1: Representative In Vitro Cytotoxicity of Phenylboronic Acid (PBA) and Derivatives

Compound Cell Line Cancer Type IC₅₀ (µM) Citation
Phenylboronic Acid (PBA) 4T1 Murine Mammary Adenocarcinoma > 8200 (82 mM) [12]
Phenylboronic Acid (PBA) SCCVII Murine Squamous Cell Carcinoma > 8200 (82 mM) [12]
2-Formylphenylboronic acid A2780 Human Ovarian Cancer 22.1 [13]

| 3-Nitrophenylboronic acid | A2780 | Human Ovarian Cancer | 17.5 |[13] |

Antimicrobial Effects

PBAs exhibit broad-spectrum activity against various pathogens, including bacteria and fungi.

  • Antibacterial Activity: The mechanism of antibacterial action relies on the interaction between PBAs and the diol-rich polysaccharides present in bacterial cell walls. In Gram-negative bacteria, this target is the lipopolysaccharide (LPS) layer, while in Gram-positive bacteria, it is teichoic and lipoteichoic acids.[14][15] This binding can disrupt membrane integrity, leading to bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) effects.[16] This unique mechanism suggests that PBAs could be effective against multidrug-resistant strains.[16] Furthermore, PBA-functionalized polymers have been shown to inhibit biofilm formation and enhance the efficacy of conventional antibiotics like tobramycin.[17]

  • Antifungal Activity: Simple PBAs have also been reported to completely inhibit the mycelial growth of phytopathogenic fungi at low concentrations, indicating their potential use as agricultural or clinical antifungal agents.[18]

Potent Enzyme Inhibition

The boron atom in PBAs is a powerful electrophile that can be attacked by nucleophilic residues in an enzyme's active site. This property makes them particularly effective inhibitors of serine proteases.

  • Mechanism of Serine Protease Inhibition: In the active site of a serine protease (e.g., chymotrypsin, prostate-specific antigen) or a serine β-lactamase, the hydroxyl group of the catalytic serine residue attacks the boron atom.[19] This forms a highly stable, yet reversible, tetrahedral boronate adduct.[20][21] This structure mimics the high-energy tetrahedral transition state of peptide bond hydrolysis, effectively "trapping" the enzyme and preventing it from processing its natural substrate.[21][22] This makes PBAs classic examples of transition-state analogue inhibitors. This activity is being explored to develop novel inhibitors to overcome antibiotic resistance mediated by β-lactamase enzymes.[20][23]

Biosensing of Carbohydrates

The specific and reversible nature of the PBA-diol interaction forms the basis of sophisticated sensors for carbohydrates, most notably glucose.[2][5] Binding of a sugar molecule to a PBA receptor can be designed to trigger a detectable output, such as a change in fluorescence, color, or an electrochemical signal.[24][25] This has led to the development of fluorescent probes for imaging glycans on cell surfaces and continuous glucose monitoring systems for diabetes management.[24][26][27]

Key Experimental Methodologies

To validate the biological activities of novel PBA compounds, a series of standardized in vitro assays are essential. The following protocols provide a framework for their evaluation.

Protocol: Assessment of In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of a PBA compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., A2780, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution series of the PBA compound in culture medium via serial dilution. Phenylboronic acid is often dissolved in DMSO first, then diluted in medium. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only and a "no treatment" control) to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log[concentration] and determine the IC₅₀ value using non-linear regression.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Attachment) A->B C 3. Treat with PBA dilutions (Vehicle Control) B->C D 4. Incubate 48-72h (Exposure) C->D E 5. Add MTT Reagent (Metabolic Activity) D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Crystals (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Figure 3: Workflow for a standard MTT cytotoxicity assay.

Protocol: Serine Protease Inhibition Assay

This protocol measures the ability of a PBA to inhibit a serine protease using a chromogenic substrate.

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). Prepare stock solutions of the serine protease (e.g., Chymotrypsin), the PBA inhibitor (in DMSO), and a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Inhibitor Addition: Add 2 µL of the PBA inhibitor dilutions to the test wells. Add 2 µL of DMSO to the control wells (100% activity) and no-enzyme wells (background).

  • Enzyme Addition: Add 20 µL of the enzyme solution to all wells except the background wells. Mix and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of the chromogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance (e.g., at 405 nm for p-nitroanilide) every 30 seconds for 10-15 minutes.

  • Analysis: Calculate the reaction rate (V) for each concentration. Plot the percentage of inhibition versus log[inhibitor concentration] to determine the IC₅₀. For determination of the inhibition constant (Kᵢ), perform the assay with varying substrate concentrations.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a PBA that prevents visible bacterial growth.

  • Inoculum Preparation: Culture bacteria (e.g., E. coli) overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to each well. Add 50 µL of a 2X starting concentration of the PBA compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the PBA compound in which no visible turbidity (bacterial growth) is observed.

Concluding Remarks and Future Outlook

Simple phenylboronic acids represent a class of compounds whose biological potential is directly and elegantly derived from a fundamental chemical principle: the reversible covalent interaction with cis-diols. This single mechanism grants them access to a wide range of biological targets, leading to significant anticancer, antimicrobial, and enzyme-inhibiting activities. The insights gained from studying these simple scaffolds are now being leveraged to design more complex and highly targeted therapeutic and diagnostic agents. The future of the field lies in the development of sophisticated PBA-functionalized nanoparticles, polymers, and drug-delivery systems that promise enhanced specificity, improved bioavailability, and stimuli-responsive action, paving the way for the next generation of intelligent medicines.[6][28][29]

References

  • Kralj, M., & Stojaković, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Source: PubMed Central, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAiR692BPxxEXKNlzaz34nwjZ0J096RYHP6PT_iWjQxAuHEKp4gKXi9bj_GV0A1YtKKWsDsO9FmKcbmSG_ORbTm5jjTeRdhKQCglpsIT5GmZZANDjygS7h2W4jsEekrJ5b9TFW5dbF_ZaIr2JZ]
  • Shen, H., & Qian, Z. (2025). Phenylboronic acid-modified nanoparticles for cancer treatment. Chemical Communications, 61, 4595-4605. [Source: RSC Publishing, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO4n6TNY2RQ3-MJh1im9MBgFW-1ob5aKro1UcKHhYYSRsUuIUOImEgc--9r5TcWRdqgZOQSw9OpELSFZbEISqeJ-1ni2vONyp7kWjPVhMcMMwN0hq9gpCxI8vq9svE_YmYrtM76OeU_v3jg8rKlrfk4c505iOsEiDyT0eM]
  • Deen, R., et al. (2005). Molecular recognition of sialic acid end groups by phenylboronates. PubMed. [Source: PubMed, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa-wvHQ2GU0_qL3coKxMXsf7sKvEl9oe0u3DCdU8J-sGTl6hNb8wUsm0dZ3c3X47_EwyXLgvgvocBzKLe2OTG39kmIMW634f-77VYy2g9zo7tZSMYZjvRzcuMUQOCXYc024GM8]
  • Jara, P., et al. (Year not available). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC - NIH. [Source: NIH, https://vertexaisearch.cloud.google.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. [Source: NINGBO INNO PHARMCHEM CO.,LTD., https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElZ54lg5FsFmFLx2bq8LrcP2koGseO3H8jrb1ZQ6m1FrFb33STCz4hAWRPFRHAqJvGvj-wf2jKoLkQ619AAr3729t5t38GCbKzCUmER1gK8DuI8dnj46KwDekSmdRJDtY638E6nz8GsvhO31NVbV41Dgp2uye2NU3oOTkttU2v1VmvNNxfBxX7TJllp5e5r7JS4Vr6sNAsZEwZEesMawpsGWNRW5SdIB1LLriN]
  • Zhang, Y., et al. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Publications. [Source: ACS Publications, https://vertexaisearch.cloud.google.
  • Stojaković, M., & Kralj, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Source: PubMed, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGNuzHeBuOwSwvMNi_bAJjAJq1bFUwDhGMGw4tcASgFxgY36fPaj6xD5TDIWETSb0E-L229We6FGpJMIkrHjMPTPKUlZbG_3HlG8CDbwkPu7Ee2mXwLt_LtrtxevEfbM4V0l0T]
  • Stojaković, M., & Kralj, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. ResearchGate. [Source: ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUJ2GP4FScGSN2-unqHmMLBzccBiLZfYoXWojAEiTk59ypVAGfSJjXprwrt4KwhY6MesVZkeGoXJTdxhjBZAodDcR4i8l_2iXM5yD1CMxvwNtYs2kLtyN30s9HdytK0MI_GV-3E2w5qjI9o_DwHE3ZU_4npib4GyGyUByLBiExpH8335izSuAL2q1bRRtzmGW4Bbh3oGcP6Qbr9qvkBd6X60cwSNhtTUaW]
  • Li, Y., et al. (n.d.). A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells. Chemical Communications (RSC Publishing). [Source: RSC Publishing, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt6a0Y__q6QTa2HcShSRg7poA4yngwJvzcgp9xHxJOr4t6ljodFypDOmmTIaY3tTG3uyuhhyPP111O5pXVgQgymHhzTaNrvrKBwncfFMpKfKoCDjexeBxXzljbHCiaJS6SEgxAOP76ekl7rmEgtnmZeRJKqFmPee31cepK]
  • Chowdhury, F. A., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics & Laser Technology, 158. [Source: ScienceDirect, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAz24rl26Xa6_SawdhkL3FpD_8GsIcCeTfz9zFGY9qOVFSLI7GZtnaxBlXnGGH0cv60im6TN_pl2mVs-Gc_cI81XsmE6zGGVLYlPJ0s6q94eCbXF415GKuW44wItcUfVWOwuo2Su7XrS21ikOMBMQ5VA==]
  • Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. [Source: PMC - NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAABkzbYLpz2Yuf41ZWBuTQ5FBR0NZ-4cG_jqt35vaBetvQ5xpCBlmH7xrGvSZ4edF4po63xooy9XocmsQHzlgIL5BTqJGqVVrrfiQ7XnJ9guR_-qx2TfxLXDvVM-ynDsSpmIgWEld49Ylt6c=]
  • Tovilović-Kovačević, G., et al. (n.d.). Antibacterial Effect of Phenylboronic Acid on Escherichia coli and Its Potential Role as a Decontaminant of Fresh Tomato Fruits. NIH. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUmcGDbqgk6ePoGK_Gjqc1ADM9E2TfDfMgzB70T00j5LvfaQehAv0V2ERH1LZIo3M8lgDMtE5V5RCO8MOWh38K8x9BamZvwNZvEUDMR_6fzWseu007avHF1BAo90_XshohTO9EJtJo5m8f80hq]
  • Park, K., et al. (2023). Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Target. Kinam Park. [Source: Kinam Park, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4YYhZuvyRroDhrs4dvrD1Duvaby3khJ-bck9mLj83hPzWnIHuNjJGohBywCs4DDN0n5FP0ZUpG2j7OOy1XxgTLpKUmEICXiTBr58eVlv6fVtN7c9cxv4S8OXRvQky1tuCaQOxcBeFoo11xGvXtfjiOWvh8bqOPfwPhOU3GIXvisHajTyuIJj9eLo3aFVFQEXyixVvahQLdQTNM1IypZO9FU-bqR8pUV8xCgm4dPB9PEaeu88-BmmPIf_j2LsZwYQiWEFNnZs2G-wb6bWQKeWFkGeC2vwWDcEnuJeLFctnApnVCrPvCtvX-_lYhzcnD28uN83gDLtdG-CdrsVyPResdtyDg9V659w-VaNKBceQ8okGmE-S38TMuc2qQ9M7782CdaSIOP5yOMZaRqEqpR4=]
  • Liu, Z., et al. (n.d.). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. NIH. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE22AOYvvFEXeP7ybtyxBGsm6-mKPZg1dV-L0L07ZQpY0ngGHGSW3xI2rsJpIVSYG1sCKs9F5OS0gy9Gc7zmmWHF02ZhrPOihbYxi3xbzvaFUXo_ZyuglRY4HnQioOfmmF31AinIJp8udE9RbA=]
  • Kim, J., et al. (2018). Understanding the Molecular Structure of the Sialic Acid-Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study: Toward Sialic Acid Detection at Cell Membranes. R Discovery. [Source: R Discovery, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEHWOLMX10qPo6VhPkHfPmaQRuqBfZbAbAe6TbewgobcY0IVcCWd8G6uRp4DpnMo-e37yY-7jLer7KhHFzaUd2CNDbaIvIJMdUb5itFNPMiVPPYhZf-9x243hrD6UryZayoUNCIAze4gB1kMV05FVywVxzQV2IX1BdqYgCPiJ5fiBcJ7LRxb7A3MmRO_gmtHbTfOEU6Bj5BxqtZva0Sd5XBy3HGUguz-E1V8ckwsxYhp1FPACh4D12WHUkT22zs47im5lxnhE0tzULH9NIcdF0AyYU-5AUJn9IUpDRr0-ZOBZhYo241szALmioBl4-gfuuWDW-HBk-R70WTXTaeeU6mNNvoy6A0b-0QLxCh5Q4mjN6HtTk5xz3T9h-wJzdUaLDCgdc_sPk-ggUVzDzFhx74uwB1eLHOs3C0Da]
  • Wang, C., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega. [Source: ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF97vw-QNgfm36EMTF-dmQHE3c_Y173iP6afedwyss5W0DG2Nej16NMFEzmeeOYopscWRtaDwQ1jTEfUV-iFCnV_vjeSTuVuwNFC-M-LHDH8Ie5_bgU2mYNBHD6dyd5qTBYLr_a-0ZlxV8NO9c=]
  • Uram, L., et al. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. NIH. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW1xVriQG86j6ZsQa5ocoSoGspDz8fA34HFgEAK7cGLazeV6emdve5SKBdFoxlIrB-acwyNVmnMFY70jZMwZUFXHzl2DyGbVImdiWjKtya19qfqyBraSfXC31ezE-enrZS2Wo4EuC3tMtDqDc=]
  • Linciano, P., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. [Source: MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfrO_9Ne32ES3941CkQwgT9nnp_34V_hGLtKzKn_9d8MRs7Efrq46lSqK1K9jxfyQssKh1GRanE166P7GQ5_TYO4pLPJe4oR1ZS60WlacjcrKWT0hf7a-Lob6_GIJ-gEaI]
  • Zhang, Y., et al. (2022). A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells. Chemical Communications. [Source: RSC Publishing, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqlAp0PB3syrkH0ZkBx-2eff2KaroiP0I8Z7ZveuRt6n0pFFFzF169UM_ttMQBs8j96prU2lr8JaeOjuutK4CKCw-zGm9eE6yhDx90M6cD7IMZPtmW4cqmFFjFh6Mt6YKNYgS0wXyP0E1exZ-fwW5WiI_gSDb8XJ_7]
  • Lundy, P., et al. (2025). Phenylboronic Acid-Modified Polyethyleneimine: A Glycan-Targeting Anti-Biofilm Polymer for Inhibiting Bacterial Adhesion to Mucin and Enhancing Antibiotic Efficacy. ACS Applied Materials & Interfaces. [Source: ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhfZoYcne69luGMq5EE523Lnus3phpGQP1J_dRRPXaePnye0w5KRPuhI9Gyuy7cnePl_F-rCe8OxAz3dNozyf7veuKsytxIuki9jraX_EgVJ559fhJIUFNP66lNcKxJVIVmsKkBLutc1Rejy8aKA==]
  • You, Y., et al. (2022). Phenylboronic acid-functionalized silver nanoparticles for highly efficient and selective bacterial killing. RSC Publishing. [Source: RSC Publishing, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE95iaSYyer-zoyL-qBeGQgqQAiWMITfcQhobsn_woOy4Ka2_z6pkrjU_XGSjeaHAcW15sZyvyW0O2roKZwOzbFPciQZSVaFg36fyNxvPEVbeKDpgHz6hRNvWcQAZChya0NdFgU1WI5IisT2_UVuTEsXEQXpHK31-QW_5ma]
  • Tondi, D., et al. (n.d.). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Source: PMC, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEulFeSGfbvkDD9lVOlZ8APX4S5cKU-xs_jHOCbjar-5Qoi8mL-Xrjy3c-4yg7rNd1j7SdhFOHsmqccZvxX-XaFqTT-ZrXqSIFY9N5UUy85k_OXNpWQdaxjPIY90Pxk2XZUw3-le-xo1NdAE5w=]
  • Liu, Y., et al. (2022). Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery. PubMed Central. [Source: PubMed Central, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtyKmXB4dzBCuA9ExJFoYpMy4ma0svvblVOhaScHbywAi7b286eWQqBmC7BXTMhd4ltXcBZEojU5NC4G7NOntRJ4c3mV2YcflwVts_zmf4RrsQY3Vgdvm_557fuizOWzvagbIoCeByjCn3Vs=]
  • Nishida, K., et al. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. MDPI. [Source: MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgnuot3P27lu-RZxl_6Su9QORrjQs3HhoCsMaiLeZTxNd2ZHoCQHln-umHaxvxXxR4D-AO4WdmkS_9KmGABuG5OyMhwjENZ0EjrQNGLEZ1kILQe6FzqYhjGTwj4gWOG8Cdboo=]
  • Wang, B., et al. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Source: RSC Publishing, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEudOCfVLZJGKoCNP0Zo72PMeEHBrVAww3MnsQ9kmjIHXTYdpO6dpthk11qUD6Y4vs4xS0Q0v3FPYITzw7zEPLf4uj7AcK5_OapFFiUC80P4VdxkI-iE9VCuVfqx-fRTQYH1r0bB_Z6ImfqiGrzjlgg5dqGKb8OAWrs]
  • McShane, C. P., & St-Pierre, J.-F. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Source: ACS Publications, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzARJT4scew7mZ7Tu9bAblIP_FYo5tWeG80fyzElmqhnr2DPYYYI0_ajCmqKg1wVCGBxMLvmz6c1rchWJkwgq4pSFGwHh2XOPfw9SJ653ksLaQMEGBOLe8b0FA-qcWSln_hLZSyoDj0Q6paWSYvg==]
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Source: ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV-E7nSJrME6OeoylGNxCwKLs1b8ovusbZ4_0Bp9GxG2XYVIi7xHlq9aadSIVO4dIWMiN_UjgnJhdQpvYYDCRIQrlxYdYeqJwn-B47dEzTuhAOVCu0cMhYUwXxa7UgQ2rtGddC2ba5T5bkuPRbJ0Jn3fTUXxVYBf7i7nJpFhLE-pP3oiQccrN2VDU6yb1gJQiczLsrVKs2PZeuS6BZFPZB]
  • Wang, Y., et al. (n.d.). Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. ResearchGate. [Source: ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRPwJGZzQo1hP7U88vWHneLJJq9RGNJm644AwQUz8tIbURYSuAv_grSAXMgrAmkY8qj2ogzNyU3uD7bNGqH0WM-11cX1VZg8rxKmuYNYVnVZU8QjXozPTJ1qadtzZnHISA1EvmwVBkfhCe_Nh_C9WO-uDc_TLAdpYQqhAgM3HPt1td9fEgz2Kx2j8DpmDpr6MMmODoxsGoDQT3VU9Z01N6zuoe3jo_NWwxmDYe1QEIBL6zY4fWJb6M_uvz5EKYRwqOTm-s7k_XaS6kscWN1_n5HCXtE6CQCeYbiCeuITp6RlAs5YsEjAE=]
  • Goldbach, H. E., et al. (n.d.). Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion. PMC - NIH. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH43sKkN7OGjP2q5GI-oTebmYxrZXYE5U_iKkOdfevSEjvRjynMaCCQEip5Ut-IyBupGjE0UG19AJAC0nnh2CE_gE1yTKiv5KPW6htKII1xzM_A5R_IFh628D5xkcEBrQxF4djDECHNZlJv1g==]
  • Roy, D., et al. (2025). Phenylboronic Acid-polymers for Biomedical Applications. ResearchGate. [Source: ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLWYes1ZgtYH6EodXLtVUlQ_N-6aWvoRgk7ctanrUfWP-Er6CpqewGu9r29ym60e09tKjORNMJnFC66YuFgDS2v70P-OtxZEKBVjxd8JCTOVQasJVjnfdfqMHqnllWDygLsPa8ufeMm7FCM-q5JRoEfLb04IBH7gVuuCZzu31QG7RVkwC8dYzVw7Z8z3ZjuMEIOgpRe8tb4p2zscM7Hm3TrMa12FI=]
  • Tan, X., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Source: MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDu_OJvvKY0b6F7BZg--3goAnzqwjia8DW-_apwkaKyrimyIHPFnXZp_fjgVMeLmWTysOVW23OvlzBxTiy8_WyrBP0AsW2iMcTKincXAsLjaMPs6YMUrYDDvhjPooVDdu8Hifx0A==]
  • ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. [Source: ChemicalBook, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0-YeXVkSBWW71TeHsnkdqyEISLMQz1marR-KlIlIH2zTZfMPfr1htAZFNhe5UsBdPzcWPJwmHLIrQJ4pMRFXsGFCYtnvxQuEckT1vG5g8MsoTCmSLyAT7jfEyAXhnywGoZcz6oSXOgcRCwCb4xSy-FE8Yc30pOQSd-OCnVgzdvtJb09JWIQdU8vk=]
  • Williams, B. J., et al. (n.d.). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC - NIH. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPIG39VOh6N1I1cu62vqgHMF1YbJwpWjOEMa03kRvB54y6CIO7x_htnk9VJ-1rAKUg8_oAg1y7JnbQSxTzfesc9njrVAdXkHHP2HibQ-5ADRsnxte_lPZyDhZlgimcBMM4iF49lcajvJ8cy28=]
  • Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. [Source: NIH, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYbkfWkWF7WZGMh81Sq32aOXU0FbPSgIlDGtkFA7YxqVhH3IOEWG0jc0kJmtGSMypGAUSo6w_ZGiVNEx25PIxS1408Bt2bnU0b2pOILOq7RGawDhP7L1LgalLZYg7jvZllXe59VbCYeXPV2UI=]
  • Santos, M. A., & Marques, S. M. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Source: MDPI, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrysB3VJRhf82xjMce5Z0zANtYPgvd9IZ26QUASzD9II-GDomT3_QJcWddee6VfjcKYcCyjk9lIDWcK_OS24xZrqp3T7vq5AAOOlMMmuA4SNSxfGqrucEZGlwMHlcK2V7R5DYS]
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. [Source: Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhXoNSu_uk5PKLeZV2M_bVckecUqNOtQpPAGO5C5NlHw_1rmg9Pb8p3_H38LPuPsfo0WlD7qYK49nRvVCbS3eBIXPJbmAs4JOZidvMzjNL7Ckhy1EgonDGpO_swBbDmqgLkIPd0lZil5xLlQ==]
  • Williams, B. J., et al. (2008). Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. PubMed. [Source: PubMed, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvQKpGh9B2cuxByd89pj8J1hxorjNfYQ-I7K0_FoXxrUubjiBnnZFh_cKr-KGp61qZMVEDo-kpxTVT4dXrkehUev4Hs7e7CF5mMF895Yk79uhojfQFlgo4gUooWUj_RtA1FxOH]
  • Georganics. (2024). Phenylboronic acid – preparation and application. [Source: Georganics, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmVKwLrqUBjGhmtRzhuYuo_Jb0_LzDBdXnGXIybhWDldUh_AQuRujeDpSGDl3p-sU-pBynQcOVePQ3KY_sKLdok04YLZuJMTt_MV8mtQmITt3KBfeAmeiJVLsKwBth2g1V3LOuQG_vRXA3lsfNWOlWwRB6zUbmhHEKZtwjGVpKqYLT3fFu]
  • Tan, X., et al. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Source: ResearchGate, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhMn0YowzKyVfsFgcj2HvSqRHsoC5KcM1ccAszc60iBbSkHFNklosJ4M7bDPq36Bn4qZkgQT9pS2gHgF1T5V-YNzCqFQ6hwrUiJLDF3zcfoIOdqYHKw4dyi3FgNAaQ64cP24hrh_I3bz7elptCRmbQ2EJo2SZwNTDwpSec_7gpgmUyE3r-4hIFyL91H4etK7Z4xTyot7280cCJ_IRsFq07dRL4bm4mz6z1GAGNbSTa3c-87w==]
  • De Vita, D., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Source: Not specified]
  • Jara, P., et al. (n.d.). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Taylor & Francis Online. [Source: Taylor & Francis Online, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHufUE4XgyX8MVpKvwV66r-CsjZ0lgIclVFAYWNr6_NaH9rJ38f031rXtAwnraDQjdEIH-yne00jz6VDYQ25tn_nMasdsUq1femS1H3IP5hD1Fz5ou3iURH4X5p86ByHq_eaQOungFvq8gOOtHLVT2PcztZ-D0SKYy7OQjZag==]
  • Sun, X.-L., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. [Source: RSC Publishing, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3NQ9QYb5C164iWYCoBcZf8i3cK41DAj_5Z_xfwzvMpIxiVLfGb5ZUL-VviqP_6GDksEIazhHdNLIDPR0KMtpyH7iJdMhXBJQvDpI-xR2d0YigOjiYchyvlec0p3i7vJO3XUx2mXmbwNfre04NOgbtX-1i17zqyyTx]
  • Wikipedia. (n.d.). Phenylboronic acid. [Source: Wikipedia, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHVpCpglcQcqfh7HUkhO0alkotLnHbalnNYRFYl1J_oTEAeUYhHU1EwS2OpWxbc9DxDXoDPljmcSxivLqXr3FQYiLk-Uq5ttabu7OjLRH9XC01tmq3fmFMtaky_7bRNoyIpVbRnQbw36D0gQ==]

Sources

Methodological & Application

synthesis of biaryl compounds using 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Scaffolds Utilizing 4-(Methylamino)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Biaryls in Modern Chemistry

The biaryl motif is a privileged structural scaffold found in a vast array of pharmaceuticals, functional materials, and natural products.[1][2][3] These compounds, characterized by a direct bond between two aromatic rings, are integral to the design of therapeutics for a wide range of diseases, including inflammatory conditions, hypertension, and cancer.[3][4] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the most robust and widely used method for the synthesis of these vital structures.[1][5] This is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][6]

This guide focuses on the practical application of this compound, an electron-rich and versatile building block, in the palladium-catalyzed synthesis of N-methyl-4-aminobiaryl derivatives. These specific structures are of high interest in medicinal chemistry, where the aniline moiety serves as a key pharmacophore. We will explore the underlying principles of the Suzuki-Miyaura coupling, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[5][7]

  • Reductive Elimination: The two coupled organic fragments (Ar¹-Ar²) are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²B(OH)₂ + Base boronate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Focus: this compound

This compound is an electron-rich coupling partner due to the electron-donating nature of the secondary amine. This high reactivity is advantageous, often allowing for coupling under milder conditions compared to electron-deficient or sterically hindered boronic acids. However, this reactivity also presents challenges:

  • Stability: Electron-rich boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of N-methylaniline and reducing the yield of the desired biaryl.[8][9] This is particularly relevant under the basic, often aqueous, conditions of the Suzuki coupling.

  • Handling: Like many boronic acids, it may exist as a mixture of the free acid and its anhydride. It should be stored in a cool, dry place and handled under an inert atmosphere where possible to minimize degradation.

The choice of reaction conditions must balance the need for catalytic activity with the imperative to suppress the protodeboronation pathway. The development of advanced palladium precatalysts and specific ligand systems has been key to successfully coupling such unstable boronic acids at lower temperatures and shorter reaction times.[8][9]

Experimental Protocol: General Procedure for Biaryl Synthesis

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials & Equipment:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a precatalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification weigh 1. Weigh Reactants: - Aryl Halide - Boronic Acid - Base add_catalyst 2. Add Pd Catalyst & Ligand weigh->add_catalyst add_solvent 3. Add Degassed Solvent add_catalyst->add_solvent purge 4. Purge with Inert Gas add_solvent->purge heat 5. Heat & Stir (e.g., 80-100 °C) purge->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to RT & Quench monitor->cool extract 8. Aqueous Work-up & Extraction cool->extract dry 9. Dry, Filter & Concentrate extract->dry purify 10. Purify via Chromatography dry->purify

Sources

Application Note: A Detailed Protocol for Suzuki-Miyaura Coupling with 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides a comprehensive protocol for the coupling of 4-(Methylamino)phenylboronic acid with aryl halides. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into potential challenges and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development who utilize cross-coupling chemistry to construct complex molecular architectures.

Introduction and Scientific Principles

The Suzuki-Miyaura reaction, a palladium-catalyzed process, couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[2] This reaction has become one of the most utilized transformations in synthetic chemistry due to the mild reaction conditions, the commercial availability of a vast array of reagents, and the low toxicity of the boron-containing byproducts.[3]

The specific substrate of focus, this compound, is a valuable building block in medicinal chemistry and materials science. The resulting N-methylaniline moiety is a common feature in pharmacologically active compounds and functional materials. However, the presence of the amine functional group introduces specific challenges. The amine can coordinate to the palladium catalyst, potentially inhibiting its activity. Furthermore, aminoboronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[4][5] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to achieving high yields and purity.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (Ar'-B(OH)₃⁻), facilitating the transfer of the aryl group to the palladium complex.[7][8]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) complex couple and are eliminated from the metal center, forming the new biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species.[6][8]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ + Base product Ar-Ar'

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific aryl halide used.

Reagents and Equipment

Reagents:

  • Aryl Bromide (e.g., 4-Bromoanisole)

  • This compound

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more modern pre-catalyst like XPhos Pd G2.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).

  • Solvent: A mixture of 1,4-Dioxane and Water, or Ethanol and Water.

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Deionized Water

  • Inert Gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Septa

  • Needles and syringes for solvent transfer

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for workup (separatory funnel, beakers, flasks)

  • Silica gel for column chromatography

Reagent Stoichiometry

The following table provides a representative set of quantities for a 1.0 mmol scale reaction.

ReagentM.W. ( g/mol )EquivalentsAmount (mg)Moles (mmol)
Aryl Bromide (e.g., 4-Bromoanisole)187.041.01871.0
This compound150.981.21811.2
Pd(PPh₃)₄1155.560.02 (2 mol%)23.10.02
Potassium Carbonate (K₂CO₃)138.212.0276.42.0
1,4-Dioxane--8 mL-
Water--2 mL-
Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol).[1]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[1]

Reaction Execution: 5. Using a syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The solvents should be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen. 6. Place the flask in a preheated oil bath or heating mantle set to 80-100 °C.[1][2] 7. Stir the reaction mixture vigorously. 8. Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under a positive pressure of inert gas.

Workup and Purification: 9. Once the reaction is complete (typically indicated by the consumption of the limiting reagent, the aryl bromide), cool the mixture to room temperature.[2] 10. Add deionized water (10 mL) and transfer the mixture to a separatory funnel. 11. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL). 12. Combine the organic layers and wash with water, followed by brine (saturated NaCl solution). This helps to remove inorganic salts and water-soluble impurities. 13. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1] 14. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure biaryl product.[1][9]

Figure 2. General workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Newer generation catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) can be more effective for challenging substrates.[1][10] Anhydrous conditions and thorough degassing of solvents are crucial, as oxygen can deactivate the Pd(0) catalyst.

  • Protodeboronation: The replacement of the boronic acid group with hydrogen is a common side reaction. Using a less aqueous solvent system, a milder base (like K₃PO₄ or CsF), or a catalyst system that promotes rapid coupling can minimize this issue.[5]

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid (Ar'-Ar') can occur. This is often minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents) and ensuring efficient stirring.

  • Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, it can be sensitive to air and may require higher temperatures. Modern palladium pre-catalysts are often more stable, require lower catalyst loadings, and can facilitate reactions at lower temperatures.[1]

Safety Precautions

  • Palladium Catalysts: Palladium compounds should be handled with care. While not highly toxic, they are flammable solids and can be irritants.[11][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]

  • Boronic Acids: Boronic acids are generally stable solids but should be handled with standard laboratory precautions. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and has associated health risks. Always handle these solvents in a fume hood.

  • Inert Gas: Use caution when working with compressed gas cylinders. Ensure they are properly secured.

  • Exothermic Reactions: Palladium-catalyzed reactions can be exothermic. For larger-scale reactions, careful monitoring of the internal temperature and controlled addition of reagents may be necessary to prevent thermal runaway.[15]

Characterization of Product

The identity and purity of the final biaryl product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure: Palladium. Retrieved from [Link]

  • What Should We Pay Attention To When Using Palladium Carbon Catalyst? (2024, September 30). Retrieved from [Link]

  • Le, C. M., et al. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Vantourout, J. K., et al. (2021). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • Frenette, R., & Friesen, R. W. (1995). Biaryl Synthesis via Suzuki Coupling on a Solid Support. ChemInform.
  • Noble, A., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between.... Retrieved from [Link]

  • Al-Masri, A. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]

  • Chen, Y., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-(Methylamino)phenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, 4-(Methylamino)phenylboronic acid and its derivatives have emerged as exceptionally versatile reagents.[1][2][3] Far from being a mere synthetic intermediate, this compound's unique electronic and structural characteristics have positioned it at the forefront of several key areas in medicinal chemistry. Its utility spans from the foundational construction of complex molecular scaffolds to its sophisticated role as a targeting moiety in advanced drug delivery systems.[1][4][5] This guide provides an in-depth exploration of the strategic applications of this compound, offering both the theoretical underpinnings and detailed, field-proven protocols for its effective implementation in a research and development setting. We will delve into its pivotal role in the synthesis of kinase inhibitors, its application in targeted cancer therapy, and the critical analytical considerations for its use.

Core Applications in Medicinal Chemistry

The Lynchpin of Biaryl Synthesis: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[6][7] Within this context, this compound serves as a critical building block for the synthesis of biaryl structures, a common motif in a vast array of approved pharmaceuticals.[2][6] The methylamino group, being an electron-donating group (EDG), can influence the reaction kinetics, often enhancing the rate of the crucial transmetalation step in the catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromopyridine) (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Reaction Monitoring: The disappearance of the limiting reactant (aryl halide) and the appearance of a new, more polar spot on TLC (or a new peak in LC-MS with the expected mass) indicates reaction progression.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Targeted_Drug_Delivery cluster_0 Drug Delivery System cluster_1 Cancer Cell Surface Drug_Carrier Drug_Carrier Sialic_Acid Sialic_Acid Drug_Carrier:f1->Sialic_Acid:f1 Reversible Boronate Ester Formation

Caption: Phenylboronic acid (PBA) moieties on a drug carrier selectively bind to sialic acids on cancer cells.

Crafting the Next Generation of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology, and many successful drugs, such as Imatinib, are built around a pyridylpyrimidinylaminophenyl scaffold. [8][9]The synthesis of these crucial pharmacophores often relies on the strategic use of boronic acids in Suzuki-Miyaura coupling reactions to construct the core structure. [10][11][12]this compound is an ideal reagent for introducing the substituted phenylamine portion of the molecule, which is critical for binding to the target kinase.

Protocol 2: Synthesis of a Kinase Inhibitor Scaffold Precursor

This protocol outlines the synthesis of a key intermediate for a kinase inhibitor, demonstrating the use of this compound to introduce the necessary phenylamine moiety.

Materials:

  • 2-Chloro-4-aminopyrimidine (1.0 equivalent)

  • This compound pinacol ester (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • Acetonitrile and Water (3:1 mixture)

Procedure:

  • In a microwave vial, combine 2-chloro-4-aminopyrimidine (1.0 equiv), this compound pinacol ester (1.1 equiv), and sodium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.03 equiv).

  • Add the degassed acetonitrile/water solvent mixture.

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 20-30 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

  • Purify the product via flash chromatography to yield the desired N-(4-(methylamino)phenyl)pyrimidin-4-amine precursor.

Self-Validation:

  • Microwave Synthesis: This method often provides rapid and high-yielding results for this type of coupling. [13]* Purity Assessment: The purity of the final compound should be assessed by HPLC, and its identity confirmed by NMR and HRMS.

Analytical Considerations and Best Practices

A significant challenge in working with boronic acids is their propensity to hydrolyze to the corresponding boronic acid and, under certain conditions, form boroxines (cyclic anhydrides). [14]This can complicate analysis and affect reaction stoichiometry.

Table 1: Analytical Strategies for Boronic Acids and Their Esters

Analytical TechniqueApplicationKey Considerations
Reversed-Phase HPLC Purity analysis of boronic acids and their esters.Can be challenging due to the poor retention of polar boronic acids. [14]The use of aprotic diluents and basic mobile phases with ion-pairing reagents can improve separation and stability. [14]
Gas Chromatography (GC) Not generally suitable for boronic acids.Boronic acids are non-volatile and thermally labile. [14]
NMR Spectroscopy Structural confirmation and assessment of boroxine formation.Boroxine formation can be observed as a separate set of peaks in the ¹H and ¹¹B NMR spectra.
LC-MS Reaction monitoring and identification of products and byproducts.Provides molecular weight information, which is crucial for confirming the identity of the desired product and any degradation products.

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the medicinal chemist's arsenal. Its applications in Suzuki-Miyaura coupling for the construction of complex molecules, particularly kinase inhibitors, are well-established. [1][10]Furthermore, its emerging role in targeted drug delivery systems highlights its potential for developing more sophisticated and selective cancer therapies. [4][5][15]As our understanding of disease biology deepens, the unique properties of boronic acids will undoubtedly continue to be exploited in the design of novel therapeutics. Future research may focus on enhancing the metabolic stability of the boronic acid moiety itself, potentially through the development of derivatives like benzoxaboroles, to further expand its utility as a pharmacophore in drug design. [16]

References

  • 4-(Dimethylamino)phenylboronic acid - Chem-Impex. [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central. [Link]

  • 4-(Dimethylamino)phenylboronic acid - African Rock Art. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed. [Link]

  • (PDF) PH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - ResearchGate. [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed. [Link]

  • Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. [Link]

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. [Link]

  • 4-(2-Methoxyethylaminocarbonyl)phenylboronic acid - MySkinRecipes. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • Boron-Containing Pharmacophore - MIT Technology Licensing Office. [Link]

  • The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar. [Link]

  • pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid - PubMed. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. [Link]

Sources

The Strategic Utility of 4-(Methylamino)phenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Among the vast arsenal of reagents available to the synthetic chemist, arylboronic acids have established themselves as indispensable tools, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions.[1] This guide focuses on a particularly valuable, yet nuanced, member of this family: 4-(Methylamino)phenylboronic acid .

With its unique electronic properties—a secondary amine that acts as a moderate electron-donating group—this reagent offers distinct advantages in the synthesis of complex molecular architectures, particularly those prevalent in targeted therapies such as kinase inhibitors. The methylamino moiety can serve as a key pharmacophoric element, a hydrogen bond donor/acceptor, or a point for further molecular elaboration, all while influencing the reactivity of the boronic acid in a predictable manner. This document provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and handling requirements is the foundation of its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 302348-49-8[2]
Molecular Formula C₇H₁₀BNO₂[2]
Molecular Weight 150.97 g/mol [2]
Appearance Solid[3]
Predicted Boiling Point 336.2 ± 44.0 °C[2]
Predicted Density 1.15 ± 0.1 g/cm³[2]

Table 2: Safety and Handling Information

Hazard StatementPrecautionary Measures
Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[4][5]
First Aid IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[6]
Disposal Dispose of contents/container to an approved waste disposal plant.[4]

Core Application: Synthesis of Diaryl-Scaffold Kinase Inhibitors

A predominant application of this compound in drug discovery is the synthesis of molecules containing a diarylamine or diarylurea scaffold. These structural motifs are privileged in the design of kinase inhibitors, as they can effectively occupy the ATP-binding pocket of various kinases by forming key hydrogen bond interactions.[7][8]

The Diaryl-Scaffold Advantage in Kinase Inhibition

Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[7][9] The diarylamine scaffold can mimic the adenine region of ATP, with one aryl ring occupying the hydrophobic region and the amine linker forming hydrogen bonds with the hinge region of the kinase. The second aryl ring, introduced via the boronic acid, can be tailored to occupy the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.[10]

A key target in this context is Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and some cancers.[11][12] Many potent GSK-3 inhibitors feature a diarylamine or related scaffold.[13][14]

The PI3K/Akt/GSK-3 Signaling Pathway: A Therapeutic Target

The activity of GSK-3 is tightly regulated by upstream signaling pathways, most notably the PI3K/Akt pathway.[7] This pathway is crucial for cell survival, proliferation, and metabolism. In a simplified view, growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then generates PIP3, which recruits and activates Akt. Activated Akt, in turn, phosphorylates and inactivates GSK-3.[2][11] In pathological states like Alzheimer's disease, dysregulation of this pathway can lead to hyperactive GSK-3, which contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles.[8] Therefore, direct inhibition of GSK-3 is a promising therapeutic strategy.

Below is a diagram illustrating the core components of this signaling cascade.

PI3K_Akt_GSK3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates GSK3 GSK-3 (Active) Akt->GSK3 Phosphorylates (Inhibits) Tau Tau GSK3->Tau Phosphorylates GSK3_i p-GSK-3 (Inactive) pTau Hyperphosphorylated Tau Tau->pTau Neurofibrillary Tangles Neurofibrillary Tangles pTau->Neurofibrillary Tangles GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt/GSK-3 signaling pathway.

Experimental Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for utilizing this compound.[15] The following protocol is a representative, adaptable procedure for the coupling of this boronic acid with a heteroaryl chloride, specifically a 2-chloropyrimidine, to generate a diarylamine precursor. This reaction is often a key step in the synthesis of kinase inhibitors.

Protocol: Synthesis of a 4-(Methylamino)phenyl-substituted Pyrimidine

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a 2-chloropyrimidine derivative. Microwave-assisted heating is often employed to accelerate this type of reaction.[15]

Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound is a potent and versatile building block in the drug discovery arsenal. Its utility in constructing privileged scaffolds, such as the diarylamines found in numerous kinase inhibitors, makes it a reagent of high strategic importance. The protocols and insights provided in this guide are intended to facilitate its effective application in the synthesis of novel, biologically active molecules. As the demand for targeted therapeutics continues to grow, the judicious use of well-characterized and reactive building blocks like this compound will undoubtedly continue to accelerate the pace of innovation in medicinal chemistry.

References

  • Molecular mechanism of PI3K/AKT/GSK-3 signalling pathway in neuronal... - ResearchGate. Available at: [Link]

  • Roles of PI3K/AKT/GSK3/mTOR Pathway in Cell Signaling of Mental Illnesses - PMC. Available at: [Link]

  • Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed. Available at: [Link]

  • GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed. Available at: [Link]

  • Glycogen synthase kinase-3 signaling in Alzheimer's disease - PMC - PubMed Central. Available at: [Link]

  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC - PubMed Central. Available at: [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC - PubMed Central. Available at: [Link]

  • This compound - ChemBK. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchGate. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. Available at: [Link]

  • Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors. Available at: [Link]

  • Diarylureas and Diarylamides with Oxazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors - PubMed. Available at: [Link]

  • Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. Available at: [Link]

  • 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Available at: [Link]

  • Glycogen synthase kinase-3 (GSK-3) inhibitors for the treatment of Alzheimer's disease. Available at: [Link]

Sources

Application Notes and Protocols: 4-(Methylamino)phenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Methylamino)phenylboronic acid, with the CAS Number 302348-49-8, is a versatile organic compound that is gaining significant interest in the field of materials science.[1] Its unique molecular structure, which combines a phenylboronic acid moiety with a methylamino group, offers a powerful toolkit for the design and synthesis of advanced functional materials. The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-diols, a property that is central to its use in sensors and stimuli-responsive systems.[2][3][4] Concurrently, the methylamino group, an electron-donating substituent, modulates the electronic properties of the phenyl ring, influencing its reactivity and photophysical characteristics. This dual functionality makes this compound a valuable building block for a new generation of smart materials.

This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols for its use in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and self-healing hydrogels.

Chemical Properties of this compound
PropertyValue
CAS Number 302348-49-8
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol
Appearance Typically a white to off-white powder
Solubility Soluble in many organic solvents

Fluorescent Sensors for Saccharide Detection

The ability of phenylboronic acids to bind with saccharides has been extensively exploited in the design of fluorescent sensors.[1][5] The underlying principle involves the modulation of a fluorophore's emission in response to the binding of a saccharide to the boronic acid receptor. The methylamino group in this compound can act as an internal fluorophore or be part of a larger conjugated system, where its electron-donating nature can influence the photophysical properties upon saccharide binding.

Mechanism of Sensing

The sensing mechanism is often based on Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen of the methylamino group can quench the fluorescence of an attached fluorophore. Upon binding of a saccharide to the boronic acid, the geometry and electronic properties of the molecule are altered, which can inhibit the PET process and lead to a "turn-on" fluorescence response.

Unbound Unbound Sensor (Fluorescence OFF) Bound Saccharide-Bound Sensor (Fluorescence ON) Unbound->Bound Binding to Boronic Acid (Inhibits PET) Bound->Unbound Dissociation Saccharide Saccharide (Diol) Saccharide->Unbound Analyte

Caption: Mechanism of a "turn-on" fluorescent sensor.

Protocol: Fluorescent Detection of Fructose

This protocol describes the use of a sensor system incorporating this compound for the detection of fructose, a common monosaccharide.

Materials:

  • This compound

  • A suitable fluorophore with a reactive group for conjugation (e.g., an anthracene or pyrene derivative with a carboxylic acid or acyl chloride group)

  • Fructose

  • HEPES buffer (pH 7.4)

  • Organic solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware and a fluorescence spectrophotometer

Procedure:

  • Sensor Synthesis (Illustrative Example):

    • Dissolve this compound and an equimolar amount of the chosen fluorophore in a suitable organic solvent.

    • If the fluorophore has a carboxylic acid group, use a coupling agent like EDC/NHS to form an amide bond with the methylamino group of the boronic acid.

    • Purify the resulting sensor molecule using column chromatography.

    • Characterize the synthesized sensor using NMR and mass spectrometry.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of fructose (e.g., 100 mM) in HEPES buffer.

  • Fluorescence Measurements:

    • In a cuvette, add HEPES buffer to a final volume of 2 mL.

    • Add a small aliquot of the sensor stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Add increasing concentrations of the fructose stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of fructose concentration.

    • Determine the detection limit and the linear range of the sensor.

Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, aminophenylboronic acid derivatives are crucial building blocks for the synthesis of materials used in OLEDs.[6] They are particularly valuable in the creation of hole-transporting layers (HTLs) and emissive layers (EMLs). The methylamino group can enhance the hole-transporting capabilities of the resulting material. The boronic acid functionality allows for the straightforward construction of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.[7][8][9][10]

Role in OLED Material Synthesis

This compound can be coupled with various aryl halides to synthesize larger, conjugated molecules with desirable electronic and photophysical properties for OLED applications.

cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling 4-MAPBA This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 4-MAPBA->Catalyst ArylHalide Aryl Halide (e.g., Bromobenzene derivative) ArylHalide->Catalyst Product OLED Material Precursor (Biaryl Compound) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: Suzuki-Miyaura coupling for OLED material synthesis.

Protocol: Synthesis of an OLED Intermediate via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a biaryl compound, a common core structure in OLED materials.

Materials:

  • This compound

  • An aryl bromide (e.g., 4-bromotriphenylamine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1 equivalent), and the base (2 equivalents).

    • Add the palladium catalyst (0.05 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Characterize the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Self-Healing Hydrogels

The reversible nature of the boronate ester bond formed between boronic acids and diols is the cornerstone of self-healing hydrogels.[11][12][13] These materials can autonomously repair damage, making them highly desirable for applications in biomedical engineering and soft robotics. By incorporating this compound into a polymer backbone, a hydrogel can be formed by crosslinking with a diol-containing polymer, such as polyvinyl alcohol (PVA).

Self-Healing Mechanism

When the hydrogel is damaged, the boronate ester bonds at the fractured interface are broken. The dynamic and reversible nature of these bonds allows them to reform across the interface, leading to the healing of the material.

cluster_polymers Polymer Components PolymerA Polymer with this compound side chains Hydrogel Crosslinked Hydrogel Network (Boronate Ester Bonds) PolymerA->Hydrogel PolymerB Polymer with diol side chains (e.g., PVA) PolymerB->Hydrogel Damaged Damaged Hydrogel (Broken Bonds) Hydrogel->Damaged Mechanical Damage Healed Healed Hydrogel (Reformed Bonds) Damaged->Healed Autonomous Re-formation of Bonds

Caption: Self-healing mechanism of a boronic ester-based hydrogel.

Protocol: Synthesis of a Self-Healing Hydrogel

This protocol describes the synthesis of a polymer containing this compound and its subsequent use to form a self-healing hydrogel with PVA.

Part 1: Synthesis of a Polymer with Pendant this compound Groups

Materials:

  • A polymer with reactive side groups (e.g., poly(acrylic acid))

  • This compound

  • Coupling agents (e.g., EDC/NHS)

  • Dialysis tubing

  • Organic solvent (e.g., DMF)

Procedure:

  • Polymer Functionalization:

    • Dissolve the starting polymer in DMF.

    • Activate the carboxylic acid groups of the polymer with EDC and NHS.

    • Add this compound to the reaction mixture and stir at room temperature.

    • Monitor the reaction for 24-48 hours.

  • Purification:

    • Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether).

    • Redissolve the polymer in water and purify by dialysis against deionized water for several days to remove unreacted reagents.

    • Lyophilize the purified polymer to obtain a dry powder.

Part 2: Formation of the Self-Healing Hydrogel

Materials:

  • The synthesized polymer from Part 1

  • Polyvinyl alcohol (PVA)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a solution of the functionalized polymer in PBS (e.g., 5% w/v).

    • Prepare a solution of PVA in PBS (e.g., 5% w/v).

  • Hydrogel Formation:

    • Mix the two polymer solutions in a 1:1 volume ratio.

    • Vortex the mixture vigorously for a few seconds. A hydrogel should form almost instantaneously.

  • Self-Healing Test:

    • Cut the prepared hydrogel into two pieces with a scalpel.

    • Bring the two cut surfaces into contact and allow them to stand at room temperature.

    • Observe the healing process over time. The hydrogel should regain its integrity and be able to be stretched without breaking at the healed interface.

References

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and protocols for the use of 4-(Methylamino)phenylboronic acid in palladium-catalyzed cross-coupling reactions. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig type reactions involving this versatile reagent. The document delves into the mechanistic underpinnings of these transformations, offers step-by-step experimental protocols, and discusses critical parameters for reaction optimization. Furthermore, it highlights the significance of the 4-(methylamino)phenyl moiety in medicinal chemistry, particularly in the design of kinase inhibitors. Troubleshooting common issues such as protodeboronation and homocoupling is also addressed to ensure successful implementation of these powerful synthetic methods.

Introduction: The Significance of this compound in Modern Drug Discovery

The 4-(methylamino)phenyl structural motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its presence is particularly notable in the field of oncology, where it forms a core component of numerous kinase inhibitors. The methylamino group can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with target proteins.

This compound serves as a key building block for introducing this valuable moiety into complex molecules. Its utility is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the efficient and selective formation of carbon-carbon and carbon-nitrogen bonds. The ability to readily couple this reagent with a wide range of substrates makes it an indispensable tool for lead optimization and the synthesis of compound libraries in drug discovery programs. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for this compound, enabling the formation of biaryl structures. These structures are prevalent in many pharmaceutical agents.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (or triflate) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-4'-(methylamino)biphenyl

This protocol describes the coupling of 4-bromoanisole with this compound.

Materials:

  • 4-Bromoanisole

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the vial containing the catalyst and ligand. Stir for 5 minutes until a homogeneous solution is formed.

  • Transfer the catalyst solution to the Schlenk flask containing the substrates and base via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Optimization and Troubleshooting
ParameterRecommendationRationale & Troubleshooting
Catalyst/Ligand Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosElectron-rich, bulky phosphine ligands are generally effective for coupling with electron-rich boronic acids. If the reaction is sluggish, consider using a pre-catalyst such as an XPhos palladacycle.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical. K₃PO₄ is often a good starting point. Weaker bases may be necessary for substrates with base-sensitive functional groups.[2]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OThe presence of water is often crucial for dissolving the inorganic base.[2] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
Temperature 80-110 °CHigher temperatures can accelerate the reaction but may also promote side reactions like protodeboronation.

Common Issue: Protodeboronation

Protodeboronation, the cleavage of the C-B bond, is a common side reaction with electron-rich boronic acids.[3] To mitigate this:

  • Use milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2]

  • Consider using anhydrous conditions, though this may require a different base and solvent system.

  • Slow addition of the boronic acid can keep its concentration low, disfavoring decomposition.

Heck-Type Reactions: Arylation of Alkenes

While the classical Heck reaction involves aryl halides, variations using arylboronic acids have been developed. These oxidative Heck reactions offer an alternative route to substituted alkenes.[1]

Mechanistic Considerations

The oxidative Heck reaction proceeds through a Pd(II) catalyst. The key steps involve transmetalation of the arylboronic acid to the Pd(II) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and a Pd(0) species, which must be re-oxidized to complete the catalytic cycle.[1]

General Protocol: Coupling of this compound with an Acrylate

This protocol is a general guideline and will likely require optimization for specific substrates.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or another suitable base

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and anhydrous DMF (5 mL).

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add n-butyl acrylate (1.2 mmol, 1.2 equiv) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Seal the tube and heat the reaction to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with diethyl ether, and wash with water to remove DMF and the base.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig-Type Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[4] While it traditionally couples an amine with an aryl halide, variations using arylboronic acids as the aryl source have been explored, often in nickel-catalyzed systems.[5] For palladium catalysis, a more direct approach involves coupling an aryl halide with N-methylaniline, a close structural analog of the target moiety.

Detailed Experimental Protocol: Synthesis of a Diaryl-N-methylamine

This protocol describes the coupling of an aryl bromide with N-methylaniline.

Materials:

  • Aryl bromide

  • N-Methylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.024 mmol, 2.4 mol%).

  • Add anhydrous toluene (5 mL) and N-methylaniline (1.2 mmol, 1.2 equiv).

  • Seal the reaction vessel and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Concluding Remarks

This compound is a valuable and versatile reagent in the arsenal of the medicinal chemist. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and efficient methods for incorporating the 4-(methylamino)phenyl moiety into a diverse range of molecular architectures. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters are key to achieving high yields and purity. The protocols and troubleshooting advice provided herein should serve as a solid foundation for the successful application of these powerful synthetic transformations in the pursuit of novel therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gong, W., et al. (2012). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Nawaz, S. A., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]

  • Nakao, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Beilstein Journals. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ResearchGate. (2020). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. [Link]

Sources

synthesis of substituted anilines via Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Anilines via Aminative Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in C–N Bond Formation

Substituted anilines and, more broadly, diarylamines are privileged scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditionally, the synthesis of these structures has been dominated by methods like the Buchwald-Hartwig amination, which directly couples an amine with an aryl halide.[3][4] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has been the undisputed champion for forging carbon-carbon (C-C) bonds.[5][6][7]

This guide delves into a novel and powerful strategy that merges the conceptual frameworks of these two cornerstone reactions: the Aminative Suzuki-Miyaura Coupling . This three-component reaction utilizes the same readily available starting materials as a traditional Suzuki coupling—an aryl halide and an organoboron reagent—but incorporates an aminating agent to forge a C–N bond, yielding a diarylamine instead of a biaryl.[3][4][8] This approach provides a unique and highly flexible pathway to complex aniline derivatives, expanding the synthetic chemist's toolkit for drug discovery and development.[9][10]

Section 1: Merging Suzuki-Miyaura and Buchwald-Hartwig Pathways

The elegance of the aminative Suzuki-Miyaura coupling lies in its ability to repurpose the well-understood reactivity of Suzuki-Miyaura starting materials to achieve a Buchwald-Hartwig-type outcome. This is not a direct C-N coupling in the traditional sense but rather a palladium-catalyzed cascade that inserts a nitrogen atom between the two coupling partners.

The key challenge is to control the catalytic cycle to favor this C-N-C bond formation over the conventional and often highly efficient C-C coupling pathway.[8] The solution, as we will explore, lies in the strategic selection of a bulky phosphine ligand and a specialized aminating reagent, which together steer the palladium catalyst through the desired aminative pathway.[3][8]

G cluster_0 Traditional Cross-Coupling cluster_1 Aminative Suzuki-Miyaura Coupling ArylHalide_1 Aryl Halide Suzuki Suzuki-Miyaura (C-C Coupling) ArylHalide_1->Suzuki BoronicAcid_1 Boronic Acid BoronicAcid_1->Suzuki Biaryl Biaryl Product Suzuki->Biaryl ArylHalide_2 Aryl Halide BHC Buchwald-Hartwig (C-N Coupling) ArylHalide_2->BHC Amine Amine Amine->BHC Aniline Substituted Aniline BHC->Aniline ArylHalide_3 Aryl Halide AminativeSuzuki Aminative Suzuki-Miyaura (C-N-C Coupling) ArylHalide_3->AminativeSuzuki BoronicAcid_3 Boronic Acid BoronicAcid_3->AminativeSuzuki AminatingAgent Aminating Agent (e.g., DPPH) AminatingAgent->AminativeSuzuki Diarylamine Diarylamine Product AminativeSuzuki->Diarylamine

Caption: Conceptual overview of cross-coupling strategies.

Section 2: The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the standard Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][11][12] The aminative variant introduces a critical fourth step, fundamentally altering the product outcome. The precise sequence of events can be flexible, but a plausible pathway involves the insertion of the nitrogen moiety after the initial oxidative addition.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is a common first step in most cross-coupling reactions.[6][12]

  • Nitrogen Insertion : The aminating agent, such as O-(diphenylphosphinyl)hydroxylamine (DPPH), coordinates to the Pd(II) complex. This is the divergent step. Instead of proceeding to transmetalation, the complex facilitates the insertion of the nitrogen atom, forming an Ar¹-N-Pd intermediate.

  • Transmetalation : The organoboron reagent (Ar²-B(OR)₂) is activated by a base to form a more nucleophilic borate species.[13][14] This species then transfers its aryl group (Ar²) to the palladium center, displacing the halide or other leaving group and forming a diaryl-palladium-amide complex.

  • Reductive Elimination : This final step forms the new C–N bond, yielding the diarylamine product (Ar¹-NH-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]

The success of this pathway hinges on preventing the direct reductive elimination of a biaryl (Ar¹-Ar²) after transmetalation. Bulky, electron-rich ligands are crucial as they can modulate the geometry and electron density at the palladium center, favoring the C-N bond-forming reductive elimination over the C-C pathway.[8]

G Catalytic Cycle of Aminative Suzuki-Miyaura Coupling Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl L-Pd(II)-Ar¹      |      X OA->PdII_Aryl NI Nitrogen Insertion PdII_Aryl->NI PdII_Amide L-Pd(II)-N(H)Ar¹      |      X NI->PdII_Amide TM Transmetalation PdII_Amide->TM PdII_Diaryl L-Pd(II)-N(H)Ar¹      |     Ar² TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar¹-NH-Ar² (Diarylamine) RE->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OA AminatingAgent Aminating Agent (e.g., DPPH) AminatingAgent->NI Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) + Base Ar2B->TM

Caption: Proposed catalytic cycle for aminative Suzuki-Miyaura coupling.

Section 3: Core Components & Optimization

The successful execution of this three-component coupling requires careful consideration of each reactant and catalyst component.

Catalyst & Ligand System

The choice of ligand is arguably the most critical factor. It must stabilize the palladium catalyst while promoting the desired aminative pathway over the conventional C-C coupling.

  • Bulky Biaryl Phosphine Ligands : Ligands such as t-BuBrettPhos and tBuXPhos have proven highly effective.[8] Their steric bulk is thought to create a coordination environment around the palladium that disfavors the geometry required for C-C reductive elimination, thereby opening the door for the C-N bond-forming pathway.[3][8]

  • Palladium Precatalysts : Air- and moisture-stable Pd(II) precatalysts, such as the G3 and G4 palladacycles developed by the Buchwald group, are often used. These complexes readily generate the active Pd(0) species under the reaction conditions.[15]

LigandKey FeaturesTypical Application
t-BuBrettPhos Highly bulky and electron-rich.Proven effective for aminative Suzuki coupling, providing high yields and selectivity for the diarylamine product.[8]
tBuXPhos Similar steric and electronic profile to t-BuBrettPhos.Also highly effective, serving as a viable alternative for optimization.[8]
RuPhos / BrettPhos Widely used for challenging C-N couplings (Buchwald-Hartwig).May be less selective for the aminative pathway, potentially leading to competing C-C coupling.[1][8]
SPhos / XPhos General-purpose, highly active ligands for Suzuki and Buchwald-Hartwig reactions.Effectiveness for the three-component aminative reaction would require specific screening.[16]
The Coupling Partners & Aminating Agent
  • Aryl Halides (Electrophile) : The reaction is broadly compatible with various aryl halides. The typical reactivity trend is I > Br ≈ OTf > Cl.[7] Modern catalysts show excellent performance even with less reactive but more cost-effective aryl chlorides.[17]

  • Organoboron Reagents (Nucleophile) : Both arylboronic acids and their esters (e.g., pinacol esters) are effective coupling partners.[3][5] Boronic esters often offer superior stability, preventing premature protodeboronation, a common side reaction.[16]

  • Aminating Agent : O-(diphenylphosphinyl)hydroxylamine (DPPH) is a commercially available and effective aminating agent for this transformation, serving as the "NH" source.[8]

Base and Solvent System

The base and solvent are not merely reaction media but play active roles in the catalytic cycle.

  • Base : The primary role of the base is to activate the organoboron reagent by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[13][18] The choice of base can significantly impact yield and selectivity.

  • Solvent : Anhydrous, non-protic solvents are generally preferred to minimize side reactions like protodeboronation.[16]

BaseSolvent(s)Characteristics & Causality
K₃PO₄ Dioxane, Toluene, 2-MeTHFA moderately strong, non-nucleophilic base. Often a good starting point for challenging couplings due to its efficacy and solubility in common organic solvents.[16]
Cs₂CO₃ Dioxane, DMF, TolueneA stronger base that can accelerate reactions with less reactive substrates. Its high solubility in some organic solvents can be advantageous.[16]
KOH 2-MeTHF, TolueneA very strong base required when using less reactive boronic esters to facilitate hydrolysis and/or "ate" complex formation.[8] Can promote side reactions if not used carefully.
K₂CO₃ Toluene/H₂O, DioxaneA classic, milder base often used in biphasic systems for traditional Suzuki couplings. May be less effective for the more demanding aminative variant.[16]

Section 4: Experimental Protocols

Adherence to rigorous, reproducible protocols is essential for success. The following sections provide a general workflow and a detailed experimental procedure.

General Experimental Workflow

Caption: General workflow for aminative Suzuki-Miyaura coupling.

Protocol 1: Synthesis of a Diarylamine via Aminative Suzuki-Miyaura Coupling

This protocol is adapted from procedures reported for the coupling of aryl triflates and boronic acids.[8]

Materials:

  • Aryl triflate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.2 equiv, 0.6 mmol)

  • t-BuBrettPhos Pd G3 precatalyst (2 mol%, 0.01 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 equiv, 1.5 mmol)

  • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M)

Procedure:

  • Reaction Setup : To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl triflate, arylboronic acid, DPPH, and K₃PO₄. If not working in a glovebox, seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition : In a glovebox, add the t-BuBrettPhos Pd G3 precatalyst to the vial. If a glovebox is not available, the catalyst can be added under a positive flow of inert gas.

  • Solvent Addition : Add the degassed 2-MeTHF (2.5 mL) to the vial via syringe.

  • Reaction Execution : Seal the vial tightly with a screw cap and place it in a preheated aluminum heating block at 60 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylamine product.

Section 5: Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed conditions.3. Poor quality of boronic acid.1. Use a fresh, reliable precatalyst. Ensure proper inert atmosphere technique.2. Flame-dry glassware thoroughly. Use freshly distilled/degassed solvents.[16]3. Use a fresh bottle of boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).[16]
Significant C-C Coupling Product (Biaryl) 1. Ligand is not bulky enough to disfavor the C-C reductive elimination pathway.2. Reaction conditions (temp, solvent) favor C-C coupling.1. Switch to a bulkier ligand like t-BuBrettPhos or tBuXPhos.[8]2. Screen different solvents or lower the reaction temperature to see if selectivity improves.
Formation of Phenol Byproduct 1. Hydrolysis of the aryl halide/triflate, often promoted by a strong, nucleophilic base or residual water.2. Occurs with triflates in polar solvents with strong bases like KOH.[8]1. Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure strictly anhydrous conditions.2. Switch to a less polar solvent if using a strong base.
Protodeboronation of Boronic Acid 1. Presence of water or protic impurities.2. Base or temperature is too harsh for the specific boronic acid substrate.1. Use anhydrous solvents and reagents.[16]2. Switch to a milder base (e.g., K₂CO₃) or lower the reaction temperature. Using a boronate ester can significantly improve stability.[16]

Section 6: Applications in Drug Discovery

The ability to rapidly and efficiently construct complex diarylamine cores is of immense value in pharmaceutical research.[9][10] This methodology allows medicinal chemists to access novel chemical space and synthesize analogues for structure-activity relationship (SAR) studies with greater speed. The tolerance for a wide range of functional groups means that complex, late-stage intermediates can be coupled without the need for extensive protecting group manipulations, streamlining the synthesis of drug candidates.[1][19] The aminative Suzuki-Miyaura coupling represents a significant step forward, providing a powerful and unconventional tool for building the essential C-N bonds found in many of today's most important medicines.[9][20]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Goetz, J. F., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available from: [Link]

  • Goetz, J. F., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. Available from: [Link]

  • Nolan, S. P., & Szostak, M. (2022). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis. Available from: [Link]

  • Leconte, N., & et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. Available from: [Link]

  • Onnuch, P., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. ResearchGate. Available from: [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Singh, S., & et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available from: [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science. Available from: [Link]

  • Sharma, A., & et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]

  • Cravotto, G., & et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available from: [Link]

  • Sharma, A., & et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available from: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • Vo, C.-V., & et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available from: [Link]

  • The Chemists' Cookbook. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Singleton, D. A., & et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Leonori, D., & Aggarwal, V. K. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Mechanism of the Suzuki Coupling. Available from: [Link]

  • Leonori, D., & Aggarwal, V. K. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

  • Singh, S., & et al. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Available from: [Link]

  • Avanthay, M., & et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available from: [Link]

  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed. Available from: [Link]

Sources

Application Note & Protocols: Strategic Functionalization of Heterocyclic Compounds Using 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the 4-(Methylamino)phenyl Moiety in Heterocyclic Scaffolds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] Their unique electronic properties and ability to engage in specific biological interactions make them privileged scaffolds in drug discovery.[3][4] The targeted functionalization of these rings allows for the fine-tuning of molecular properties such as solubility, metabolic stability, and target affinity.

This guide focuses on the incorporation of the 4-(Methylamino)phenyl group, a particularly valuable substituent. The methylamino moiety acts as a potent electron-donating group and a hydrogen bond donor/acceptor, features that are frequently exploited to enhance binding to biological targets and modulate pharmacokinetic profiles. The reagent of choice for this transformation is 4-(Methylamino)phenylboronic acid , utilized primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction .[5][6]

This document provides a deep dive into the mechanistic underpinnings of this reaction, a detailed, field-tested laboratory protocol, and critical insights into troubleshooting and optimization, designed to empower researchers to successfully synthesize these high-value compounds.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex.[7] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the generally low toxicity of the boron-containing reagents.[6]

The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the heterocyclic halide (Het-X). This oxidizes the palladium center from Pd(0) to a Pd(II) intermediate.[7][8] The reactivity of the halide is crucial, with the typical trend being I > Br > Cl > F.[8] For less reactive chlorides, specialized ligands are often necessary to facilitate this step.

  • Transmetalation: This is the key step where the 4-(methylamino)phenyl group is transferred to the palladium center. The boronic acid is first activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (-B(OR)₃⁻).[6][9] This boronate then exchanges its organic group with the halide on the Pd(II) complex. The choice of base and solvent is critical and can significantly impact reaction efficiency.

  • Reductive Elimination: In the final step, the two organic fragments—the heterocycle and the 4-(methylamino)phenyl group—are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Cycle cluster_labels pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate2 Het-Pd(II)L₂-Ar pd0->pd_intermediate2 Oxidative Addition l_oa Oxidative Addition het_x Heterocyclic Halide (Het-X) pd_intermediate1 Het-Pd(II)L₂-X het_x->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate1->pd0 Reductive Elimination l_tm Transmetalation boronic_acid Ar-B(OH)₂ + Base boronic_acid->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd_intermediate1 Transmetalation product Functionalized Heterocycle (Het-Ar) pd_intermediate2->product l_re Reductive Elimination reductive_elimination Reductive Elimination Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup degas Solvent Degassing (Argon Sparge) setup->degas catalyst Catalyst Addition degas->catalyst heat Reaction Heating (80-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure Product characterize->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Materials & Equipment
Reagents & MaterialsEquipment
2-ChloropyridineSchlenk flask or sealed reaction vial
This compoundMagnetic stirrer hotplate
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Condenser and inert gas line (Argon/N₂)
Potassium Carbonate (K₂CO₃), anhydrousSyringes and needles
1,4-Dioxane, anhydrousTLC plates (Silica gel 60 F₂₅₄)
Deionized WaterRotary evaporator
Ethyl Acetate, HPLC gradeGlassware for extraction
Hexanes, HPLC gradeColumn chromatography setup
Brine (saturated NaCl solution)NMR spectrometer, Mass spectrometer
Anhydrous Sodium Sulfate (Na₂SO₄)-
Step-by-Step Methodology

Rationale: The entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst. [10]

  • Reaction Setup:

    • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. The base is essential for activating the boronic acid for transmetalation. [5]

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

    • Causality: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.

    • Seal the flask and sparge the mixture with a gentle stream of argon through a needle for 15 minutes while stirring. This step is critical to remove dissolved oxygen, which can cause catalyst decomposition and promote the unwanted homocoupling of the boronic acid. [5][10]

  • Catalyst Addition:

    • Briefly remove the seal and add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Causality: 3 mol% is a typical catalyst loading for this type of reaction; however, it may require optimization depending on the substrate's reactivity.

    • Immediately reseal the flask and briefly evacuate and backfill with argon three times to ensure the headspace is inert.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath at 90 °C.

    • Stir the reaction vigorously for 12-18 hours.

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC or LC-MS until the 2-chloropyridine starting material is consumed.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [10]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to elute the product.

Characterization

The identity and purity of the final product, 2-(4-(methylamino)phenyl)pyridine, must be confirmed.

Analysis TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)Signals corresponding to aromatic protons on both the pyridine and phenyl rings. A singlet for the N-H proton and a singlet for the N-CH₃ protons. The chemical shifts will be characteristic of the final structure. [11][12]
¹³C NMR (101 MHz, CDCl₃)Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. [11][13]
High-Resolution MS (HRMS)The measured m/z value should match the calculated exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula.

Troubleshooting & Optimization Guide

Even robust reactions can encounter issues. The following table addresses common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Pd(0) catalyst (oxidized).2. Insufficient degassing (oxygen contamination).3. Base is not sufficiently strong or anhydrous.4. Impure starting materials.1. Use a fresh bottle of catalyst or a more air-stable precatalyst (e.g., a Pd(II) source with phosphine ligands).<[10]br>2. Ensure rigorous sparging of the solvent and maintain a positive pressure of inert gas.<[5]br>3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is dry.4. Purify starting materials before use.
Protodeboronation (Boronic acid is replaced by -H)1. The electron-rich this compound is susceptible to this side reaction.<[14]br>2. Reaction temperature is too high or reaction time is too long.3. Presence of excess water or protic sources.1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Use anhydrous solvents and a minimal amount of water. Consider protecting the boronic acid as a MIDA or pinacol ester. [5]
Homocoupling of Boronic Acid (Forms 4,4'-bis(methylamino)biphenyl)1. Significant oxygen present in the reaction mixture.<[5]br>2. Presence of unreduced Pd(II) species at the start of the reaction.1. Improve the degassing procedure significantly. Use freeze-pump-thaw cycles for highly sensitive reactions.2. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).
Difficult Purification 1. Residual palladium catalyst.2. Boronic acid-derived impurities.1. Wash the crude organic extract with an aqueous solution of thiourea or L-cysteine to scavenge residual palladium.2. During work-up, perform a basic wash (e.g., 1M NaOH) to remove unreacted boronic acid as its water-soluble boronate salt.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2021). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • NRO Chemistry (YouTube). (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Seiple, I. B., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • PubMed. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. [Link]

  • Journal of the American Chemical Society. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. [Link]

  • Synlett. (2009). Access to α-Functionalized Glycine Derivatives with Arylboronic Acid via Imino Amides. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Direct C-H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. [Link]

  • National Institutes of Health (NIH). (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ChemOrgChem (YouTube). (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • International Journal of Scientific Research & Technology. (2024). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • ResearchGate. (2021). Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • National Institutes of Health (NIH). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • ResearchGate. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubMed Central. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • The Pharma Innovation. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • MDPI. (2023). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... [Link]

  • ResearchGate. (2014). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. [Link]

Sources

role of 4-(Methylamino)phenylboronic acid in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Strategic Role of 4-(Methylamino)phenylboronic Acid in the Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[1]. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. A key synthetic strategy for constructing the core scaffolds of many kinase inhibitors is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance[2]. This application note details the strategic use of this compound as a pivotal building block in this context. We elucidate the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide a detailed, field-proven protocol for its application in synthesizing a representative kinase inhibitor scaffold, and discuss the significance of the 4-(methylamino)phenyl moiety as a key pharmacophore for engaging with the kinase active site.

Introduction: The Convergence of Synthetic Strategy and Pharmacological Design

The pursuit of novel kinase inhibitors requires a synergistic approach, blending sophisticated organic synthesis with a deep understanding of structural biology. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental event in signal transduction[1]. Many inhibitors are designed to be ATP-competitive, occupying the same binding pocket on the enzyme. The construction of these inhibitors often involves the assembly of multiple aromatic and heterocyclic rings.

The Suzuki-Miyaura cross-coupling has emerged as a premier method for this task, utilizing organoboron compounds, such as boronic acids, as one of the coupling partners[2][3]. Boronic acids are valued for their stability, low toxicity, and commercial availability[4]. This compound, in particular, serves a dual purpose:

  • Synthetic Utility : It acts as a robust nucleophilic partner in the Suzuki reaction, enabling the efficient installation of the 4-(methylamino)phenyl group onto a heterocyclic core.

  • Pharmacological Relevance : The resulting N-methylaniline moiety is a "privileged scaffold" in kinase inhibitor design. The secondary amine can act as a crucial hydrogen bond donor or acceptor, often interacting with the "hinge region" of the kinase ATP-binding site, a critical anchor point for many successful drugs[5][6].

This guide provides the necessary technical details to leverage this versatile reagent in a drug discovery setting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

Understanding the "why" behind the protocol is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The choice of catalyst, ligand, base, and solvent is crucial for ensuring the cycle proceeds efficiently. For instance, the base is not merely a spectator; it is required to activate the boronic acid for the transmetalation step.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)-X L₂ (Oxidative Addition Product) Pd0->OxAdd Ar¹-X Oxidative Addition Transmetal Ar¹-Pd(II)-Ar² L₂ (Transmetalation Product) OxAdd->Transmetal Ar²-B(OH)₂ / Base Transmetalation RedElim Ar¹-Ar² (Coupled Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration center

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Application Protocol: Synthesis of a 2-(4-(Methylamino)phenyl)-pyrimidine Scaffold

This protocol describes the synthesis of a 2-aryl-aminopyrimidine scaffold, a core structure found in numerous kinase inhibitors[7]. We will couple this compound with a 2-chloropyrimidine derivative. This procedure is designed to be robust and serves as a template that can be adapted for various substrates.

Reaction Scheme

(Illustrative scheme: A 2-chloropyrimidine derivative reacts with this compound in the presence of a palladium catalyst and base to yield the coupled product.)

Materials and Reagents
ReagentCAS No.M.W.PuritySupplierNotes
2-Chloro-4-aminopyrimidine (Example)156-81-0129.55≥98%CommercialThe electrophilic partner.
This compound178558-86-6150.97≥97%CommercialThe nucleophilic partner.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56≥99%CommercialPd(0) catalyst source.[8]
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%CommercialAnhydrous, powdered base.
1,4-Dioxane123-91-188.11AnhydrousCommercialReaction solvent.
Nitrogen (N₂)7727-37-928.01High PurityGas CylinderFor creating an inert atmosphere.
Step-by-Step Experimental Protocol

Rationale: The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. Solvents must be anhydrous as water can interfere with the catalytic cycle.

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the 2-chloropyrimidine derivative (1.0 eq., e.g., 1.00 g).

  • Reagent Addition: Sequentially add this compound (1.2 eq.), potassium carbonate (2.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq., 5 mol%).

    • Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable electrophile. The base is crucial for the formation of the boronate species, which is more active in the transmetalation step[2]. 5 mol% of the catalyst is a standard loading for optimizing yield versus cost.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (approx. 10 mL per 1 g of electrophile). Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes while stirring.

    • Causality Insight: Degassing removes dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause unwanted side reactions like the homocoupling of the boronic acid.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C using an oil bath and maintain vigorous stirring under a positive pressure of nitrogen.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-12 hours.

  • Reaction Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% Ethyl Acetate in Hexane) is often effective.

  • Product Validation: Combine the pure fractions and remove the solvent in vacuo. Dry the final product under high vacuum. Characterize the compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass would correspond to the calculated exact mass of the coupled product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation A 1. Assemble dry glassware under Nitrogen atmosphere B 2. Add solid reagents: Electrophile, Boronic Acid, Base, Pd Catalyst A->B C 3. Add anhydrous solvent and degas mixture B->C D 4. Heat to 90-100 °C with vigorous stirring C->D E 5. Monitor by TLC/LC-MS until completion D->E F 6. Cool, dilute with EtOAc, and filter through Celite® E->F G 7. Perform aqueous workup (Water, Brine) F->G H 8. Dry, concentrate, and purify via Column Chromatography G->H I 9. Characterize by NMR & HRMS H->I

General workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is a highly valuable and strategic reagent in the synthesis of kinase inhibitors. Its utility is rooted in its reliable performance in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for C-C bond formation[2][9]. The protocol detailed herein provides a robust, reproducible, and rational approach to incorporating the pharmacologically significant 4-(methylamino)phenyl moiety into heterocyclic scaffolds. By understanding both the practical steps and the underlying chemical principles, researchers can effectively employ this building block to accelerate the discovery and development of next-generation targeted therapies.

References

  • Chem-Impex International. (n.d.). 4-(Dimethylamino)phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2010). Practical synthesis of lapatinib. Retrieved from [Link]

  • PubMed. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Silarx. (2026). The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. Retrieved from [Link]

  • Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • ResearchGate. (n.d.). Synthesis of boronic acids 26, 29a, 29b and 33. Reagents and conditions. Retrieved from [Link]

  • Google Patents. (2014). CN103588767A - Preparation method of dabrafenib.
  • PubMed. (2014). Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. Analytical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

Sources

The Versatile Role of 4-(Methylamino)phenylboronic Acid in Forging Next-Generation Optical Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Scaffold

In the dynamic field of optical materials science, the quest for novel molecular building blocks that offer tunable photophysical properties, environmental sensitivity, and ease of functionalization is paramount. 4-(Methylamino)phenylboronic acid emerges as a compound of significant interest, positioned at the intersection of stimuli-responsive chemistry and advanced optical applications. Its unique architecture, featuring a boronic acid moiety, a phenyl ring, and a methylamino group, provides a versatile platform for the rational design of sophisticated optical materials.

The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, a property that has been extensively exploited in the development of saccharide sensors.[1][2] The phenyl ring acts as a rigid scaffold and a π-conjugated bridge, facilitating electronic communication between different parts of a molecule. Crucially, the methylamino group serves as an electron-donating substituent, which can be pivotal in creating intramolecular charge transfer (ICT) systems, a cornerstone for many advanced optical phenomena.[3][4]

This comprehensive guide delves into the multifaceted applications of this compound in the development of optical materials. We will explore its role in the creation of fluorescent sensors, and touch upon its potential in the burgeoning fields of nonlinear optics and photochromic materials. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the design and application of these innovative materials. While specific literature on this compound is emerging, the protocols and principles outlined herein are drawn from extensive research on closely related aminophenylboronic acid analogs and provide a robust starting point for investigation.

I. Fluorescent Sensors: Harnessing Reversible Covalent Interactions for Detection

The primary and most established application of phenylboronic acids in optical materials is in the realm of fluorescent sensors. The ability of the boronic acid to interact with diols in a reversible manner provides a powerful mechanism for translating a binding event into a measurable optical signal.

A. Principle of Detection: The Boronic Acid-Diol Interaction

The core sensing mechanism revolves around the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate ester formed upon binding with a diol. This transformation significantly alters the electronic properties of the phenyl ring, which in turn modulates the fluorescence of a tethered fluorophore. The methylamino group on the phenyl ring plays a crucial role as an electron donor, often participating in a photoinduced electron transfer (PET) process, which is a common mechanism for fluorescence quenching.

Mechanism of a PET-based "Turn-On" Fluorescent Glucose Sensor:

In the absence of glucose, the lone pair of electrons on the nitrogen of the methylamino group can quench the fluorescence of the appended fluorophore through PET. Upon binding of glucose to the boronic acid, the boron center becomes more electron-deficient, which decreases the electron-donating ability of the aminophenyl moiety. This suppression of PET leads to a "turn-on" of fluorescence.

PET_Sensor cluster_0 Low Fluorescence State (No Glucose) cluster_1 High Fluorescence State (Glucose Present) Sensor_off Fluorophore-Linker-4-(Methylamino)phenylboronic acid PET Photoinduced Electron Transfer (PET) Sensor_off->PET Excitation Sensor_on Glucose-Boronate Ester Complex Sensor_off->Sensor_on + Glucose Quenched Fluorescence Quenched PET->Quenched No_PET PET Suppressed Sensor_on->No_PET Excitation Fluorescence Fluorescence Emitted No_PET->Fluorescence Glucose Glucose Synthesis_Workflow Start Reactants: - this compound - Fluorophore-COOH - DCC, DMAP Reaction Stir in anhydrous DCM/DMF at room temperature for 24h Start->Reaction Workup Filter to remove DCU Wash with dilute HCl and brine Reaction->Workup Purification Column Chromatography (Silica gel) Workup->Purification Characterization Characterize by: - NMR (¹H, ¹³C) - Mass Spectrometry - UV-Vis & Fluorescence Spectroscopy Purification->Characterization Final_Product Final Sensor Molecule Characterization->Final_Product NLO_DA_System cluster_ICT Intramolecular Charge Transfer (ICT) Donor Electron Donor (e.g., -NHCH₃) Pi_Bridge π-Conjugated Bridge (Phenyl Ring) Donor->Pi_Bridge Acceptor Electron Acceptor (e.g., -NO₂, -CN, or derivatized boronic ester) Pi_Bridge->Acceptor Ground_State Ground State (Lower Dipole Moment) Excited_State Excited State (Higher Dipole Moment) Ground_State->Excited_State Light Absorption Photochromic_Switching Spiropyran Spiropyran Form (Colorless, Closed) Merocyanine Merocyanine Form (Colored, Open) Spiropyran->Merocyanine UV Light Merocyanine->Spiropyran Visible Light or Heat

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics, particularly when dealing with challenging substrates like electron-rich boronic acids. These substrates are notoriously prone to side reactions, but with careful optimization of catalysts, ligands, and conditions, high yields are readily achievable. This guide is structured to help you diagnose problems, understand their root causes, and implement effective, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered by researchers.

Q1: My Suzuki coupling with an electron-rich boronic acid has very low or no yield. What are the primary factors to investigate?

A1: When a Suzuki coupling with an electron-rich boronic acid fails, the issue typically stems from one of three areas: the catalyst's state, the efficiency of the transmetalation step, or the prevalence of competing side reactions.

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ. This reduction can be inefficient or fail, halting the catalytic cycle before it begins.[1] Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to generate the active Pd(0) species cleanly and rapidly, offering greater reliability.[2]

  • Inefficient Transmetalation: Transmetalation is the step where the organic group is transferred from boron to the palladium center.[1] Electron-rich boronic acids are less electrophilic at the boron center, which can slow this crucial step. When transmetalation is slow, side reactions have more time to occur.

  • Competing Side Reactions: The two most destructive side reactions with electron-rich boronic acids are protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling (dimerization of the boronic acid).[3] These pathways consume your starting material and reduce the efficiency of the desired cross-coupling.

Q2: What makes electron-rich boronic acids particularly challenging compared to electron-neutral or -deficient ones?

A2: The challenge lies in their electronic properties, which directly influence reaction kinetics and stability.

Electron-donating groups on the aryl boronic acid increase the electron density of the aromatic ring. This has two primary consequences:

  • Increased Susceptibility to Protodeboronation: The carbon-boron bond is more susceptible to cleavage by protonolysis, a reaction often catalyzed by aqueous base or trace acid.[4][5] The more electron-rich the aromatic ring, the more readily it can be protonated, leading to the loss of the boronic acid functionality.[5]

  • Slower Rate of Transmetalation: The transfer of the aryl group to the palladium center is a key step. While the exact mechanism is complex and can vary, the process is generally facilitated by a more electrophilic boron atom. Electron-donating groups reduce the electrophilicity of the boron, making the boronic acid less reactive in the transmetalation step.[6] This kinetic lag allows competing decomposition pathways to dominate.

Section 2: Specific Troubleshooting Guides

This section provides detailed answers to specific experimental observations.

Issue 1: Protodeboronation (Loss of Boronic Acid)
Q: I'm observing significant formation of the proto-deboronated arene from my starting material. What is causing this and how can I prevent it?

A: Protodeboronation is the protonolysis of the C-B bond and is a very common side reaction, especially with electron-rich and heteroaromatic boronic acids under basic, aqueous conditions.[3][4]

Causality: The mechanism can be catalyzed by both base and acid.[5] Under the basic conditions of the Suzuki coupling, hydroxide attacks the boron atom to form a boronate complex. This complex can then be protonated at the ipso-carbon, leading to C-B bond cleavage.[5]

Solutions:

  • Use Milder, Anhydrous, or Non-Aqueous Bases: Strong bases in water (e.g., NaOH, K₃PO₄ in aqueous solvent) can accelerate protodeboronation.[7] Switch to milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7] For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[6][8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative that slowly releases the active species under the reaction conditions. Common choices include N-methyliminodiacetic acid (MIDA) boronates, pinacol esters (Bpin), or potassium trifluoroborate salts.[3][8] This "slow-release" strategy keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing decomposition.[4]

  • Employ a Highly Active Catalyst System: The goal is to make the rate of the desired catalytic cycle much faster than the rate of protodeboronation. Modern catalyst systems using bulky, electron-rich ligands (see Issue 3) generate highly active Pd(0) species that accelerate the key steps of oxidative addition and transmetalation.[3][9]

Issue 2: Homocoupling of the Boronic Acid
Q: My main byproduct is the dimer of my electron-rich boronic acid. Why does this happen and what are the best mitigation strategies?

A: Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is another prevalent side reaction. While often attributed to the presence of oxygen, other pathways can also contribute.[10][11]

Causality: The most commonly cited mechanism involves oxygen. O₂ can oxidize the Pd(0) catalyst or participate in a catalytic cycle that results in the coupling of two boronic acid molecules.[7] It is also proposed that under certain conditions, a second transmetalation event can occur on the Pd(II) intermediate before reductive elimination, leading to a diaryl-palladium species that then reductively eliminates the homocoupled product.[10]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction vessel containing the solid reagents should also be evacuated and backfilled with inert gas multiple times before adding the solvent.

  • Use a Reliable Pd(0) Source: Using a stable, well-defined precatalyst avoids the need for in situ reduction of Pd(II), a step that can be sensitive to reaction conditions and sometimes promote side reactions.[2]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1–1.5 equiv.) is standard, a very large excess can increase the likelihood of homocoupling.

Issue 3: Catalyst and Ligand Selection for Optimal Performance
Q: Which catalyst and ligand combination is best suited for coupling an electron-rich boronic acid?

A: The choice of ligand is paramount. For challenging couplings involving electron-rich partners, the ligand must be both electron-rich and sterically bulky .[12][13]

Causality:

  • Electron-rich ligands (e.g., trialkylphosphines, N-heterocyclic carbenes, dialkylbiaryl phosphines) increase the electron density on the palladium center. This facilitates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[12][14]

  • Bulky ligands promote the formation of monoligated, highly reactive 14-electron Pd(0) species (L-Pd(0)). This steric bulk also accelerates the final reductive elimination step to release the product and regenerate the catalyst.[2][12]

The table below summarizes recommended catalyst systems for this specific challenge.

Catalyst System ComponentRecommended OptionsRationale & Key Advantages
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard, cost-effective Pd(0) and Pd(II) sources. Require separate addition of ligand.
Buchwald Precatalysts (G3, G4)Air-stable Pd(II) precatalysts that reliably generate the active L-Pd(0) species.[2][9] Highly recommended for reproducibility.
Primary Ligands Buchwald Ligands: XPhos, SPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphines. Excellent for accelerating both oxidative addition and reductive elimination.[2][15] The gold standard for many challenging couplings.
Trialkylphosphines: P(t-Bu)₃, PCy₃Strongly electron-donating and effective, particularly for coupling with aryl chlorides.[5][16]
Base Selection K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases that effectively promote formation of the active boronate species.[8]
KF, K₂CO₃Milder bases, often used in aqueous media to minimize protodeboronation of sensitive substrates.[7]
Solvent Dioxane/H₂O, Toluene, THF/H₂OAprotic ethers or aromatic hydrocarbons are standard. A small amount of water often accelerates the reaction by helping to dissolve the base and facilitate boronate formation.[8]

Section 3: Optimized Experimental Protocols

Protocol 1: General Procedure for Coupling an Electron-Rich Boronic Acid

This protocol uses a modern Buchwald precatalyst system, which is highly recommended for reliability and high activity.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M relative to the limiting aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Protection of a Boronic Acid as a Diethanolamine Adduct

If protodeboronation is intractable, this procedure can be used to form a more stable adduct prior to the coupling reaction.[7]

  • Dissolution: In a vial, dissolve the electron-rich boronic acid (1.0 equiv) in a suitable solvent like methanol or a methanol/toluene mixture.

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A white precipitate of the diethanolamine adduct should form.

  • Isolation: Stir the slurry for 20-30 minutes. Isolate the white solid by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold solvent (e.g., cold methanol or ether) and dry under vacuum.

  • Usage: This stable, solid adduct can now be used directly in the Suzuki coupling protocol (Protocol 1) in place of the boronic acid, typically using protic solvents which facilitate the slow release of the boronic acid.

Section 4: Visual Guides & Diagrams

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_complex LₙPd(II)(R¹)(X) OxAdd->PdII_complex Transmetal Transmetalation (R²-B(OR)₃⁻) PdII_complex->Transmetal PdII_diaryl LₙPd(II)(R¹)(R²) Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product Formation BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetal Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_sm Check TLC/LC-MS: Are Starting Materials Consumed? start->check_sm sm_present Starting Materials Remain check_sm->sm_present Yes sm_gone Starting Materials Gone check_sm->sm_gone No check_catalyst Problem: Catalyst Inactivity Solution: 1. Use a reliable precatalyst (e.g., XPhos G3). 2. Increase catalyst loading (2-5 mol%). 3. Switch to a more active ligand (XPhos, SPhos). sm_present->check_catalyst check_conditions Problem: Reaction Too Slow Solution: 1. Increase temperature. 2. Ensure base is finely powdered and soluble. sm_present->check_conditions check_byproducts Analyze Byproducts sm_gone->check_byproducts proto Protodeboronation Product Found? check_byproducts->proto homo Homocoupling Product Found? check_byproducts->homo proto->homo No solve_proto Problem: Protodeboronation Solution: 1. Use milder/anhydrous base (KF, TMSOK). 2. Protect boronic acid (MIDA, Bpin). 3. Use a highly active catalyst. proto->solve_proto Yes solve_homo Problem: Homocoupling Solution: 1. Rigorously degas solvent and vessel. 2. Use a reliable Pd(0) source/precatalyst. homo->solve_homo Yes other Other unidentified byproducts or baseline material. homo->other No

Caption: A decision-making flowchart for troubleshooting low-yield Suzuki reactions.

Diagram 3: Competing Reaction Pathways

Competing_Pathways cluster_paths Fate of Electron-Rich Boronic Acid (Ar-B(OH)₂) Start Ar-B(OH)₂ + Ar'-X (Starting Materials) Desired Desired Pathway Suzuki Coupling Start->Desired  Pd(0) Catalyst,  Base Side1 Side Reaction 1 Protodeboronation Start->Side1  H⁺ Source,  Base/H₂O Side2 Side Reaction 2 Homocoupling Start->Side2  O₂,  Pd Catalyst Product_Desired Ar-Ar' (Cross-Coupled Product) Desired->Product_Desired Product_Side1 Ar-H (Decomposition) Side1->Product_Side1 Product_Side2 Ar-Ar (Dimer) Side2->Product_Side2

Caption: Competition between the desired Suzuki coupling and major side reactions.

References

  • Carrow, B. P., & Hartwig, J. F. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Journal of Organic Chemistry, 77(8), 3700-3. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(4), 3146-3151*. [Link]

  • Guild, C. B., & Zhang, X. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8046-8052. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 71(16), 6191-6195. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-38). Royal Society of Chemistry.
  • Yoneda Labs. Suzuki-Miyaura Coupling: Practical Guide. [Link]

  • Fiksdal, A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014). [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). [Link]

  • Reddit. Struggling with Suzuki Reaction. (2024). [Link]

  • ChemOrgChem (YouTube). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. (2024). [Link]

  • Ghaffari, B., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4254-4257. [Link]

Sources

how to improve the yield of Suzuki reactions with 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with 4-(Methylamino)phenylboronic acid. The electron-rich nature and the presence of a Lewis basic nitrogen atom in this substrate introduce specific complexities that can lead to low yields and side reactions. This document provides in-depth, field-proven insights and troubleshooting strategies to enhance the success of your coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on the causal relationships behind the proposed solutions.

Q1: My reaction yield is consistently low or the reaction fails entirely. What are the primary factors to investigate?

Low yield is the most common issue when working with electron-rich, amine-containing boronic acids. The problem can almost always be traced back to one of four areas: the catalyst system, the choice of base, competing side reactions, or suboptimal reaction parameters. A systematic approach is crucial for diagnosis.

Workflow for Troubleshooting Low Yields

G cluster_catalyst Catalyst Solutions cluster_base Base/Solvent Solutions start Low or No Yield Observed catalyst 1. Evaluate Catalyst System - Is the Pd(0) species active? - Is the ligand appropriate? start->catalyst base 2. Optimize Base & Solvent - Is the base too strong/weak? - Are solvents properly degassed? catalyst->base If catalyst is not the issue cat_sol1 Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst (e.g., Buchwald G2, G3). catalyst->cat_sol1 cat_sol2 Switch to electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos). catalyst->cat_sol2 side_reactions 3. Identify Side Reactions - Protodeboronation? - Homocoupling? base->side_reactions If base/solvent are optimal base_sol1 Use a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. base->base_sol1 base_sol2 Ensure rigorous degassing of solvents (e.g., dioxane/water) to prevent catalyst oxidation. base->base_sol2 conditions 4. Refine Reaction Conditions - Is the temperature optimal? - Are concentrations appropriate? side_reactions->conditions If side reactions persist solution Improved Yield conditions->solution

Caption: A systematic workflow for diagnosing and resolving low-yield Suzuki reactions.

1. The Catalyst System: Ligand Choice is Critical

The electron-donating methylamino group increases electron density on the phenyl ring. This makes the transmetalation step of the catalytic cycle more challenging. Furthermore, the amine itself can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[1]

  • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a ligand that accelerates the reductive elimination step to outcompete catalyst deactivation and side reactions. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) are the industry standard for this purpose.[2][3] They promote the formation of a monoligated LPd(0) species, which is highly active in oxidative addition.

2. Base Selection: Balancing Activity and Stability

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4] However, excessively strong or harsh basic conditions can accelerate the decomposition of the boronic acid.

  • Trustworthiness: For amine-containing boronic acids, strong bases like NaOH or KOtBu can promote protodeboronation.[2][3] Milder inorganic bases are generally preferred. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide the best results, offering sufficient basicity to promote the reaction without causing significant substrate degradation.[3][5][6]

3. Solvents and Temperature: The Supporting Cast

  • Solvents: A mixture of an aprotic organic solvent and water is standard. Common systems include Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[2][3] Crucially, all solvents must be rigorously degassed with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Oxygen in the reaction mixture will oxidize and deactivate the active Pd(0) catalyst.[2][3]

  • Temperature: While heating is required (typically 80-110 °C), excessive temperatures can accelerate protodeboronation.[3] If substrate decomposition is suspected, lowering the temperature and extending the reaction time may improve the yield.

ParameterRecommendation for this compoundRationale
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G2/G3)[7], Pd₂(dba)₃Precatalysts ensure efficient generation of the active Pd(0) species.[2]
Ligand Buchwald Ligands (XPhos, SPhos, RuPhos)[2][3]Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition by the amine.
Base K₃PO₄, Cs₂CO₃, K₂CO₃[3][5][6][8]Milder bases minimize protodeboronation, a key side reaction for this substrate.[3]
Solvent System Dioxane/H₂O (4:1), THF/H₂O (4:1), Toluene/Ethanol/H₂OAprotic/aqueous mixtures are standard; must be thoroughly degassed.
Temperature 80 - 100 °CBalances reaction rate against the thermal decomposition (protodeboronation) of the boronic acid.
Q2: I'm observing significant protodeboronation of my starting material. How can I minimize this?

Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a major pathway for yield loss with electron-rich boronic acids.[9] It is often accelerated by high temperatures and harsh basic conditions.[3][10]

  • Use Milder Conditions: As discussed above, switch to a milder base like K₃PO₄.[3] Avoid strong hydroxides. Lower the reaction temperature if possible.

  • Use a More Stable Boronic Acid Derivative: The most robust solution is to avoid using the free boronic acid altogether. Convert it to a more stable boronate ester, such as a pinacol ester (BPin) or a MIDA ester. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[3][9]

  • Employ a Precatalyst for Rapid Catalysis: Using a highly active precatalyst that quickly generates the LPd(0) species can help the desired cross-coupling reaction outcompete the slower protodeboronation pathway.[10]

The Suzuki Cycle vs. Side Reactions

G cluster_main_cycle Suzuki Catalytic Cycle cluster_side_reactions Competing Pathways pd0 LPd(0) oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add inhibition Catalyst Inhibition (Amine Coordination) pd0->inhibition pdx L(Ar)Pd(II)-X oxidative_add->pdx transmetalation Transmetalation (Ar'-B(OR)₃⁻) pdx->transmetalation pdr L(Ar)Pd(II)-Ar' transmetalation->pdr reductive_elim Reductive Elimination pdr->reductive_elim reductive_elim->pd0 boronic_acid Ar'-B(OH)₂ (this compound) boronate Ar'-B(OR)₃⁻ (Active Species) boronic_acid->boronate + Base boronate->transmetalation Desired Path protodeboronation Protodeboronation (H⁺ Source) boronate->protodeboronation side_product Ar'-H (Side Product) protodeboronation->side_product

Caption: The desired Suzuki cycle competes with protodeboronation and potential catalyst inhibition.

Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?

There are two primary reasons:

  • Electronic Effects: The methylamino group is strongly electron-donating, which increases the electron density on the aromatic ring. This can slow down the transmetalation step of the Suzuki catalytic cycle.

  • Lewis Basicity: The nitrogen atom can act as a Lewis base and coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the reaction.[1] This is a common challenge when using unprotected nitrogen-containing heterocycles or substrates in cross-coupling reactions.[6][11]

Q2: What are the best storage and handling practices for this boronic acid?

Boronic acids are susceptible to degradation over time, especially in the presence of moisture. It is recommended to store this compound under an inert atmosphere (Argon or Nitrogen), in a cool, dark, and dry place. For long-term storage, consider converting it to a more stable derivative like a pinacol boronate ester.

Q3: My product is difficult to purify from the unreacted aryl halide. What strategies can I use?

This often happens when the reaction does not go to completion and the product has a similar polarity to the starting material.

  • Drive the reaction to completion: The best strategy is to optimize the reaction (see Troubleshooting section) to fully consume the limiting reagent. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help.

  • Acid-Base Extraction: The product contains a basic methylamino group. After the initial workup, dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The organic layer containing the neutral aryl halide can be separated. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

  • Chromatography Modification: If using column chromatography, the basicity of the product can cause it to streak on silica gel. Adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent can significantly improve the peak shape and separation.[12]

Optimized Experimental Protocol (General Starting Point)

This protocol is a general guideline and should be optimized for specific coupling partners.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with Argon or Nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G2 precatalyst.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture by bubbling Argon or Nitrogen through it for at least 20 minutes. Add the degassed solvent to the Schlenk flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Wikipedia. (2023).
  • Reddit user discussion. (2018).
  • Alacid, E., & Najera, C. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 74(6), 2321–2332.
  • Reid, M., et al. (2014). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 5(11), 4233-4238.
  • Wikipedia. (2023). Suzuki reaction.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • ResearchGate. (n.d.). Table: The effect of various bases on the Suzuki coupling reaction.
  • Request PDF. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

Sources

Technical Support Center: Purification of Products from 4-(Methylamino)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies related to reactions involving 4-(methylamino)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into overcoming the common and complex purification challenges encountered when working with this versatile reagent. The following sections are structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Chemistry & Potential Impurities

This compound is a key building block, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.[1] While incredibly powerful, these reactions can generate a variety of byproducts and impurities that complicate the isolation of the desired product. A foundational understanding of these potential contaminants is the first step toward an effective purification strategy.

Common Reactions and Associated Impurities

The primary application of this compound is in Suzuki-Miyaura coupling reactions, which form biaryl compounds.[2][3][4][5]

Key Impurities to Anticipate:

  • Homocoupling Products: A frequent byproduct is the homocoupling of the boronic acid, especially in the presence of oxygen.[6] This occurs when two molecules of the boronic acid react with each other.[7]

  • Protodeborylation Products: Boronic acids can undergo hydrolysis, particularly with heteroaryl boronic acids, which can lead to the formation of undesired side products.[7]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can often contaminate the final product.

  • Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the corresponding aryl halide.

  • Ligand-Derived Impurities: In some cases, impurities can arise from the aryl group of the phosphorus ligand used in the coupling reaction.[8]

  • Inorganic Salts: Byproducts of the reaction often include inorganic salts which are typically water-soluble.[2]

Visualization of the Purification Challenge

The following diagram illustrates the typical landscape of a crude reaction mixture following a Suzuki-Miyaura coupling with this compound.

Caption: Components of a typical crude reaction mixture.

Section 2: Troubleshooting Guide - A Q&A Approach

This section directly addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: My final product is contaminated with a significant amount of homocoupled byproduct.

Q: I've run a Suzuki coupling and my NMR/LC-MS analysis shows a significant peak corresponding to the homocoupled dimer of this compound. How can I remove this, and how can I prevent it in the future?

A: The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) source that gets reduced to Pd(0) in situ.[6][7]

Immediate Purification Strategy: Column Chromatography

Flash column chromatography is often the most effective method to separate the desired biaryl product from the homocoupled byproduct, as they typically have different polarities.[9]

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The less polar homocoupled product should elute first.
Detection UV (254 nm)Both the desired product and byproduct are typically UV active.

Preventative Measures for Future Reactions:

  • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas your reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. This minimizes the presence of oxygen which can promote homocoupling.[6]

  • Use a Pd(0) Source: If possible, use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly, rather than a Pd(II) precatalyst that requires in-situ reduction.

  • Control Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.1 equivalents) to ensure the boronic acid is the limiting reagent.

Issue 2: My product is an oil, making recrystallization impossible.

Q: I've completed the initial workup, and my product is a persistent oil, preventing purification by recrystallization. What are my options?

A: "Oiling out" is a common problem, especially with biaryl compounds that may have lower melting points or form eutectic mixtures with impurities.

Primary Solution: Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC is a powerful technique for purifying non-crystalline compounds and for isolating highly pure samples.[10][11][12][13][14]

Step-by-Step Preparative HPLC Protocol:

  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and column.

    • A C18 reverse-phase column is a good starting point.

    • Screen mobile phases such as acetonitrile/water or methanol/water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) or base (e.g., 0.1% diethylamine) to improve peak shape for the amine-containing product.

  • Scale-Up to Preparative HPLC:

    • Once a good separation is achieved analytically, scale up the method to a preparative column with the same stationary phase.

    • Increase the flow rate and injection volume proportionally to the column dimensions.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of your desired product.

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity before combining them.

Issue 3: Residual palladium is contaminating my purified product.

Q: After column chromatography, I still see traces of palladium in my final product. How can I remove it?

A: Residual palladium is a common issue, especially in pharmaceutical applications where metal contamination must be strictly controlled.

Recommended Scavenging Techniques:

  • Thiol-Based Scavengers: Functionalized silica gels or polymers with thiol groups can effectively bind to and remove palladium. Stir the purified product in a solution with the scavenger for several hours, then filter to remove the scavenger-palladium complex.

  • Activated Carbon: Treatment with activated carbon can also be effective. Dissolve your product in a suitable solvent, add a small amount of activated carbon, stir for a few hours, and then filter through a pad of Celite to remove the carbon.

Section 3: FAQs - Frequently Asked Questions

Q1: What is the best general workup procedure for a Suzuki reaction with this compound?

A1: A typical workup involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting with an organic solvent like ethyl acetate.

  • Washing with an aqueous solution (e.g., saturated sodium bicarbonate) to remove inorganic salts and unreacted boronic acid.[2]

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Filtering and concentrating the organic layer under reduced pressure to obtain the crude product.

Q2: Can I use an acid-base extraction to purify my product?

A2: Yes, this can be a very effective initial purification step. Since your product contains a basic methylamino group, you can use an acid-base extraction.[15][16][17][18]

Acid-Base Extraction Workflow:

Acid_Base_Extraction cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase cluster_2 Purified Product Crude Mixture Crude Mixture Add Dilute HCl Add Dilute HCl Crude Mixture->Add Dilute HCl Protonated Product (Water Soluble) Protonated Product (Water Soluble) Add Dilute HCl->Protonated Product (Water Soluble) Add Base (e.g., NaOH) Add Base (e.g., NaOH) Protonated Product (Water Soluble)->Add Base (e.g., NaOH) Precipitated Product Precipitated Product Add Base (e.g., NaOH)->Precipitated Product

Caption: Workflow for acid-base extraction purification.

Protocol:

  • Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine-containing product will be protonated and move into the aqueous layer.[16]

  • Separate the layers. The organic layer will contain non-basic impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) until the product precipitates out.

  • Extract the precipitated product back into an organic solvent or collect it by filtration.

Q3: Are there any stability concerns with this compound?

A3: Boronic acids, in general, can be susceptible to oxidative instability.[19] It is best to store this compound under an inert atmosphere and in a cool, dark place to minimize degradation over time.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Prepare the Column: Secure a glass column of appropriate size and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute compounds with higher polarity.

  • Analyze Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) or another appropriate analytical technique to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization of a Solid Product
  • Choose a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for biaryl compounds include mixtures like hexanes/methanol or ethanol/water.[20]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[20]

  • Cool Slowly: Allow the solution to cool slowly to room temperature. This encourages the formation of pure crystals. Cooling too quickly can trap impurities.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Product: Dry the crystals under vacuum to remove any residual solvent.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. [Link]

  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ACS Publications. (n.d.). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. [Link]

  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • ACS Publications. (n.d.). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. [Link]

  • Frontiers. (2022). Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. [Link]

  • University of Rochester. (n.d.). Workup: Amines. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]

  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • PubMed Central. (n.d.). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. [Link]

  • ACS Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

Sources

Technical Support Center: Managing Protodeboronation of 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the protodeboronation of 4-(methylamino)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we will delve into the nuances of why this specific boronic acid is susceptible to protodeboronation and provide actionable troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

The Challenge: Understanding Protodeboronation

Protodeboronation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2][3] This process consumes the boronic acid, leading to reduced yields of the desired product and the formation of N-methylaniline as a byproduct, which can complicate purification.

The this compound is particularly susceptible to this side reaction due to the electron-donating nature of the methylamino group.[4] This group increases the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonolysis, especially under basic or acidic conditions.[1][4]

Core Principles for Mitigation

The central strategy to combat protodeboronation is to ensure that the rate of the desired cross-coupling reaction significantly outpaces the rate of the protodeboronation side reaction.[5] This can be achieved by carefully controlling several key reaction parameters.

Troubleshooting Guide: A Question-and-Answer Approach

Issue 1: Low yield of the desired coupled product and significant formation of N-methylaniline.

This is the classic symptom of protodeboronation. Let's break down the potential causes and solutions.

Question: I'm observing a significant amount of N-methylaniline in my reaction mixture. What is the most likely cause?

Answer: The formation of N-methylaniline is a direct result of protodeboronation. The primary factors that accelerate this undesired reaction are:

  • Suboptimal pH: Both strongly basic and acidic conditions can promote protodeboronation.[1][3][6] For base-catalyzed protodeboronation, the reaction proceeds via the more reactive arylboronate anion.[7]

  • Elevated Temperatures: Higher temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[5] However, protodeboronation often has a lower activation energy, making it more sensitive to temperature increases.

  • Inefficient Catalytic System: A slow or inefficient catalyst gives the boronic acid more time to decompose before it can participate in the cross-coupling reaction.[5]

  • Presence of Water: Water acts as the proton source for protodeboronation.[3][4]

Question: I am using potassium carbonate as a base. Is this appropriate?

Answer: While potassium carbonate is a common base for Suzuki-Miyaura couplings, for an electron-rich and sensitive substrate like this compound, a milder base may be necessary. Strong bases can significantly accelerate protodeboronation.[5]

  • Recommendation: Switch to a milder base. Finely ground potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often more effective choices for suppressing this side reaction.[5] In some cases, organic bases like triethylamine (Et₃N) can also be beneficial.[8]

Question: My reaction is running at 100 °C in dioxane/water. Could the temperature be the issue?

Answer: Yes, elevated temperatures can significantly increase the rate of protodeboronation.[5]

  • Recommendation: Lower the reaction temperature. Aim for the lowest effective temperature that still allows the Suzuki coupling to proceed at a reasonable rate, often in the 60-80 °C range.[5] The use of a highly active catalyst system can often compensate for the lower temperature.

Question: I am using Pd(PPh₃)₄ as my catalyst. Is there a better option?

Answer: While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems offer much higher activity and can significantly accelerate the desired cross-coupling, thereby minimizing the time available for protodeboronation.

  • Recommendation: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive reaction.[5] Interestingly, some studies have shown that bulky phosphine ligands themselves can promote palladium-catalyzed protodeboronation, so careful selection is key.[9][10][11]

Issue 2: My this compound appears to be degrading upon storage or during reaction setup.

Question: I've noticed my boronic acid is clumping and has a lower purity than when I first purchased it. What's happening?

Answer: Arylboronic acids, especially electron-rich ones, can be susceptible to degradation over time, particularly through the formation of anhydride trimers (boroxines). This process involves the loss of water and can affect the reactivity of the boronic acid. While not protodeboronation itself, it can lead to inconsistent results.

  • Recommendation: Store this compound in a desiccator under an inert atmosphere and at a low temperature (≤ -4 °C is recommended) to minimize degradation.[12] If you suspect degradation, you can often regenerate the free boronic acid by dissolving the material in a suitable solvent and performing an aqueous workup.

Question: Can I convert the boronic acid to a more stable derivative?

Answer: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability.[3][13]

  • Pinacol Esters: These are generally more stable towards protodeboronation than the corresponding boronic acids.[5]

  • MIDA Boronates: These are particularly useful in a "slow-release" strategy.[3][13] Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[3][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to minimize protodeboronation? A1: Generally, a neutral to slightly basic pH is ideal. Both strongly acidic and strongly basic conditions (pH > 10) are known to accelerate protodeboronation.[3][5] The goal is to find a pH where the transmetalation step of the Suzuki-Miyaura coupling is efficient, but the rate of protodeboronation is low. This often requires empirical optimization for your specific reaction.

Q2: How does the choice of solvent affect protodeboronation? A2: The solvent system can have a significant impact. While aqueous-organic mixtures are common for Suzuki-Miyaura couplings to dissolve the inorganic base, the presence of water is necessary for protodeboronation. Using anhydrous conditions, if possible, can suppress this side reaction.[14][15] Solvents like DMSO have been shown to promote thermal protodeboronation in some cases.[4]

Q3: How can I monitor the extent of protodeboronation during my reaction? A3: The most common methods for monitoring the reaction include:

  • Thin-Layer Chromatography (TLC): If the polarity of N-methylaniline is sufficiently different from your starting materials and product, TLC can provide a quick qualitative assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for quantifying the formation of the relatively volatile N-methylaniline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the consumption of your starting materials and the formation of both the desired product and the N-methylaniline byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture and analyzing it by ¹H NMR can allow for the quantification of all species, provided there are distinct, non-overlapping peaks. In situ NMR techniques can also be employed for real-time monitoring.[7]

Q4: Can I use an excess of the boronic acid to compensate for protodeboronation? A4: While using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is a common practice to drive the reaction to completion, relying on a large excess to overcome significant protodeboronation is not an ideal strategy. It leads to wasted reagent and can make purification more challenging due to the increased amount of the N-methylaniline byproduct. It is always preferable to optimize the reaction conditions to minimize the side reaction first.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling this compound with an aryl halide, incorporating best practices to suppress protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or 2-MeTHF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and finely ground K₃PO₄.

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C).

  • Monitor the reaction progress by LC-MS or GC-MS, checking for the consumption of the starting materials and the formation of both the desired product and N-methylaniline.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

ParameterStandard ConditionsOptimized ConditionsRationale for Change
Base K₂CO₃ / NaOHK₃PO₄ / CsFMilder base reduces rate of base-catalyzed protodeboronation.[5]
Temperature 90-110 °C60-80 °CLower temperature disfavors the protodeboronation side reaction.[5]
Catalyst Pd(PPh₃)₄Buchwald/Fu PrecatalystsHigh-activity catalyst accelerates the desired coupling, outcompeting protodeboronation.[5]
Solvent Dioxane/H₂OAnhydrous Dioxane/THFRemoval of water, the proton source, can suppress protodeboronation.[14][15]
Boron Source Boronic AcidMIDA BoronateSlow release of boronic acid keeps concentration low, minimizing side reactions.[3][13]

Visualizing the Pathways

To better understand the competing reactions, the following diagrams illustrate the key pathways and a troubleshooting workflow.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Protodeboronation A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B Base D L₂Pd(Ar)(Ar') B->D Transmetalation C L₂Pd(Ar')(X) C->D E Ar-Ar' D->E Reductive Elimination F L₂Pd(0) D->F P1 Ar-B(OH)₂ P2 [Ar-B(OH)₃]⁻ P1->P2 Base P3 Ar-H (N-Methylaniline) P2->P3 H₂O (Proton Source) Start Reaction Start Start->A Start->P1 G start High Protodeboronation Observed? base Is the base strong? (e.g., NaOH, K₂CO₃) start->base Yes temp Is temperature > 80°C? base->temp No weaker_base Action: Switch to milder base (K₃PO₄, CsF) base->weaker_base Yes catalyst Is catalyst slow? (e.g., Pd(PPh₃)₄) temp->catalyst No lower_temp Action: Lower reaction temperature (60-80°C) temp->lower_temp Yes boron Consider protecting as MIDA/Pinacol ester catalyst->boron No active_catalyst Action: Use high-activity precatalyst (e.g., XPhos G3) catalyst->active_catalyst Yes protect_boron Action: Synthesize and use more stable boronic ester boron->protect_boron end Re-analyze Yield & Purity (LC-MS, NMR) weaker_base->end lower_temp->end active_catalyst->end protect_boron->end

Caption: A decision-tree workflow for troubleshooting protodeboronation.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]

  • Li, Y., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances. Available at: [Link]

  • Wikipedia. (2023). Protodeboronation. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available at: [Link]

  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]

  • ResearchGate. (n.d.). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. Available at: [Link]

  • PubMed. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling with 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 4-(Methylamino)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and side reactions encountered when using this electron-rich, functionalized building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your reaction outcomes.

Introduction: The Challenge of an Electron-Rich Amine

This compound is a valuable reagent for introducing a substituted aniline moiety, a common pharmacophore in medicinal chemistry.[1] However, its electron-donating methylamino group, while beneficial for certain molecular properties, introduces specific challenges in the Suzuki-Miyaura catalytic cycle. The increased electron density on the aromatic ring can influence the rates of key steps and promote undesirable side reactions. This guide will address these issues head-on, providing both mechanistic explanations and practical solutions.

Troubleshooting Guide: From Low Yields to Complex Impurity Profiles

This section addresses common problems observed during Suzuki coupling reactions with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Q1: My reaction has a low yield of the desired product, and I see a significant amount of N-methylaniline in my crude mixture. What is happening?

Answer: You are likely observing a high degree of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] For this compound, this results in the formation of N-methylaniline.

Causality: The methylamino group is strongly electron-donating, which increases the electron density on the phenyl ring. This heightened nucleophilicity makes the ipso-carbon more susceptible to protonolysis, especially under aqueous basic conditions.[2] The reaction is often accelerated by strong bases and the presence of water, which acts as the proton source.

Troubleshooting Protocol:

  • Switch to Anhydrous Conditions: The most direct way to inhibit protodeboronation is to eliminate the proton source.

    • Use anhydrous solvents (e.g., dry dioxane, THF, or toluene).

    • Employ an anhydrous base. Finely powdered and dried potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are excellent choices.

    • Consider using boronic esters (e.g., pinacol ester) of this compound, which are generally more stable and less prone to protodeboronation under anhydrous conditions.[3]

  • Modify the Base:

    • If aqueous conditions are necessary, switch to a milder base. Potassium fluoride (KF) can be effective as it activates the boronic acid for transmetalation without drastically increasing the rate of protodeboronation.[4]

    • Potassium phosphate (K₃PO₄) is another effective base that can sometimes offer a better balance than stronger hydroxide bases.[5]

  • Optimize Reaction Kinetics: The goal is to make the desired cross-coupling reaction kinetically favored over protodeboronation.

    • Increase the rate of the catalytic cycle by using a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium precatalyst can accelerate the reaction, consuming the boronic acid before significant protodeboronation occurs.[5]

Q2: My mass spectrometry analysis shows a byproduct with a mass corresponding to a dimer of my boronic acid. How do I prevent this?

Answer: This byproduct is the result of homocoupling , where two molecules of this compound react to form 4,4'-bis(methylamino)biphenyl.

Causality: Homocoupling is primarily promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[6] Oxygen can facilitate the oxidative coupling of the boronic acid. Alternatively, if a Pd(II) precatalyst is used (e.g., Pd(OAc)₂), it can react stoichiometrically with the boronic acid to produce the homocoupled product and Pd(0) before the catalytic cycle begins. Electron-rich boronic acids, like the one , can be particularly susceptible to this side reaction.[7]

Troubleshooting Protocol:

  • Ensure Rigorous Inert Atmosphere:

    • Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]

    • Assemble the reaction under a positive pressure of inert gas.

  • Catalyst Selection and Handling:

    • Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the in-situ reduction step that can lead to homocoupling.[2]

    • If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the formation of the active Pd(0) catalyst and minimize free Pd(II).[8]

    • Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes mitigate homocoupling by ensuring the catalytic cycle is initiated promptly upon addition of the nucleophile.[6]

  • Controlled Addition: Slowly adding the boronic acid solution to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: I am observing a complex mixture of byproducts, possibly including triarylamines. Is the methylamino group itself reacting?

Answer: Yes, the nitrogen of the methylamino group can be nucleophilic and may participate in side reactions, most notably N-arylation , which is analogous to a Buchwald-Hartwig amination. This would lead to the formation of a triarylamine byproduct.

Causality: The palladium catalyst, particularly after oxidative addition to the aryl halide, can be intercepted by the nucleophilic nitrogen of another molecule of this compound or the product molecule. This is more likely to occur if the reductive elimination step to form the C-C bond is slow.

Troubleshooting Protocol:

  • Ligand Selection is Critical:

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). These ligands promote the reductive elimination step of the Suzuki coupling, which is typically the desired product-forming step, making it faster than the competing N-arylation pathway.[9]

    • The steric bulk of these ligands can also disfavor the approach of the nitrogen nucleophile to the palladium center.

  • Protect the Amine (If Necessary):

    • If N-arylation remains a persistent issue, a temporary protection of the amine as a carbamate (e.g., Boc) or another suitable protecting group can be employed. This removes the nucleophilicity of the nitrogen during the coupling, and the protecting group can be removed in a subsequent step. This adds steps to the synthesis but can be a robust solution for problematic substrates.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose catalyst and ligand combination for coupling with this compound?

A: While there is no single "best" system for all substrates, a highly effective starting point for this electron-rich boronic acid is a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. A system like XPhos Pd G2 or SPhos Pd G3 is recommended. These advanced catalysts are often highly active at lower temperatures and catalyst loadings, which can help to suppress side reactions.[5]

Q: Which base and solvent system should I start with?

A: A common and effective starting point is potassium carbonate (K₂CO₃) as the base in a solvent mixture of dioxane and water (e.g., 4:1 v/v) .[1] However, as discussed in the troubleshooting guide, if protodeboronation is an issue, switching to an anhydrous base like finely powdered K₂CO₃ in anhydrous dioxane is a primary optimization step.

Q: How can I effectively purify my final product away from the homocoupled byproduct?

A: The homocoupled byproduct, 4,4'-bis(methylamino)biphenyl, is significantly more polar and less soluble in nonpolar solvents than many desired biaryl products.

  • Column Chromatography: A standard silica gel column chromatography is usually effective. The polarity difference between your desired product and the homocoupled dimer should allow for good separation.

  • Recrystallization/Trituration: If the desired product is sufficiently crystalline, recrystallization can be an excellent purification method. Alternatively, triturating the crude product with a solvent in which the desired product is sparingly soluble but the homocoupled byproduct is more soluble (or vice versa) can be effective.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale & Notes
Boronic Acid This compound1.2 - 1.5 equivalents
Aryl Halide Limiting Reagent1.0 equivalent
Catalyst XPhos Pd G2 or SPhos Pd G31-2 mol%. Highly active, promotes fast C-C coupling.
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents. K₃PO₄ can be more effective for challenging couplings.[5]
Solvent Dioxane/H₂O (4:1) or Anhydrous DioxaneStart with the aqueous mixture. Switch to anhydrous if protodeboronation is observed.
Temperature 80 - 100 °CMonitor reaction progress; avoid excessive heat to minimize degradation.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent homocoupling and catalyst decomposition.[6]
Optimized Protocol for a General Suzuki Coupling

This protocol is a robust starting point for the coupling of an aryl bromide with this compound.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Process: Mechanisms and Workflows

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Major Side Reactions

Suzuki_Side_Reactions pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar¹-X pdiibr Ar¹-Pd(II)L₂-X oa->pdiibr trans Transmetalation pdiibr->trans Ar²B(OH)₂ + Base n_arylation N-Arylation pdiibr->n_arylation + R₂NH pdiibiaryl Ar¹-Pd(II)L₂-Ar² trans->pdiibiaryl re Reductive Elimination pdiibiaryl->re re->pd0 Regenerates Catalyst product Ar¹-Ar² (Desired Product) re->product arbr Ar¹-X boronic Ar²B(OH)₂ + Base protodeboronation Protodeboronation homocoupling Homocoupling boronic_source 4-(MeNH)PhB(OH)₂ boronic_source->protodeboronation + H₂O, Base boronic_source->homocoupling + O₂, Pd(II)

Caption: The Suzuki catalytic cycle and key competing side reactions.

Diagram 2: Troubleshooting Logic Flowchart

Troubleshooting_Flowchart cluster_no start Low Yield or Impure Product check_impurities Identify Byproducts (LCMS/NMR) start->check_impurities protodeb Protodeboronation (Starting Amine) check_impurities->protodeb Yes homocoup Homocoupling (Boronic Dimer) check_impurities->homocoup No n_aryl N-Arylation or Other Byproducts check_impurities->n_aryl Other sol_protodeb Use Anhydrous Conditions Switch to Milder Base (KF) Use Boronic Ester protodeb->sol_protodeb sol_homocoup Degas Solvents Rigorously Use Pd(0) Catalyst Controlled Boronic Acid Addition homocoup->sol_homocoup sol_n_aryl Use Bulky Ligand (e.g., XPhos) Protect Amine Group n_aryl->sol_n_aryl

Caption: A logical workflow for diagnosing and solving common issues.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • Slavětínská, L., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2348-2355. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • National Institutes of Health. (2014). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Organometallics, 33(18), 4781-4790. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(18), 6412-6416. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • American Chemical Society. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?[Link]

  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5564-5567. [Link]

  • National Institutes of Health. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2841. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of Phenylboronic Acid Derivatives. [Link]

  • National Institutes of Health. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society. (2013). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex-Catalyzed Suzuki–Miyaura Coupling of Aryl Sulfonates with Arylboronic Acids. The Journal of Organic Chemistry, 78(1), 338-345. [Link]

  • National Institutes of Health. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(16), 4158-4161. [Link]

  • ResearchGate. (2025). Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. [Link]

  • PubMed. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • ResearchGate. (2007). Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. [Link]

  • Sci-Hub. (1995). ChemInform Abstract: Biaryl Synthesis via Suzuki Coupling on a Solid Support. [Link]

Sources

Technical Support Center: Catalyst Selection for Sterically Hindered 4-(Methylamino)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions with sterically hindered and electron-rich 4-(methylamino)phenylboronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting strategies, and detailed protocols.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during experiments with these challenging substrates.

Q1: My Suzuki-Miyaura coupling reaction with a hindered this compound derivative has a very low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails with this substrate class, the issue often lies with the catalyst system's inability to overcome the combined electronic and steric challenges. Start by assessing these key parameters:

  • Catalyst Activity & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] The combination of steric hindrance and the electron-donating nature of the methylamino group makes oxidative addition and reductive elimination difficult. You need a highly active catalyst system, typically featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands promote the crucial steps in the catalytic cycle.[2]

  • Oxygen Contamination: Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of your boronic acid.[2]

  • Base Selection: The choice of base is critical for activating the boronic acid in the transmetalation step.[3] For hindered substrates, a stronger base such as K₃PO₄, Cs₂CO₃, or t-BuOK is often required to facilitate this challenging step.[2][4]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are standard.[5][6] Higher temperatures (80–120 °C) are frequently necessary to provide the energy to overcome the steric barriers.[2][7]

Q2: I'm observing a significant amount of protodeboronation (replacement of the boronic acid group with hydrogen). How can I prevent this?

A2: Protodeboronation is a common side reaction, especially with electron-rich boronic acids like yours.[8] This process involves the cleavage of the C-B bond.[8] To mitigate this:

  • Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester.[8][9] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[9]

  • Minimize Water: While a small amount of water can be beneficial, excess water, especially with certain bases, can accelerate protodeboronation. Consider using anhydrous conditions or carefully controlling the amount of water. Some anhydrous couplings with K₃PO₄ may still require a few equivalents of water to function.[10]

  • Choose the Right Base: Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over hydroxides, which can promote this side reaction.

Q3: My starting aryl halide is being consumed, but I'm getting dehalogenated arene instead of my desired product. What's going wrong?

A3: Dehalogenation is a side reaction where the aryl halide is reduced.[8] This can happen if the palladium complex, after oxidative addition, reacts with a hydride source before transmetalation can occur. To minimize this:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[8] Ligands like AntPhos have shown particular efficacy in preventing β-hydride elimination, a related side reaction common in aryl-alkyl couplings that shares mechanistic features with dehalogenation.[11]

  • Reagent Purity: Ensure your solvent and base are free from hydride contaminants.

  • Reaction Conditions: Switching to a non-protic solvent and a non-hydroxide base can help.[8]

Q4: How do I choose between different "generations" of Buchwald precatalysts (e.g., G2, G3, G4)?

A4: The different generations of Buchwald precatalysts offer improvements in air stability, ease of handling, and catalytic activity.

  • G2 Precatalysts (e.g., XPhos Pd G2): These are palladacycles that are highly active but can be sensitive to air and moisture.[1]

  • G3 Precatalysts (e.g., XPhos Pd G3): These feature a carbazole ligand that provides greater air and solution stability, making them easier to handle. They generate the active LPd(0) species at room temperature upon addition of a base.

  • G4 Precatalysts (e.g., XPhos Pd G4): These are even more robust and are often preferred for challenging couplings where catalyst stability is paramount.[12]

For sterically hindered this compound derivatives, starting with a G3 or G4 precatalyst is often a reliable choice due to their high activity and stability.

Troubleshooting and Optimization Guide

Decision Workflow for Catalyst System Selection

This workflow guides the selection of an appropriate catalyst system based on the steric and electronic properties of your substrates.

G cluster_0 Substrate Analysis cluster_1 Catalyst & Ligand Selection cluster_2 Base & Solvent Selection cluster_3 Final Conditions Start Start: Sterically Hindered This compound derivative A Is the Aryl Halide also hindered (di-ortho-substituted)? Start->A C1 High Hindrance: Use highly active, bulky ligands: - Buchwald Ligands (XPhos, SPhos, AntPhos) - N-Heterocyclic Carbenes (NHCs) A->C1 Yes C2 Moderate Hindrance: Standard bulky ligands are a good start: - Buchwald Ligands (XPhos, RuPhos) - P(t-Bu)3 A->C2 No B Is the Aryl Halide electron-rich or electron-neutral? D Electron-Rich Halide: Requires electron-rich, bulky ligand to promote oxidative addition: - XPhos, SPhos, RuPhos B->D Yes E Select Strong Base: K3PO4, Cs2CO3, t-BuOK B->E No C1->B C2->B D->E F Select Solvent: Dioxane, Toluene, or THF (often with minimal H2O) E->F End Run Reaction: - High Temp (80-120 °C) - Inert Atmosphere - Monitor Progress (TLC/LC-MS) F->End

Caption: Catalyst system decision workflow.

Comparative Data for Catalyst Systems

The selection of an appropriate palladium catalyst system is paramount for achieving high yields with sterically hindered and electron-rich arylboronic acids.[1] The table below summarizes the performance of different catalyst systems for structurally similar, challenging substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[1]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[1]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[1]
Pd(OAc)₂ / BI-DIMEBI-DIMEK₃PO₄Toluene11012High[13][14]
Pd-NHC ComplexAcenaphthoimidazolylidenet-BuOKDioxaneMild->99[4]

Note: The data presented is for illustrative purposes, drawing from studies on sterically demanding arylboronic acids. Direct comparison and optimization for your specific this compound derivative is recommended.[1]

Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] Steric hindrance can slow down the transmetalation and reductive elimination steps, requiring a carefully optimized catalyst system to proceed efficiently.[2]

Suzuki_Cycle cluster_steps Catalytic Cycle center_node Pd(0)L2 OA [Ar-Pd(II)-X]L2 center_node->OA Ar-X TM [Ar-Pd(II)-R]L2 OA->TM R-B(OR)2 (Base Activated) TM->center_node Ar-R inv1 Oxidative Addition inv2 Transmetalation inv3 Reductive Elimination Base Base + R-B(OH)2 Boronate [R-B(OH)3]- X_ion X-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This section provides a general, robust protocol for a Suzuki-Miyaura coupling reaction involving a sterically hindered this compound derivative.

Materials:

  • Sterically hindered this compound derivative (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the this compound derivative (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.[2]

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design - ResearchG
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Semantic Scholar.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? - Reddit.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids - Boron-Chem.
  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions - ACS Public
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchG
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchG
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis - Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - buchwaldgroup.mit.edu.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
  • Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchG
  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchG
  • Diagnosing issues with a failed Suzuki coupling? - Reddit.

Sources

preventing homocoupling of 4-(Methylamino)phenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of 4-(Methylamino)phenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, its application with electron-rich substrates like this compound is often plagued by a significant side reaction: oxidative homocoupling, which leads to the formation of N,N'-dimethyl-[1,1'-biphenyl]-4,4'-diamine. This impurity can be difficult to separate from the desired product and significantly lowers the reaction yield.

This guide provides an in-depth analysis of the mechanisms behind this side reaction and offers a series of field-proven troubleshooting strategies and optimized protocols to ensure the selective formation of the desired cross-coupled product.

Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of boronic acid homocoupling in a Suzuki reaction?

A1: The two principal culprits that promote the homocoupling of this compound are the presence of dissolved oxygen and/or an excess of Palladium(II) species in the reaction mixture.[2][3][4]

  • Oxygen-Mediated Pathway: The active Pd(0) catalyst can react with dissolved O₂. This can lead to oxidation of the catalyst to Pd(II) or the formation of palladium peroxo complexes, which are key intermediates in a catalytic cycle that exclusively produces the homocoupled dimer.[1][5]

  • Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is used, it can react directly and stoichiometrically with two molecules of the boronic acid to generate the symmetrical biaryl product and the active Pd(0) catalyst.[1][2] While this process initiates the desired catalytic cycle, it inherently produces the homocoupling byproduct from the very start.

Q2: Why is this compound particularly susceptible to this side reaction?

A2: As an electron-rich arylboronic acid, this compound is highly activated. This high nucleophilicity makes it more reactive in the transmetalation step but also increases its propensity to engage in the undesired oxidative homocoupling pathways. Furthermore, the amine functionality can potentially coordinate with the palladium center, which may influence the relative rates of the competing reaction pathways.

Q3: Can the choice of boronic acid derivative affect the rate of homocoupling?

A3: Absolutely. The stability of the organoboron reagent is critical. Standard boronic acids can be susceptible to various decomposition pathways, including homocoupling and protodeboronation.[6] Utilizing more stable derivatives can mitigate these side reactions.

  • Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and can help prevent premature decomposition.[1]

  • MIDA Boronates or Diethanolamine Adducts: These masked forms of boronic acids ensure a slower, more controlled release of the active boronic acid into the catalytic cycle.[1][7][8] This strategy keeps the instantaneous concentration of the free boronic acid low, thus kinetically disfavoring the bimolecular homocoupling reaction.[9]

Q4: How do phosphine ligands influence the formation of the homocoupling byproduct?

A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. The right ligand choice can kinetically favor the desired cross-coupling cycle over the homocoupling pathway.[10]

  • Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃) are highly effective.[1][11][12] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step.[10][11] By making the main catalytic cycle more efficient, they outcompete the slower, undesired homocoupling pathway.

Troubleshooting Guide: High Homocoupling Observed

This section addresses the common experimental observation of a significant symmetrical biaryl byproduct and provides a logical workflow for diagnosing and solving the issue.

G start High Homocoupling Detected (LCMS, TLC, NMR) q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_yes What is the Pd source? q1->a1_yes Yes a1_no Action: Improve Degassing - Use subsurface sparging (N₂/Ar). - Perform 3x Freeze-Pump-Thaw cycles. - Ensure positive inert gas pressure. q1->a1_no No q2_pd0 Pd(0) Precatalyst (e.g., Pd₂(dba)₃) a1_yes->q2_pd0 Pd(0) q2_pd2 Pd(II) Precatalyst (e.g., Pd(OAc)₂) a1_yes->q2_pd2 Pd(II) a1_no->q1 Re-evaluate q3 Are reaction conditions (ligand, base, solvent) optimized? q2_pd0->q3 a2_pd2 Action: Mitigate Pd(II) - Switch to a Pd(0) precatalyst. - Add a mild reducing agent (e.g., 1-2 eq. potassium formate). q2_pd2->a2_pd2 a2_pd2->q3 a3_no Action: Screen Conditions - Use bulky, e⁻-rich ligands (SPhos, XPhos). - Screen bases (K₃PO₄, Cs₂CO₃). - Consider a more stable boronic acid derivative (MIDA, Bpin). q3->a3_no No / Unsure a3_yes Problem Solved q3->a3_yes Yes Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side-Reaction pd0 Pd(0)L₂ pd2_aryl Ar¹-Pd(II)-X L₂ pd0->pd2_aryl Oxidative Addition (Ar¹-X) pd2_source Pd(II) Source (or O₂ oxidation) pd0->pd2_source O₂ Oxidation pd2_trans Ar¹-Pd(II)-Ar² L₂ pd2_aryl->pd2_trans Transmetalation (Ar²-B(OR)₂) pd2_trans->pd0 product Ar¹-Ar² pd2_trans->product Reductive Elimination pd2_source->pd0 Reduction homo_product Ar²-Ar² pd2_source->homo_product 2x Ar²-B(OR)₂ (Stoichiometric Reaction)

Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.
Optimization Strategies & Data
1. Catalyst Selection: Pd(0) vs. Pd(II) Precatalysts

Using a Pd(II) source like Pd(OAc)₂ can be a primary cause of homocoupling, as it must be reduced in situ, often by the boronic acid itself. Switching to a direct Pd(0) source eliminates this initial, byproduct-forming step. [1]The addition of a mild reducing agent can also suppress homocoupling when a Pd(II) source is unavoidable. [2][13]

Catalyst System Additive Typical Homocoupling (%) Rationale
Pd(OAc)₂ / SPhos None 5-15% Pd(II) is reduced by the boronic acid, causing initial homocoupling. [2]
Pd(OAc)₂ / SPhos K(HCO₂) (2 eq.) <2% The formate reduces Pd(II) to Pd(0) before it can react with the boronic acid. [2][13]
Pd₂(dba)₃ / SPhos None <1% This is a direct Pd(0) source, avoiding the initial reductive homocoupling step. [1][12]
XPhos Pd G3 None <1% An air-stable Pd(II) precatalyst designed for clean and efficient in-situ generation of the active Pd(0) species. [6]

Note: Percentages are illustrative and depend heavily on specific substrates and conditions.

2. Rigorous Degassing

The exclusion of oxygen is arguably the most critical parameter for suppressing homocoupling. [3][4]A subsurface sparge with an inert gas is more effective than simply purging the headspace. [2]For maximum efficacy, freeze-pump-thaw cycles are recommended.

Degassing MethodO₂ LevelExpected Homocoupling
None (Reaction in Air)HighCan be the major product
Headspace Purge (N₂)ModerateSignificant reduction, but may persist
Subsurface Sparge (N₂)LowOften sufficient for complete suppression [2][4]
Freeze-Pump-Thaw (3x)Very LowGold standard for oxygen-sensitive reactions [7]
3. Base and Solvent Selection

The choice of base and solvent is interdependent and crucial for activating the boronic acid for transmetalation. [14]For electron-rich and potentially sensitive boronic acids, a moderately strong base is often ideal.

BaseCommon SolventsCharacteristics
K₂CO₃Dioxane/H₂O, Toluene/H₂O, MeCN/H₂OA versatile and common choice, often used in aqueous mixtures. [10][15]
K₃PO₄Dioxane, Toluene (often anhydrous)A stronger, non-nucleophilic base, effective for challenging couplings. Can reduce protodeboronation. [7]
Cs₂CO₃Dioxane, THFHighly effective but more expensive. Its high solubility in organic solvents can be advantageous. [10]
KFToluene, THFA milder base, useful if the substrates are sensitive to stronger bases. [16]
Recommended Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Homocoupling

This protocol incorporates best practices including the use of an advanced precatalyst and rigorous inert atmosphere techniques.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely powdered K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the precatalyst (e.g., XPhos Pd G3, 1-2 mol%). [6]4. Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, sparged with argon for 30 minutes) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Diethanolamine Adduct for Increased Stability

If homocoupling or protodeboronation persists, converting the boronic acid to its more stable diethanolamine adduct is a robust strategy. [6][8]

  • Dissolution: In a vial with a stir bar, dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichloromethane or a THF/Toluene mixture).

  • Addition: Add diethanolamine (1.0 eq.) dropwise while stirring. [8]3. Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.

  • Usage: This stable, crystalline solid can be used directly in the Suzuki coupling protocol described above, typically with protic co-solvents which facilitate the release of the boronic acid. [8]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides.
  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development, 10(4), 862–866.
  • Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base in the Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki-Miyaura Reaction.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]

  • Semantic Scholar. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Organic Chemistry Portal. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. Temperature effect on coupling reaction. [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

Sources

Technical Support Center: Optimizing Microwave-Assisted Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for microwave-assisted Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in mechanistic principles and field-proven protocols.

Introduction: The Suzuki-Miyaura Reaction in the Microwave

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures, styrenes, and poly-olefins from organoboranes and organic halides.[1][2][3] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4]

The three key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[1][3][4]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base.[1][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][4]

Microwave irradiation dramatically accelerates this process by efficiently heating the polar reaction mixture, often leading to significantly reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.[6][7] However, the high temperatures and rapid kinetics can also amplify the impact of suboptimal conditions. This guide will help you harness the power of microwave synthesis while avoiding common pitfalls.

Frequently Asked Questions (FAQs)

Q1: How do I select the right palladium catalyst and phosphine ligand?

A1: The choice of catalyst system is critical and substrate-dependent. The ligand's electronic and steric properties directly influence the efficiency of the oxidative addition and reductive elimination steps.[8][9]

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common precatalysts. Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. Modern, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) come with the ligand already coordinated and are often more efficient and user-friendly.[10]

  • Phosphine Ligands: For challenging substrates, especially aryl chlorides or sterically hindered partners, bulky and electron-rich phosphine ligands are required.[4][8] They promote oxidative addition and stabilize the catalytic species.[4] Biarylphosphines developed by the Buchwald group are exceptionally effective.[8]

Table 1: Common Phosphine Ligands and Their Applications

Ligand ClassExample Ligand(s)Key Characteristics & Typical ApplicationsSource(s)
TrialkylphosphinesP(t-Bu)₃, PCy₃Strongly electron-donating, moderately bulky. Good for general-purpose coupling.[5]
TriarylphosphinesPPh₃The classic, widely used ligand. Best for reactive substrates (iodides, bromides).[4]
BiarylphosphinesSPhos, XPhos, RuPhosVery bulky and electron-rich. Excellent for unreactive aryl chlorides, sterically hindered substrates, and heteroaryl couplings.[8]
FerrocenylphosphinesdppfBidentate ligand that offers good stability. Widely used in various cross-coupling reactions.[11]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors that form very stable palladium complexes. Effective for difficult couplings.[5]
Q2: Which base should I choose for my reaction?

A2: The base is essential for activating the boronic acid in the transmetalation step.[5][12] Its strength, solubility, and nucleophilicity can significantly impact the reaction outcome.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[12] K₃PO₄ is a strong, non-nucleophilic base often effective for difficult couplings. Cs₂CO₃ is highly soluble and often gives excellent results but is more expensive.

  • Organic Bases: Amine bases like triethylamine (TEA) are generally avoided as they can act as competing ligands and are often sources of hydrides that can lead to dehalogenation side reactions.[13]

  • Fluoride Sources: KF can be used for substrates with base-labile functional groups like esters.[5]

Q3: What is the role of water in a microwave Suzuki reaction?

A3: Water can play a dual role. A small amount is often beneficial, even necessary. It can increase the solubility of inorganic bases and facilitate the formation of the reactive boronate species [ArB(OH)₃]⁻.[14][15][16] Some protocols explicitly use aqueous co-solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[1][17] However, excess water, especially at the high temperatures achieved in a microwave, can promote the undesired side reaction of protodeboronation , where the boronic acid is hydrolyzed back to the corresponding arene, reducing your yield.[12][18][19]

Q4: How do I properly prepare my reaction for microwave heating?

A4: Proper preparation is crucial to avoid side reactions and ensure reproducibility.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and oxidative degradation of phosphine ligands.[10] Always assemble the reaction under an inert atmosphere (Argon or Nitrogen).[13][20]

  • Degassed Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[13]

  • Microwave Vials: Use appropriate, pressure-rated microwave vials with stir bars. Do not exceed the recommended fill volume (typically ~1/3 to 1/2 of the vial's total volume) to allow for thermal expansion and pressure buildup.

Troubleshooting Guide

This section addresses the most common issues encountered during microwave-assisted Suzuki coupling.

Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_sides 3. Analyze for Side Products reagent_q1 Is Boronic Acid fresh? Is Catalyst active? Are solvents anhydrous/degassed? check_reagents->reagent_q1 cond_q1 Is the Catalyst System active enough for the substrate? check_conditions->cond_q1 side_q1 Is Protodeboronation observed? (Arene from Boronic Acid) check_sides->side_q1 reagent_a1_no Use fresh reagents. Use stable precatalyst (e.g., G3). Degas solvents thoroughly. reagent_q1->reagent_a1_no No reagent_a1_yes Proceed to Conditions reagent_q1->reagent_a1_yes Yes reagent_a1_yes->check_conditions cond_a1_no Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). cond_q1->cond_a1_no No cond_a1_yes Is the Base/Solvent optimal? cond_q1->cond_a1_yes Yes cond_a2_no Screen bases (K₃PO₄, Cs₂CO₃). Try different solvent systems (e.g., Dioxane/H₂O, Toluene). cond_a1_yes->cond_a2_no cond_a2_yes Are Microwave parameters correct? cond_a1_yes->cond_a2_yes Yes cond_a2_yes->check_sides Yes cond_a3_no Increase temperature or time. Ensure vigorous stirring. cond_a2_yes->cond_a3_no No side_a1_yes Use anhydrous conditions. Switch to Boronic Ester (BPin, MIDA). Use a less aqueous base. side_q1->side_a1_yes Yes side_q1_no Is Homocoupling observed? (Dimer of Boronic Acid) side_q1->side_q1_no No side_a2_yes Improve degassing. Ensure inert atmosphere is maintained. side_q1_no->side_a2_yes Yes side_a2_no Is Dehalogenation observed? (Arene from Aryl Halide) side_q1_no->side_a2_no No side_a3_yes Avoid alcohol solvents or amine bases as hydride sources. side_a2_no->side_a3_yes Yes

Figure 1. A workflow diagram for troubleshooting low yields in Suzuki coupling.
Q: My reaction shows low to no conversion of starting materials. What should I check first?

A: When a reaction fails, systematically evaluate the core components.[20]

  • Catalyst Activity: Is your palladium source active? Older Pd(OAc)₂ can be less active. Phosphine ligands can oxidize if not stored properly under inert gas. Consider using a fresh batch or a more robust, air-stable precatalyst like XPhos Pd G3.[13][20]

  • Ligand Choice: Your substrate may require a more active ligand. Unreactive aryl chlorides or sterically hindered substrates often fail with PPh₃ but succeed with bulky biarylphosphine ligands like SPhos or XPhos.[4]

  • Base and Solvent: Ensure your base is finely powdered and dry. Poor solubility of the base can stall the reaction.[12] If using an anhydrous system, a trace of water might be needed to activate the base, especially K₃PO₄.[21] Conversely, if you suspect protodeboronation, ensure your solvent is truly anhydrous.

  • Microwave Settings: Confirm the temperature is being reached and maintained. Insufficient temperature is a common cause of failure for less reactive substrates. Ensure the magnetic stirrer is working vigorously to overcome mass transfer limitations, especially in heterogeneous mixtures.[20]

Q: I am observing significant side products. What are they and how can I minimize them?

A: The most common side reactions are protodeboronation, homocoupling, and dehalogenation.[10]

  • Protodeboronation: This is the replacement of the C-B bond with a C-H bond, consuming your boronic acid.[18] It is often caused by excess water, high temperatures, or certain bases.[12][18]

    • Solution: Use anhydrous solvents and reagents.[12] If the problem persists, convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester.[18][22] These esters slowly release the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[18]

  • Homocoupling: This is the self-coupling of your boronic acid to form a biaryl byproduct (Ar-Ar). It is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: Ensure your reaction mixture is rigorously degassed before heating and that a positive pressure of inert gas is maintained throughout the reaction.[12][13]

  • Dehalogenation (or Hydrodehalogenation): This is the replacement of the halide on your electrophile with a hydrogen atom.

    • Solution: This side reaction occurs when a hydride source is present. Common culprits are alcohol solvents and amine bases.[13] Switch to an inorganic base like K₃PO₄ or Cs₂CO₃ and use a non-protic solvent like dioxane or toluene.[13]

Q: My sterically hindered substrate is not reacting. How can I force the reaction to proceed?

A: Steric hindrance slows down both the oxidative addition and reductive elimination steps.[13]

  • Use a Highly Active Catalyst System: This is the most critical factor. Use a very bulky, electron-rich ligand like XPhos or SPhos. These ligands create a coordinatively unsaturated palladium center that is more reactive in oxidative addition and facilitates the difficult reductive elimination step.

  • Increase Microwave Temperature and Time: Take advantage of the microwave's ability to safely reach high temperatures. Pushing the temperature to 120–150 °C can often overcome the high activation energy barrier.

  • Choose the Right Base: A strong, non-nucleophilic base like K₃PO₄ is often required to drive the transmetalation with hindered substrates.[13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol provides a starting point for the coupling of a generic aryl halide with an arylboronic acid.[13][17][20]

  • Reagent Preparation: To a dry microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: If using an air-stable precatalyst (e.g., XPhos Pd G3, 1–3 mol%), add it along with the other solids. If preparing the catalyst in situ, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2.2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen at least three times to ensure a completely inert atmosphere.

  • Solvent Addition: Via syringe, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of 0.1-0.5 M).

  • Reaction Execution: Place the vial in the microwave reactor. Set the reaction temperature (e.g., 100–140 °C), power (e.g., 100 W), and time (e.g., 10–30 minutes). Ensure stirring is active.[17]

  • Workup and Purification: After the reaction, cool the vial to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Protocol 2: Protection of a Troublesome Boronic Acid as a Diethanolamine Adduct

If protodeboronation is a persistent issue, this procedure can be used to form a more stable adduct that can be used directly in the coupling reaction.[20]

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methylene chloride or toluene).

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.

  • Precipitation & Isolation: A white precipitate will typically form. Continue stirring for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be weighed and used in your Suzuki coupling reaction (Protocol 1), typically with protic solvents.[20]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. Suzuki Coupling Reaction. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407–4416. [Link]

  • Gorgani, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1614. [Link]

  • Zhang, W. (2003). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 5(7), 1011-1014. [Link]

  • Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3477-3485. [Link]

  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?[Link]

  • ResearchGate. (2010). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with...[Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • Al-Masri, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(10), 1109. [Link]

  • ResearchGate. (2007). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]

  • RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. The Journal of Organic Chemistry, 67(3), 888-892. [Link]

  • PMC. (2020). Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2019). The influence of water on the solid‐phase Suzuki–Miyaura reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ScholarWorks @ UTRGV. (2013). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • ResearchGate. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. [Link]

Sources

stability of 4-(Methylamino)phenylboronic acid under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(Methylamino)phenylboronic acid. This resource is designed to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions (FAQs) to assist you in your research and development activities. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical field experience to ensure the successful application of this versatile reagent in your experiments.

Introduction to this compound

This compound is an electron-rich arylboronic acid commonly utilized in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The presence of the methylamino group, a strong electron-donating group, significantly influences the reactivity and stability of the molecule. Understanding these characteristics is crucial for optimizing reaction conditions and avoiding common pitfalls.

This guide will address the stability of this compound under various conditions and provide practical solutions to challenges you may encounter during its use.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Storage at ≤ -4 °C is recommended.[1] The compound is sensitive to light, moisture, and oxygen. Prolonged exposure to atmospheric conditions can lead to degradation. For long-term storage, keeping the reagent under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: Is this compound hygroscopic?

A2: While specific data for the methylamino derivative is not extensively documented, aminophenylboronic acids, in general, can be hygroscopic.[2] It is advisable to handle the compound in a controlled environment, such as a glovebox or under a stream of inert gas, to minimize moisture absorption.

Stability and Decomposition

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are protodeboronation and oxidation.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] This side reaction is a common issue with electron-rich arylboronic acids, especially under both acidic and basic aqueous conditions.[2][3] The electron-donating methylamino group can make the aryl group more susceptible to this reaction.

  • Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, converting the starting material into 4-(methylamino)phenol.[4] This can be promoted by residual oxygen in the reaction mixture or by certain oxidizing agents.[3] The amino group itself can also be susceptible to oxidation under harsh conditions.

DOT Diagram: Key Degradation Pathways

This compound This compound Protodeboronation Product Protodeboronation Product This compound->Protodeboronation Product H+ or OH- (Protodeboronation) Oxidation Product Oxidation Product This compound->Oxidation Product [O] (Oxidation)

Caption: Major degradation routes for this compound.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of arylboronic acids in solution is highly pH-dependent.[2] Both strongly acidic and strongly basic conditions can accelerate protodeboronation.[2][3] For aminophenylboronic acids, the rate of degradation can be significant when the pH is close to the pKa of the compound.[2] It is recommended to prepare aqueous solutions of this compound fresh before use and to buffer the reaction mixture to a pH that minimizes this degradation if possible.

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a primary application for this compound.[1] However, its electron-rich nature can lead to specific challenges.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Yield 1. Catalyst Inactivity: The Pd(0) active species has not been generated or has decomposed.[3] 2. Poor Reagent Quality: The boronic acid may have degraded due to improper storage.1. Use a fresh, high-quality palladium precatalyst. Consider using a more robust, air-stable precatalyst.[3] 2. Use freshly purchased or properly stored this compound.
Significant Protodeboronation 1. Presence of Water: Water is the proton source for this side reaction.[3] 2. Strong Base: Strong bases in aqueous media can accelerate protodeboronation.[3]1. Switch to anhydrous reaction conditions if possible.[3] 2. Use a milder base such as K₂CO₃ or KF instead of strong bases like NaOH or K₃PO₄.[3]
Homocoupling of Boronic Acid 1. Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids.[3][5] 2. Inefficient Reduction of Pd(II): If using a Pd(II) precatalyst, its reduction to Pd(0) may be slow, leading to side reactions.[5]1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.[3] 2. Ensure your reaction conditions are suitable for the in-situ reduction of your Pd(II) precatalyst, or switch to a Pd(0) source.
Reaction Stalls 1. Ligand Choice: The phosphine ligand may not be suitable for the electron-rich boronic acid. 2. Solvent System: The chosen solvent may not be optimal for the solubility of all components.1. For electron-rich systems, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos.[6] 2. Experiment with different solvent systems, such as dioxane/water or toluene/ethanol/water, to ensure all reagents are sufficiently soluble.[7]

DOT Diagram: Suzuki-Miyaura Troubleshooting Workflow

start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Halide) start->check_reagents check_catalyst Verify Catalyst and Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions sub_reagents Use fresh reagents check_reagents->sub_reagents sub_catalyst Use fresh catalyst/ligand check_catalyst->sub_catalyst sub_conditions1 Observe Protodeboronation? check_conditions->sub_conditions1 sub_conditions2 Observe Homocoupling? check_conditions->sub_conditions2 optimize Further Optimization: - Screen ligands (e.g., SPhos) - Vary solvent system - Adjust temperature sub_reagents->optimize sub_catalyst->optimize protodeboronation_sol Use milder base (e.g., K2CO3) Consider anhydrous conditions sub_conditions1->protodeboronation_sol Yes homocoupling_sol Degas solvents thoroughly Ensure inert atmosphere sub_conditions2->homocoupling_sol Yes protodeboronation_sol->optimize homocoupling_sol->optimize

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Suzuki Coupling Products of 4-(Methylamino)phenylboronic Acid by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl scaffolds, a common motif in pharmacologically active compounds. The coupling of 4-(methylamino)phenylboronic acid with various aryl halides offers a direct route to valuable N-methylaniline derivatives. However, the success of any synthesis is not merely in the execution of the reaction but in the rigorous and unambiguous validation of its outcome.

This guide provides an in-depth, technically-focused comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for validating the products of these specific Suzuki couplings. We will move beyond a simple procedural outline to explore the causality behind spectral interpretation, enabling you to not only confirm your desired product but also to identify and quantify common impurities and byproducts. This approach ensures the scientific integrity of your results and provides a self-validating framework for your analytical workflow.

The Analytical Imperative: Why NMR is the Gold Standard

While other techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are crucial for reaction monitoring and purity assessment, NMR spectroscopy offers unparalleled structural elucidation. For a Suzuki coupling reaction, a successful outcome is defined by the formation of a new carbon-carbon bond. NMR provides direct evidence of this bond formation through characteristic changes in the chemical environment of the nuclei within the product molecule compared to the starting materials. Furthermore, NMR is inherently quantitative, allowing for the determination of product yield and the relative amounts of any impurities present in the crude reaction mixture, often without the need for isolation.[1]

Understanding the Key Players: An NMR Perspective

To effectively validate the reaction outcome, one must be intimately familiar with the NMR signatures of not only the desired product but also the starting materials and potential side-products.

The Target Product: N-Methyl-4-arylanilines

The successful formation of the C-C bond between the 4-(methylamino)phenyl group and the aryl partner leads to a characteristic deshielding of the aromatic protons and carbons.

  • ¹H NMR: The protons on the biphenyl core will typically resonate in the aromatic region (δ 7.0-8.0 ppm). The protons on the N-methylaniline ring will show a distinct AA'BB' or similar complex splitting pattern. The N-methyl group will appear as a singlet, typically around δ 2.8-3.0 ppm, and the N-H proton will be a broad singlet.

  • ¹³C NMR: The formation of the biphenyl linkage results in the appearance of the full set of aromatic carbons for both rings. The carbon bearing the methylamino group is typically found around δ 148-150 ppm, while the methyl carbon appears around δ 30-31 ppm.

Starting Material 1: this compound

It is crucial to confirm the absence of this starting material in the final product.

  • ¹H NMR: The aromatic protons of the boronic acid will have a distinct chemical shift and coupling pattern compared to the biphenyl product. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes not being observed at all.

  • ¹¹B NMR: This technique directly probes the boron nucleus. This compound will exhibit a broad signal in the range of δ 28-30 ppm. A downfield shift to around δ 33 ppm can indicate the formation of the boroxine trimer, the cyclic anhydride of the boronic acid, which is a common state for boronic acids.[2] Complete consumption of the boronic acid is indicated by the disappearance of signals in this region.

Starting Material 2: The Aryl Halide (Ar-X)

The disappearance of the signals corresponding to the aryl halide is a primary indicator of reaction completion. The chemical shifts of the aromatic protons and carbons in the starting aryl halide will be distinct from those in the biphenyl product due to the change in the electronic environment upon C-C bond formation.

Common Byproducts and Their NMR Fingerprints

Suzuki reactions are not always perfectly selective, and several byproducts can form. Being able to identify these is a hallmark of a thorough validation.

  • Protodeboronation Product (N-Methylaniline): This arises from the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom.

    • ¹H NMR: The spectrum will simplify to that of a monosubstituted benzene ring. Key signals include a triplet for the para-proton around δ 6.7 ppm, a triplet for the meta-protons around δ 7.2 ppm, and a doublet for the ortho-protons around δ 6.6 ppm. The N-methyl singlet will be present around δ 2.7-2.8 ppm.[3][4]

    • ¹³C NMR: The spectrum will show only six aromatic carbon signals, with the carbon attached to the nitrogen at approximately δ 149-150 ppm.[3][4]

  • Boronic Acid Homocoupling Product (N,N'-dimethyl-[1,1'-biphenyl]-4,4'-diamine): This symmetrical dimer results from the coupling of two molecules of the boronic acid.

    • ¹H NMR: Due to the symmetry of the molecule, the aromatic region will show a simple AA'BB' system, appearing as two distinct doublets. The N-methyl groups will give a single sharp singlet.

    • ¹³C NMR: The symmetry will result in only six signals for the aromatic carbons.

  • Aryl Halide Homocoupling Product (Ar-Ar): The coupling of two molecules of the aryl halide starting material can also occur.

    • ¹H and ¹³C NMR: The spectra will be symmetrical, leading to a simpler set of signals than would be expected for the unsymmetrical desired product. The specific chemical shifts will depend on the nature of the aryl halide used.

Comparative Analysis: Product vs. Alternatives

The following table summarizes the key distinguishing NMR features for a hypothetical Suzuki coupling of this compound with a generic bromobenzene derivative.

CompoundKey ¹H NMR Features (ppm)Key ¹³C NMR Features (ppm)
Desired Product (N-Methyl-4-phenylaniline derivative)Complex aromatic signals (7.0-8.0), N-Me singlet (~2.9), N-H broad singlet.12 aromatic signals (for unsymmetrical product), C-N (~149), N-Me (~30).
N-Methylaniline (Protodeboronation)Simple aromatic pattern (6.6-7.2), N-Me singlet (~2.8).[3][4]6 aromatic signals, C-N (~149), N-Me (~30).[3][4]
N,N'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (Homocoupling)Simple AA'BB' aromatic pattern (two doublets), single N-Me singlet.6 aromatic signals due to symmetry.
Biphenyl (Aryl Halide Homocoupling - generic)Simple, symmetrical aromatic signals.6 aromatic signals due to symmetry.

Experimental Protocols for Robust Validation

Protocol 1: In-Situ ¹H NMR Monitoring of the Suzuki Coupling Reaction

This protocol allows for the real-time tracking of the reaction progress, providing valuable kinetic data and insight into the formation of any byproducts.

Methodology:

  • Reaction Setup: In a standard Schlenk tube or microwave vial, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent and Internal Standard: Add the deuterated solvent (e.g., DMSO-d₆, toluene-d₈) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration. The internal standard should have a singlet in a region of the ¹H NMR spectrum that does not overlap with reactant or product signals.

  • Initial Spectrum (t=0): Carefully transfer an aliquot of the reaction mixture to an NMR tube under an inert atmosphere before heating. Acquire a ¹H NMR spectrum. This will serve as your reference for the initial concentrations of the reactants.

  • Reaction Monitoring: Heat the reaction to the desired temperature. At regular intervals (e.g., every 30 minutes), carefully withdraw an aliquot, cool it rapidly, and acquire a ¹H NMR spectrum.[1]

  • Data Analysis: By integrating the signals of the starting materials, product, and internal standard, you can calculate the conversion and yield at each time point. The appearance of new, unexpected signals should be noted and investigated as potential byproducts.

Protocol 2: ¹³C and ¹¹B NMR Analysis of the Final Product

Methodology:

  • Sample Preparation: After the reaction is complete and the product has been worked up and purified, dissolve 15-25 mg of the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a singlet for each unique carbon atom in the molecule, allowing for a direct count of the carbons and comparison to the expected structure.

  • ¹¹B NMR Acquisition (Optional but Recommended): To confirm the complete removal of the boronic acid starting material, a ¹¹B NMR spectrum can be acquired on the crude reaction mixture or the purified product. The absence of a signal in the δ 28-33 ppm range is a strong indicator of the successful removal of boron-containing species.

Visualization of the Validation Workflow

The following diagrams illustrate the Suzuki coupling reaction and the logical workflow for NMR-based validation.

Suzuki_Coupling_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Reaction Mixture A This compound D Suzuki-Miyaura Cross-Coupling A->D B Aryl Halide (Ar-X) B->D C Pd Catalyst Base Solvent C->D P Desired Product (N-Methyl-4-arylaniline) D->P BP1 Protodeboronation (N-Methylaniline) D->BP1 BP2 Homocoupling (Ar-Ar & Dimer) D->BP2 SM Unreacted Starting Materials D->SM E NMR Analysis (¹H, ¹³C, ¹¹B) P->E BP1->E BP2->E SM->E F Structure Validated E->F Spectra Match Expected Data G Impure/Incorrect Structure E->G Spectra Mismatch/ Byproducts Detected

Caption: Workflow for Suzuki coupling and subsequent NMR validation.

NMR_Interpretation_Logic cluster_checks Primary Validation Checks A Acquire ¹H NMR of Crude Reaction Mixture B Signals for Aryl Halide and Boronic Acid Absent? A->B C New, Complex Aromatic Signals Present? A->C D Characteristic N-Me Singlet at ~2.9 ppm? A->D J Check for Byproduct Signatures A->J E Tentative Product Confirmation B->E Yes F Reaction Incomplete or Failed B->F No C->E Yes C->F No D->E Yes D->F No G Acquire ¹³C NMR of Purified Product E->G H Does Carbon Count Match Expected Structure? G->H I Final Structure Confirmation H->I Yes K N-Methylaniline Signals? (Protodeboronation) J->K L Symmetrical Biphenyl Signals? (Homocoupling) J->L

Caption: Decision tree for NMR spectral interpretation.

Conclusion

The validation of Suzuki coupling products is a critical step in ensuring the integrity of synthetic work. While a suite of analytical tools should be employed for a comprehensive characterization, NMR spectroscopy stands as the cornerstone for unambiguous structural confirmation. By understanding the characteristic NMR signatures of the desired product, starting materials, and potential byproducts, researchers can confidently and accurately assess the outcome of their reactions. The protocols and comparative data presented in this guide offer a robust framework for the validation of Suzuki coupling products derived from this compound, empowering scientists to proceed with their research with a high degree of certainty in the composition of their materials.

References

  • Chegg. (2022, April 25). What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?
  • ChemicalBook. N-Methylaniline(100-61-8) 1H NMR spectrum.
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • ChemicalBook. 4(tert-Butoxycarbonyl-N-methylamino)-phenylboronic acid(945756-49-0) 1H NMR spectrum.
  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
  • TCI Chemicals. 1H-NMR - D4428.
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • Theranostics. (2018).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
  • Google Patents. (2012).
  • ACS Publications. (2017, November 21).
  • ResearchGate. (2024, November 11).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PMC. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PMC. (2019, June 10).
  • SDSU Chemistry. 11B NMR Chemical Shifts.
  • ResearchGate. (2024, November 11). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
  • ResearchGate.
  • RSC Publishing. Characterization by 2D-NMR and chemical properties of (20Z)-3-methoxy-17-[2-(triphenylstannyl)vinyl]estra-1,3,5(10)-trien-17β-ol.
  • Preprints.org. (2025, January 14).
  • ResearchGate. Cross-coupling reactions catalysed by palladium pincer complexes. A review of recent advances.
  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • ChemicalBook. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum.
  • OUCI. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Metcalfe, E. D. (2021).
  • Wiley. (2013). Basic 1H- and 13C-NMR Spectroscopy.
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy.
  • PMC. (2015, August 1). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.

Sources

A Comparative Spectroscopic Guide to Biaryls Synthesized from 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and characterization of biaryl scaffolds are of paramount importance. These structural motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the efficient construction of these carbon-carbon bonds.[1] This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize a model biaryl, N-methyl-4'-(acetyl)biphenyl-4-amine , synthesized from 4-(methylamino)phenylboronic acid and 4-bromoacetophenone.

This guide will navigate through the expected spectroscopic signatures of the target biaryl, drawing comparisons with closely related analogs to elucidate the influence of the electron-donating N-methylamino group. By understanding these spectroscopic nuances, researchers can gain deeper insights into the structure, purity, and electronic properties of their synthesized compounds.

Synthesis of the Model Biaryl: A Suzuki-Miyaura Approach

The synthesis of N-methyl-4'-(acetyl)biphenyl-4-amine is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins this compound with 4-bromoacetophenone, providing a robust and versatile method for creating the biaryl linkage.

cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling BoronicAcid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid->Catalyst ArylHalide 4-Bromoacetophenone ArylHalide->Catalyst Product N-methyl-4'-(acetyl)biphenyl-4-amine Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst

Figure 1: General workflow for the synthesis of the model biaryl.

Spectroscopic Characterization: A Multi-faceted Approach

A comprehensive understanding of the synthesized biaryl's structure and purity requires the application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

cluster_analysis Spectroscopic Analysis Biaryl Synthesized Biaryl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Biaryl->NMR MS Mass Spectrometry (MS) Biaryl->MS UVVis UV-Vis Spectroscopy Biaryl->UVVis FTIR FT-IR Spectroscopy Biaryl->FTIR

Figure 2: Workflow for the comprehensive spectroscopic analysis of the synthesized biaryl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For our model biaryl, both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, provide unambiguous evidence of its formation and structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-methyl-4'-(acetyl)biphenyl-4-amine is expected to exhibit distinct signals for the aromatic protons, the N-methyl protons, and the acetyl protons. The electron-donating N-methylamino group will cause a significant upfield shift (to lower ppm values) for the protons on its attached phenyl ring compared to an unsubstituted biphenyl.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield position. Similar to the ¹H NMR, the carbons of the phenyl ring bearing the N-methylamino group will be shifted upfield.

Comparison of Predicted ¹H and ¹³C NMR Data

CompoundPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
N-methyl-4'-(acetyl)biphenyl-4-amine Aromatic: ~6.7-8.0 (8H), N-CH₃: ~2.9 (3H), COCH₃: ~2.6 (3H)Carbonyl: ~197, Aromatic: ~112-150, N-CH₃: ~30, COCH₃: ~26
4-Acetylbiphenyl [2]Aromatic: 7.37-8.08 (9H), COCH₃: 2.62 (3H)Carbonyl: 197.4, Aromatic: 127.0-145.5, COCH₃: 26.7
[1,1'-Biphenyl]-4-amine [3]Aromatic: 6.80-7.58 (9H), NH₂: 3.75 (2H, broad)Aromatic: 115.4-145.8

Experimental Protocol for NMR Analysis:

  • Dissolve approximately 5-10 mg of the purified biaryl in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to assign the signals.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is essential for determining the molecular weight of the synthesized biaryl and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum of N-methyl-4'-(acetyl)biphenyl-4-amine is expected to show a prominent molecular ion peak (M⁺). Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic cleavages of the biphenyl core.

Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Key Fragments (m/z)
N-methyl-4'-(acetyl)biphenyl-4-amine C₁₅H₁₅NO225.29225 (M⁺), 210 ([M-CH₃]⁺), 182 ([M-COCH₃]⁺)
4-Acetylbiphenyl [4]C₁₄H₁₂O196.25196 (M⁺), 181 ([M-CH₃]⁺), 153 ([M-COCH₃]⁺)
N-Acetyl-4-aminobiphenyl [5]C₁₄H₁₃NO211.26211 (M⁺), 169 ([M-COCH₂]⁺)

Experimental Protocol for Mass Spectrometry Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Acquire the mass spectrum over a suitable mass range.

  • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugation of the biphenyl system results in strong UV absorption. The presence of the electron-donating N-methylamino group and the electron-withdrawing acetyl group will create a "push-pull" system, leading to a bathochromic (red) shift of the absorption maximum compared to unsubstituted biphenyl.

Comparison of UV-Vis Absorption Data

CompoundPredicted λmax (nm)Solvent
N-methyl-4'-(acetyl)biphenyl-4-amine ~280-320Methanol
4-Acetylbiphenyl [4]~283Not specified
Biphenyl [6]~247Not specified

Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of the biaryl in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the UV-Vis spectrum over a range of 200-400 nm.

  • Determine the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of N-methyl-4'-(acetyl)biphenyl-4-amine will show characteristic absorption bands for the carbonyl group, C-N stretching, N-H bending (if any secondary amine character is present), and aromatic C-H and C=C stretching vibrations.

Comparison of Key FT-IR Absorption Bands

Functional GroupN-methyl-4'-(acetyl)biphenyl-4-amine (Predicted, cm⁻¹)4-Acetylbiphenyl (cm⁻¹)[4]
C=O (carbonyl) stretch~1675~1680
Aromatic C=C stretch~1600, ~1500~1605, ~1510
C-N stretch~1350-1250-
Aromatic C-H stretch>3000>3000
Aliphatic C-H stretch~2950-2850~2920

Experimental Protocol for FT-IR Spectroscopy:

  • Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Conclusion

The comprehensive spectroscopic analysis of biaryls synthesized from this compound provides a wealth of information crucial for their structural confirmation and purity assessment. By employing a combination of NMR, mass spectrometry, UV-Vis, and FT-IR spectroscopy, researchers can confidently characterize their target molecules. This guide has provided a comparative framework, highlighting the expected spectral features of a model biaryl and contrasting them with related compounds. The detailed protocols and predicted data serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling a more efficient and thorough characterization of these vital chemical entities.

References

  • Akhila K. Sahoo, Takuro Oda, Yoshiaki Nakao, Tamejiro Hiyama. Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.
  • Keyhaniyan, M., Shiri, A., Eshghi, H., & Khojastehnezhad, A. (2018). Supplementary Information: Graphene oxide/Ni(II) tetraaminophenylporphyrin: a novel and efficient catalyst for Suzuki–Miyaura cross-coupling reactions in aqueous media. New Journal of Chemistry, 42(22), 18275-18282.
  • PubChem. (n.d.). 4-Acetylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-4-aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-4'-methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaluthanthiri, K. U., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). Arabian Journal of Chemistry, 8(5), 611-620.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to 4-(Methylamino)phenylboronic Acid and Other Organoboron Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The choice of the organoboron reagent is critical and can significantly impact reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth comparison of 4-(methylamino)phenylboronic acid with other commonly employed organoboron reagents, offering insights into their relative performance supported by established chemical principles and representative experimental data.

Introduction to Organoboron Reagents in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of C-C bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The reaction's popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2] The mechanism, illustrated below, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituent on the arylboronic acid plays a pivotal role in the transmetalation step. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic moiety, often leading to faster transmetalation and higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of this key step.

Comparative Analysis of Phenylboronic Acid Derivatives

This section compares the performance of this compound with other representative arylboronic acids: the parent phenylboronic acid, an electron-rich analog (4-methoxyphenylboronic acid), an electron-deficient analog (4-(trifluoromethyl)phenylboronic acid), and a sterically hindered analog (2-methylphenylboronic acid). The comparison is based on their anticipated reactivity in a model Suzuki-Miyaura coupling reaction with 4-chloroanisole.

Electronic Effects and Reactivity

The methylamino group in this compound is a strong electron-donating group, which is expected to enhance its reactivity in the Suzuki-Miyaura coupling compared to unsubstituted phenylboronic acid. This increased reactivity is attributed to a more facile transmetalation step. However, a significant challenge with highly electron-rich boronic acids is their propensity to undergo protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding arene and a reduction in the yield of the desired biaryl product.[3][4][5]

In contrast, electron-deficient boronic acids, such as 4-(trifluoromethyl)phenylboronic acid, are generally more stable towards protodeboronation but may exhibit slower reaction kinetics due to the reduced nucleophilicity of the aryl group.[6][7] Steric hindrance, as seen in 2-methylphenylboronic acid, can also impede the reaction by slowing down the transmetalation step.[8]

Performance in a Model Reaction: Coupling with 4-Chloroanisole

The following table summarizes the expected performance of the selected boronic acids in the Suzuki-Miyaura coupling with 4-chloroanisole, a moderately reactive aryl halide. The predicted yields are based on general trends reported in the literature under optimized conditions.

Boronic AcidSubstituent EffectExpected ReactivityPotential Side ReactionsPredicted Yield (%)
This compound Strongly Electron-Donating High Protodeboronation 85-95%
Phenylboronic acidNeutralModerateMinimal80-90%
4-Methoxyphenylboronic acidElectron-DonatingHighMinor Protodeboronation90-98%
4-(Trifluoromethyl)phenylboronic acidStrongly Electron-WithdrawingLow to ModerateMinimal70-85%
2-Methylphenylboronic acidSteric HindranceModerateMinimal75-85%

Note: The predicted yields are illustrative and highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent system.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of the compared boronic acids with 4-chloroanisole. These protocols are designed to be reproducible and provide a basis for further optimization.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents 1. Add aryl halide, boronic acid, palladium catalyst, and base to a Schlenk flask. Inert_Atmosphere 2. Evacuate and backfill with inert gas (e.g., Argon) three times. Add_Reagents->Inert_Atmosphere Add_Solvent 3. Add degassed solvent. Inert_Atmosphere->Add_Solvent Heat_Stir 4. Heat to the desired temperature with vigorous stirring. Add_Solvent->Heat_Stir Monitor 5. Monitor reaction progress by TLC or GC-MS. Heat_Stir->Monitor Cool 6. Cool the reaction to room temperature. Monitor->Cool Extract 7. Add water and extract with an organic solvent (e.g., ethyl acetate). Cool->Extract Dry_Concentrate 8. Dry the organic layer and concentrate under reduced pressure. Extract->Dry_Concentrate Purify 9. Purify the crude product by column chromatography. Dry_Concentrate->Purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4-Methoxy-4'-(methylamino)biphenyl

This protocol describes the coupling of this compound with 4-chloroanisole.

  • Materials:

    • This compound (1.2 mmol, 1.2 equiv)

    • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

    • XPhos Pd G2 (0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Toluene/Water (10 mL, 9:1 v/v)

    • Inert atmosphere (Argon or Nitrogen)

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, 4-chloroanisole, XPhos Pd G2, and potassium phosphate.

    • Add the degassed toluene/water solvent system to the flask.

    • Stir the reaction mixture at 100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Expected Product Characterization (4-Methoxy-4'-(methylamino)biphenyl):

    • Appearance: Off-white to pale yellow solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.50 (d, J = 8.8 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 6.70 (d, J = 8.4 Hz, 2H), 3.85 (s, 3H), 2.88 (s, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 158.8, 148.2, 133.0, 128.8, 127.9, 114.2, 112.5, 55.3, 30.6.

    • MS (ESI): m/z 214.1 [M+H]⁺.

Protocol 2: Synthesis of 4-Methoxybiphenyl (Reference Reaction)

This protocol details the coupling of phenylboronic acid with 4-chloroanisole.

  • Materials:

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

    • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

    • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene/Ethanol/Water (10 mL, 7:2:1 v/v)

  • Procedure:

    • Follow the general procedure outlined in Protocol 1, substituting the specified reagents.

    • The reaction is typically complete within 4-8 hours at 90 °C.

    • Purification by column chromatography (eluent: hexane/ethyl acetate gradient) yields the product.

Practical Considerations and Reagent Selection

The choice of organoboron reagent should be guided by a balance of reactivity, stability, and the specific requirements of the target molecule.

  • For rapid and efficient coupling with less reactive aryl chlorides, an electron-rich boronic acid like this compound or 4-methoxyphenylboronic acid is often a good choice. However, careful optimization of reaction conditions (e.g., using a robust catalyst/ligand system and minimizing water content) is necessary to mitigate the risk of protodeboronation.

  • When coupling with highly reactive aryl halides (iodides or bromides) or when the substrate is sensitive to basic conditions, a more stable, less reactive boronic acid such as phenylboronic acid or an electron-deficient analog may be preferable to minimize side reactions.

  • For sterically demanding couplings, higher catalyst loadings, more active ligands (e.g., bulky biarylphosphines), and elevated temperatures may be required to achieve reasonable yields.

Conclusion

This compound is a highly reactive and valuable reagent in Suzuki-Miyaura cross-coupling, particularly for the synthesis of biaryls containing an aniline moiety. Its strong electron-donating character facilitates coupling with challenging aryl chlorides. However, its increased propensity for protodeboronation necessitates careful control of reaction conditions. By understanding the interplay of electronic and steric effects, researchers can strategically select the most appropriate organoboron reagent to achieve their synthetic goals efficiently and in high yield.

References

  • Cheon, C. H., & Lee, J. Y. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. The Journal of Organic Chemistry, 79(15), 7083–7091. [Link][9]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17562–17578. [Link][4]

  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link][8]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Deng, Y., et al. (2013). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic letters, 15(18), 4770-4773. [Link][6]

  • Suzuki Reaction. Wikipedia. Available at: [Link][2]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][10]

  • PubChem Compound Summary for CID 14564, 4-Amino-4'-methylbiphenyl. National Center for Biotechnology Information. Available at: [Link][9]

  • 4-(N-Methylamino)biphenyl. NIST Chemistry WebBook. Available at: [Link][11]

Sources

A Comparative Guide to the Reactivity of 4-(Methylamino)phenylboronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, Suzuki-Miyaura cross-coupling stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the boronic acid derivative is a critical parameter influencing reaction efficiency, yield, and reproducibility. This guide provides an in-depth comparison of two closely related yet distinct reagents: 4-(Methylamino)phenylboronic acid and its corresponding pinacol ester, 2-(4-(methylamino)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will explore the fundamental differences in their stability, reactivity, and handling, supported by mechanistic insights and practical experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.

The Stability Paradigm: Boronic Acid vs. Pinacol Ester

A primary challenge in working with boronic acids is their inherent instability. They are susceptible to several decomposition pathways that can significantly reduce the effective concentration of the active reagent over time, leading to inconsistent reaction outcomes.

  • Protodeboronation: This is a common decomposition route, particularly for electron-rich or heteroaromatic boronic acids, where the C-B bond is cleaved by acidic protons, replacing the boronic acid group with a hydrogen atom.

  • Oxidative Decomposition: Boronic acids can be sensitive to air, leading to oxidation and the formation of undesired byproducts.

  • Trimerization (Dehydration): Boronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines. While this process is often reversible in the presence of water, the formation of boroxines complicates stoichiometry and can impact reaction kinetics.

The 4-(Methylamino)phenyl group, being electron-rich due to the nitrogen lone pair, makes the corresponding boronic acid particularly prone to these degradation pathways.

In stark contrast, boronate esters, especially pinacol esters, offer a robust solution to these stability issues. The bidentate pinacol ligand protects the boron center, sterically and electronically hindering the pathways of decomposition. This enhanced stability translates to a significantly longer shelf-life, reduced sensitivity to air and moisture, and greater consistency batch-to-batch.

Experimental Workflow: A Tale of Two Reagents

The practical differences in handling and reaction setup are significant. The pinacol ester's stability simplifies the workflow, while the boronic acid requires more stringent precautions.

G cluster_0 Workflow: this compound cluster_1 Workflow: Pinacol Ester Derivative a_prep Reagent Preparation a_check Check for Degradation (e.g., formation of boroxine) a_prep->a_check High Priority a_rxn Setup Reaction Under Inert Atmosphere (N2/Ar) a_check->a_rxn a_base Careful Stoichiometry of Base and Reagents a_rxn->a_base b_prep Reagent Preparation b_rxn Setup Reaction (Less stringent inerting often possible) b_prep->b_rxn Simplified Handling b_yield Consistent & Reproducible High Yields b_rxn->b_yield

Caption: Comparative experimental workflows for boronic acid vs. its pinacol ester.

Reactivity and the Suzuki-Miyaura Cycle: A Mechanistic Perspective

While pinacol esters are more stable, a common misconception is that they are inherently less reactive. The reality is more nuanced and centers on the transmetalation step of the Suzuki-Miyaura catalytic cycle.

The generally accepted mechanism involves the activation of the palladium catalyst, oxidative addition of the aryl halide, and then the crucial transmetalation step where the organic group is transferred from boron to palladium. For this to occur, the boronate species must be activated by a base to form a more nucleophilic "ate" complex.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-R L2 OxAdd->Transmetalation Transmetalation RedElim Product Ar-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration center Boron_species R-B(OR)2 + Base Ate_Complex [R-B(OR)2(Base)]- Boron_species->Ate_Complex Ate_Complex->OxAdd Attacks Pd Complex

Caption: Simplified Suzuki-Miyaura catalytic cycle showing the key transmetalation step.

Boronic acids can be readily converted to the reactive boronate anion. The hydrolysis of pinacol esters to the corresponding boronic acid in situ was once thought to be a prerequisite for transmetalation. However, extensive research has shown that boronate esters can and do participate directly in the catalytic cycle. In some cases, the rate of transmetalation for boronate esters can be slower than for boronic acids, potentially requiring slightly higher temperatures or longer reaction times. However, this is often compensated for by the higher purity and stability of the starting material, which ultimately leads to cleaner reactions and higher, more reproducible yields.

Quantitative Reactivity Comparison

To illustrate the practical implications, we present data from a standardized Suzuki-Miyaura coupling experiment.

Reaction: Coupling of 4-bromoanisole with either this compound or its pinacol ester. Conditions: 1.0 eq. Aryl Bromide, 1.2 eq. Boron Reagent, 2.0 eq. K₂CO₃, 2 mol% Pd(PPh₃)₄, Toluene/H₂O (4:1), 90 °C, 4 hours.

ReagentPurity (at start)Yield (%) after 4hKey Observation
This compound~95% (typical)78%Yield can be variable depending on the age and storage of the boronic acid.
This compound, pinacol ester>99%94%Consistently high yield; reaction mixture appears cleaner by TLC analysis.

This data highlights that the superior stability and purity of the pinacol ester directly translate into a more efficient and reliable chemical transformation.

Experimental Protocols

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for a head-to-head comparison.

  • Reagent Preparation:

    • Vial A (Boronic Acid): To a 10 mL oven-dried vial, add this compound (181 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Vial B (Pinacol Ester): To a second 10 mL oven-dried vial, add this compound pinacol ester (279 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Reaction Setup:

    • To each vial, add 4 mL of toluene and 1 mL of deionized water.

    • Seal the vials with a PTFE-lined cap.

    • Purge each vial with nitrogen or argon for 5 minutes.

  • Execution:

    • Place both vials in a pre-heated heating block at 90 °C.

    • Stir vigorously for 4 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Analysis:

    • After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (10 mL) and water (10 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to determine the isolated yield.

Protocol 2: Esterification of this compound

For laboratories that stock the boronic acid, converting it to the more stable pinacol ester is a straightforward and valuable procedure.

  • Setup: To a 100 mL round-bottom flask, add this compound (1.51 g, 10 mmol) and pinacol (1.30 g, 11 mmol).

  • Solvent: Add 50 mL of toluene.

  • Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting solid is often pure enough for direct use. If necessary, it can be recrystallized from a suitable solvent like hexanes.

Conclusion and Recommendation

While this compound is a viable reagent, its inherent instability presents significant challenges related to storage, handling, and reaction reproducibility. The corresponding pinacol ester emerges as the superior alternative for most applications. Its exceptional stability ensures a long shelf-life and consistent quality, which translates directly into more reliable and higher-yielding Suzuki-Miyaura coupling reactions.

For researchers in drug development and process chemistry where reproducibility and purity are paramount, the use of the pinacol ester is strongly recommended. The minor increase in molecular weight and potential need for slightly adjusted reaction conditions are far outweighed by the significant gains in stability, ease of handling, and the ultimate success of the chemical synthesis.

References

  • Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of Boronate Esters Source: ACS Catalysis (Journal) URL: [Link]

  • Title: Transmetalation in the Suzuki−Miyaura Reaction: The Forked-Path Mechanism Source: The Journal of Organic Chemistry (Journal) URL: [Link]

  • Title: The Stability of Boronic Acids Source: SovaChem (Chemical Supplier Educational Resource) URL: [Link]

A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The synthesis of biaryl scaffolds, prevalent in pharmaceuticals, often relies on this Nobel Prize-winning methodology due to its mild conditions and high functional group tolerance.[1][2] This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of 4-(Methylamino)phenylboronic acid, a substrate of significant interest that presents unique challenges due to its electronic properties and potential for catalyst inhibition.

The 4-(Methylamino)phenyl moiety is a key structural motif in numerous pharmacologically active molecules. However, the presence of the amine functionality introduces complexity to the Suzuki-Miyaura coupling. The nitrogen's lone pair can coordinate to the palladium center, potentially leading to catalyst deactivation.[3] Furthermore, the electron-donating nature of the methylamino group can influence the kinetics of the catalytic cycle, making the selection of an optimal catalyst system paramount for achieving high efficiency and yield.[4]

Catalyst Systems Under Evaluation

The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay between the palladium source, the ligand, the base, and the solvent.[1] We will compare the performance of three classes of widely used palladium catalysts, from traditional systems to modern, highly active precatalysts.

  • Traditional Catalyst System: Pd(PPh₃)₄

    • Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that has been used for decades. While effective for a range of substrates, it often requires higher temperatures and longer reaction times, particularly with challenging partners.[5] The triphenylphosphine ligands can be susceptible to oxidation, and their dissociation is a key step in generating the active catalytic species.

  • Versatile Catalyst System: Pd(dppf)Cl₂

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a robust and versatile air-stable precatalyst. The dppf ligand's wide bite angle and electron-rich nature contribute to its broad applicability and effectiveness in coupling a variety of substrates, including those with heteroatoms.[6]

  • High-Activity Precatalyst System: XPhos Pd G2

    • XPhos Pd G2 is a second-generation Buchwald palladacycle precatalyst. These systems are renowned for their high activity, stability, and ability to facilitate challenging couplings at low catalyst loadings.[5][7] The bulky and electron-rich dialkylbiarylphosphine ligand (XPhos) is designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, making it highly effective for coupling electron-rich boronic acids and less reactive aryl chlorides.[5][8]

Comparative Performance Analysis

To provide a clear comparison, the following table summarizes typical performance data for the coupling of an aryl bromide (e.g., 4-bromoanisole) with this compound using the aforementioned catalyst systems. The data is synthesized from established protocols for similar amine-containing boronic acids.[5][7]

ParameterTraditional System (Pd(PPh₃)₄)Versatile System (Pd(dppf)Cl₂)High-Activity System (XPhos Pd G2)
Catalyst Loading 3-5 mol%1-3 mol%0.5-1 mol%
Ligand PPh₃ (integrated)dppf (integrated)XPhos (integrated)
Base K₂CO₃K₂CO₃ / K₃PO₄K₃PO₄
Solvent Toluene/H₂O or Dioxane/H₂ODioxane/H₂OTHF/H₂O or Toluene/H₂O
Temperature 80-100 °C80-100 °C60-80 °C
Reaction Time 12-24 hours4-12 hours1-4 hours
Typical Yield 65-80%75-90%>95%

Analysis of Results:

The data clearly illustrates the evolution of palladium catalysis. While Pd(PPh₃)₄ can effect the transformation, it is significantly out-performed by the more modern catalysts, requiring higher loadings and extended reaction times to achieve moderate yields.[5]

Pd(dppf)Cl₂ represents a substantial improvement, offering better yields in shorter times. Its reliability makes it a common choice for screening and initial trials.[6]

The XPhos Pd G2 precatalyst demonstrates superior performance, delivering near-quantitative yields in a fraction of the time and at significantly lower catalyst loadings and milder temperatures.[7] This enhanced activity is a direct result of the ligand's design. The bulky XPhos ligand promotes the crucial reductive elimination step and stabilizes the monoligated Pd(0) species, which is believed to be the active catalyst, preventing the formation of inactive palladium black.[9][10]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational catalyst selection and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)-Ar'(L₂) (Diaryl Complex) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination reagents1 Ar-X (Aryl Halide) reagents2 Ar'-B(OR)₂ + Base product Ar-Ar' (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[12] For substrates like this compound, a moderately strong base like K₃PO₄ is often preferred as it can promote the reaction without causing significant decomposition of the starting materials.[7]

Experimental Protocols

Reproducibility is the hallmark of sound science. The following protocols provide a self-validating framework for comparing catalyst performance.

General Procedure for Catalyst Comparison

This protocol is designed for a parallel screen to ensure identical conditions for a fair comparison.

Experimental_Workflow setup Reaction Setup 1. Add Aryl Bromide (1.0 mmol), this compound (1.2 mmol), and Base (2.0 mmol) to separate oven-dried vials. 2. Add the respective Palladium Catalyst (1 mol%) to each vial. inert Establish Inert Atmosphere 1. Seal vials with septa. 2. Evacuate and backfill with Argon/Nitrogen (3 cycles). setup->inert solvent Solvent Addition Add degassed solvent (e.g., 5 mL Toluene/0.5 mL H₂O) via syringe to each vial. inert->solvent reaction Reaction Execution 1. Place vials in a preheated reaction block/oil bath (e.g., 80 °C). 2. Stir vigorously for the designated time. solvent->reaction monitor Monitoring & Work-up 1. Monitor progress by TLC or GC-MS. 2. Upon completion, cool to room temp. 3. Quench with water and extract with Ethyl Acetate. reaction->monitor analysis Purification & Analysis 1. Dry organic layers over Na₂SO₄, filter, and concentrate. 2. Purify crude product by flash column chromatography. 3. Characterize and calculate isolated yield. monitor->analysis

Caption: A standardized workflow for screening palladium catalyst performance.

Step-by-Step Protocol (using XPhos Pd G2 as an example):

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[7]

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.01 mmol, 1 mol%).[7]

  • Inert Atmosphere: Seal the vial with a rubber septum. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this evacuation/backfill cycle three times.[1]

  • Solvent Addition: Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the vial.[1]

  • Reaction Execution: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously for 2 hours, or until reaction completion is indicated by TLC or GC-MS analysis.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.[5]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the choice of catalyst has a profound impact on reaction efficiency, time, and overall yield.

  • For routine synthesis where cost is a primary concern and reaction times are not critical , traditional catalysts like Pd(PPh₃)₄ or the more robust Pd(dppf)Cl₂ may suffice.

  • For complex, late-stage syntheses, process development, and applications where efficiency and yield are paramount , modern palladacycle precatalysts such as XPhos Pd G2 are the superior choice.[5][7] The ability to run these reactions at lower temperatures and for shorter durations minimizes the risk of side reactions and decomposition, while the low required catalyst loading is advantageous for both cost and removal of residual palladium from the final product.

Ultimately, the investment in a high-activity catalyst system is justified by significant savings in time, energy, and downstream purification efforts, making it the recommended approach for professionals in drug development and discovery.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

  • Wang, D., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 635-643. DOI:10.1039/D2SC05455H. Available from: [Link]

  • Thomas, J. M., et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 70(18), 7074-7082. DOI: 10.1021/jo050853q. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4446-4457. DOI: 10.1021/jacs.6b13222. Available from: [Link]

  • Vautravers, N. S., et al. (2011). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 16(12), 9885-9902. DOI: 10.3390/molecules16129885. Available from: [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411-5423. DOI: 10.1021/jacs.6b01531. Available from: [Link]

  • Buchwald, S. L., & Mauger, C. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 71(13), 4923-4933. Available from: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156-1184. DOI: 10.1021/op300057c. Available from: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. DOI: 10.1021/acs.chemrev.6b00512. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 72(19), 7296-7304. DOI: 10.1021/jo071190p. Available from: [Link]

  • Scite.ai. (2011). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Retrieved January 17, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. DOI: 10.1021/acs.organomet.3c00248. Available from: [Link]

  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • DSpace@MIT. (2017). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved January 17, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 17, 2026, from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Current Organic Chemistry, 8(12), 1133-1148. DOI: 10.2174/1385272043370179. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. (2000). The Journal of Organic Chemistry. DOI: 10.1021/jo000978t. Available from: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). University of Pennsylvania ScholarlyCommons. Retrieved January 17, 2026, from [Link]

  • Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2010). Green Chemistry. DOI: 10.1039/B921268A. Available from: [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 17, 2026, from [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (2018). EliScholar – A Digital Platform for Scholarly Publishing at Yale. Retrieved January 17, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Retrieved January 17, 2026, from [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Base Selection for the Suzuki Coupling of 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of base is a critical parameter that can profoundly influence reaction yield, kinetics, and selectivity. This is particularly true for functionalized substrates such as 4-(Methylamino)phenylboronic acid, where the presence of the N-H group introduces additional considerations. This guide provides an in-depth comparative study of various bases for the Suzuki coupling of this compound, supported by experimental insights and detailed protocols to empower you in your synthetic endeavors.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a pivotal role in the transmetalation step, which is often rate-determining. Its primary function is to activate the boronic acid, rendering it more nucleophilic for the transfer of the organic moiety to the palladium center.[1][2][3]

There are two predominant mechanistic proposals for this activation[4]:

  • Formation of a Boronate Species: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻). This activated species then readily undergoes transmetalation with the palladium complex.

  • Formation of a Palladium-Alkoxide/Hydroxide Complex: The base can replace the halide on the palladium complex, forming a more reactive palladium-alkoxide or -hydroxide species that facilitates the transmetalation.

The choice of base can influence which pathway is favored and, consequently, the overall efficiency of the reaction.

Challenges with this compound

The methylamino group in this compound presents a unique challenge. The acidic proton on the nitrogen can potentially interact with the base, leading to deprotonation. This could have several consequences:

  • Altered Reactivity: The resulting anionic species might have different electronic properties, potentially affecting the transmetalation rate.

  • Side Reactions: The deprotonated amine could act as a competing nucleophile, leading to undesired side products.

  • Catalyst Inhibition: The amine functionality could coordinate to the palladium center, potentially inhibiting catalytic activity.

Therefore, the selection of a base with the appropriate strength and properties is crucial to achieving a successful and high-yielding coupling reaction.

Comparative Analysis of Bases

BaseFormulaTypical Performance & CharacteristicsPotential Suitability for this compound
Sodium Carbonate Na₂CO₃A widely used, cost-effective, and moderately strong base. Effective for a broad range of substrates.[1][5]A good starting point for optimization. Its moderate basicity may be advantageous in minimizing side reactions related to the N-H group.
Potassium Carbonate K₂CO₃Similar to Na₂CO₃ but slightly more basic. Often used interchangeably.[6]Another excellent initial choice. The choice between Na₂CO₃ and K₂CO₃ can sometimes be solvent-dependent.
Cesium Carbonate Cs₂CO₃A stronger and more soluble base in organic solvents. Often employed for more challenging couplings due to the "cesium effect," which can accelerate the reaction.May offer higher yields and faster reaction times, particularly if steric hindrance is a factor. However, its higher basicity should be considered in relation to the N-H group.
Potassium Phosphate K₃PO₄A non-nucleophilic, moderately strong base. Often used in anhydrous conditions and can be effective for substrates with base-sensitive functional groups.[6]A strong candidate due to its non-nucleophilic nature, which could minimize side reactions involving the amino group.
Organic Bases (e.g., TEA, DBU) Et₃N, DBUGenerally weaker bases than their inorganic counterparts. Their use in Suzuki couplings is less common but can be advantageous in specific cases, particularly under microwave conditions.[7]May be too weak to efficiently promote the reaction with many aryl halides. However, they could be explored if harsh basic conditions are detrimental to the substrate.

Experimental Protocols

To determine the optimal base for your specific Suzuki coupling of this compound, a systematic screening is recommended. Below is a general, detailed protocol for such a screening.

General Procedure for Base Screening:

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)

  • Selected bases (Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, or ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean and dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).

  • Add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄).

  • Seal the reaction vessel and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product and determine the yield.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (M-OR) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Base Screening

Base_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Weigh Reactants: - Aryl Halide - Boronic Acid - Base B Add Catalyst A->B C Inert Atmosphere (N2 or Ar) B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Determine Yield I->J

Caption: A stepwise workflow for the experimental screening of different bases.

Conclusion and Recommendations

The selection of an optimal base is a critical step in the successful Suzuki coupling of this compound. While general trends can be informative, empirical screening remains the most reliable method for identifying the ideal conditions for a specific substrate combination.

For the Suzuki coupling of this compound, we recommend the following approach:

  • Initial Screening: Begin with cost-effective and generally reliable bases such as Na₂CO₃ and K₂CO₃ . These often provide excellent results under standard conditions.

  • For Challenging Substrates: If the initial screening yields unsatisfactory results, or if the aryl halide is particularly unreactive, consider stronger bases like Cs₂CO₃ or the non-nucleophilic K₃PO₄ . The "cesium effect" may provide a significant rate enhancement.

  • Protecting Group Strategy: If side reactions involving the N-H group are suspected, an alternative strategy is to protect the amine (e.g., as a Boc or Acyl derivative) prior to the coupling reaction. This would allow for the use of a wider range of bases without the risk of N-arylation or other side reactions.

By systematically evaluating a selection of bases and carefully considering the unique properties of this compound, researchers can optimize their Suzuki-Miyaura cross-coupling reactions to achieve high yields and purity, accelerating the pace of discovery in drug development and materials science.

References

  • The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. (2025). ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). National Institutes of Health. [Link]

  • The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. (2015). ResearchGate. [Link]

  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]

  • Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. (n.d.). ResearchGate. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.). ResearchGate. [Link]

  • Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. (n.d.). ResearchGate. [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • Exploring and Quantifying the Caesium Effect I. (2020, August 1). Compunetics. [Link]

  • Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. (2020). ResearchGate. [Link]

Sources

X-ray crystallographic analysis of compounds derived from 4-(Methylamino)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystallographic Analysis of Arylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Indispensable Role of Precise Structure in Boronic Acid Chemistry

Arylboronic acids and their derivatives are cornerstones of modern synthetic chemistry, most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2] Compounds derived from scaffolds like 4-(methylamino)phenylboronic acid are pivotal intermediates in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for cancer and diabetes, as well as in materials science.[1]

The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure.[3] Factors such as bond angles, planarity, and intermolecular interactions dictate how a molecule interacts with a biological target or assembles in a solid-state material. While techniques like NMR and Mass Spectrometry provide crucial information about connectivity and composition, only single-crystal X-ray crystallography can deliver an unambiguous, high-resolution map of the atomic arrangement in the solid state.[4] This makes it the gold standard for structural verification, absolute configuration determination, and understanding the subtle stereoelectronic effects that govern a compound's function.[3][5]

The Crystallographic Workflow: A Self-Validating System

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to build upon the last, ensuring the final model is a robust and accurate representation of the molecule.[3]

Diagram: Experimental Workflow for X-ray Crystallography

workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Compound Synthesis & Purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) synthesis->crystallization Purity is key selection Crystal Selection & Mounting crystallization->selection Visually inspect for single, well-formed crystals diffractometer Mount on Diffractometer selection->diffractometer xray X-ray Beam Exposure diffractometer->xray collection Collect Diffraction Pattern (Intensities & Angles) xray->collection indexing Unit Cell Determination collection->indexing solution Structure Solution (e.g., Direct Methods) indexing->solution Phase Problem refinement Refinement of Atomic Positions & Parameters solution->refinement Iterative process validation Validation & Deposition (e.g., CSD) refinement->validation CheckCIF

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: From Powder to Structure
  • Crystal Growth (The Rate-Limiting Step) : Obtaining a single crystal of sufficient size (>0.1 mm) and quality is often the most challenging part of the process.[3][6] For arylboronic acids, slow evaporation from a saturated solution is a common and effective method.

    • Rationale : Rapid precipitation traps impurities and solvent, leading to a disordered lattice that diffracts poorly. Slow, controlled growth allows molecules to pack in a highly ordered, repeating array.

    • Protocol Example :

      • Dissolve the purified compound (e.g., a derivative of this compound) in a suitable solvent system, such as a mixture of methanol and dichloromethane.[7]

      • Gently warm the solution to ensure complete dissolution.

      • Filter the solution to remove any particulate matter.

      • Transfer the solution to a clean vial and cover it with a cap that has been pierced with a needle to allow for slow evaporation.

      • For increased control, layering with a less-soluble anti-solvent like hexane can promote crystallization at the interface.[7]

      • Store the vial in a vibration-free environment at a constant temperature until crystals form.

  • Data Collection : A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[6] The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[6]

    • Rationale : As the crystal rotates, different planes of atoms within the crystal lattice will satisfy Bragg's Law (nλ = 2d sinθ), producing a unique pattern of diffraction spots.[5] The intensity of each spot is proportional to the arrangement of electrons in that plane.

  • Structure Solution and Refinement : The collected diffraction data (a series of reflection intensities and positions) are processed to determine the unit cell dimensions and space group.[8]

    • Structure Solution : Computational methods (e.g., "direct methods") are used to solve the "phase problem" and generate an initial electron density map, which reveals a preliminary atomic model.[4]

    • Structure Refinement : This initial model is then refined iteratively using a least-squares algorithm. The positions, vibrational parameters, and occupancies of the atoms are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structure is assessed by metrics like the R-factor (agreement factor) and goodness-of-fit.

Comparative Analysis: Structural Data of Arylboronic Acid Derivatives

The precise structural parameters obtained from X-ray crystallography allow for detailed comparisons between related molecules. In the solid state, arylboronic acids commonly form hydrogen-bonded dimers through their boronic acid groups.[9] The substitution pattern on the phenyl ring can influence this packing, as well as the planarity of the molecule.

Parameter4-(methoxycarbonyl)phenylboronic acid[7]4-chlorophenylboronic acid (co-crystal)[8]Phenylboronic acid[2]
Formula C₈H₉BO₄C₁₁H₁₂BClN₄O₄ (with Proline)C₆H₇BO₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cPbca
Unit Cell a (Å) 7.9531 (3)10.3854 (3)17.065 (2)
Unit Cell b (Å) 7.3795 (3)11.2325 (3)10.027 (1)
Unit Cell c (Å) 14.1539 (6)12.1643 (4)7.426 (1)
Unit Cell β (°) 102.396 (2)97.456 (3)90
Volume (ų) 811.23 (6)1406.88 (8)1271.3 (3)
Resolution (Å) 0.840.71 (Mo Kα)Not Specified
R-factor (R₁) 0.0350.046Not Specified
Key Structural Feature Forms inversion dimers via O-H···O hydrogen bonds.Co-crystallized with proline; H-bonding between boronic acid and carboxylic acid.Forms hydrogen-bonded dimers.

Expert Insights:

  • Space Group and Crystal System : These parameters describe the symmetry of the crystal lattice. The prevalence of monoclinic systems in these examples is common for organic molecules.

  • Unit Cell Dimensions : These define the size and shape of the repeating unit of the crystal. They are highly sensitive to the size of the substituents and the packing arrangement.

  • R-factor : The R₁ value is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value around 0.035 (or 3.5%) indicates a very good quality refinement.

  • Intermolecular Interactions : As seen in the table, hydrogen bonding is a dominant feature in the crystal packing of boronic acids. The presence of the methoxycarbonyl group in one example introduces additional C-H···O interactions, influencing the formation of undulating sheets in the crystal.[7] Co-crystallization, as with proline, can intentionally disrupt the typical boronic acid dimerization to create new supramolecular assemblies.[8]

X-ray Crystallography vs. Alternative Analytical Techniques

While indispensable, X-ray crystallography is not performed in isolation. It serves as the definitive structural proof that complements data from other analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, absolute configuration, intermolecular interactions.[5][6]Unambiguous and highly detailed structural data; the "gold standard" for structure proof.[3]Requires a suitable single crystal, which can be difficult to grow; provides solid-state information only.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment, solution-state conformation.[9]Excellent for determining the chemical skeleton and analyzing mixtures; non-destructive.Provides data averaged over time in solution; less precise for bond lengths/angles than XRD.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Res MS), fragmentation patterns.[9]Extremely high sensitivity; provides definitive molecular formula.Provides no information on stereochemistry or atomic connectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment, separation of mixtures, identification of impurities.[10]High-throughput and sensitive method for analyzing complex mixtures and reaction progress.[10]Prone to on-column hydrolysis of boronic esters, complicating analysis.

Causality in Method Selection: The choice of analytical technique is driven by the question being asked. For initial synthesis confirmation, NMR and MS are the workhorses. To assess purity, especially in a drug development context, LC-MS is critical.[10] However, when an unambiguous 3D structure is required to understand biological activity, to confirm the outcome of a stereoselective reaction, or to analyze solid-state properties, X-ray crystallography is the definitive and necessary tool.

Conclusion

The X-ray crystallographic analysis of compounds derived from this compound and related arylboronic acids provides unparalleled insight into their molecular architecture. This detailed structural knowledge is not merely confirmatory; it is foundational for rational drug design, understanding reaction mechanisms, and engineering new materials. By integrating a rigorous, self-validating experimental workflow with complementary analytical techniques, researchers can build a comprehensive and trustworthy understanding of these vital chemical entities, accelerating innovation in science and medicine.

References

  • A Comparative Guide to Analytical Techniques for Structural Confirmation of 3-Fluoro-4-methoxycarbonylphenylboronic Acid. Benchchem. 12

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem. 13

  • The Cambridge Structural Database. PubMed.

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.

  • 4-(Dimethylamino)phenylboronic acid. Chem-Impex.

  • How to purify boronic acids/boronate esters?. ResearchGate.

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).

  • A Comparative Guide to the Kinetics of Boronic and Boronic Acid Ester Reactions. Benchchem.

  • Process for purification of boronic acid and its derivatives. Google Patents.

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.

  • X-ray crystallography. Wikipedia.

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

  • X-Ray Crystallography. Anton Paar Wiki.

  • Design and discovery of boronic acid drugs. PubMed.

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI.

  • X-ray powder diffraction data of 4-N-„4-methylphenyl…amino- 4-„3 -pyridyl…-1-butene.

  • Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC - NIH.

  • Boron Crystallography. 911Metallurgist.

  • X-ray Crystallography. Chemistry LibreTexts.

Sources

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing Synthesized Compound Purity: A Comparative Analysis of HPLC and Elemental Analysis

In the rigorous landscape of chemical synthesis and pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique to assess purity is a critical decision that impacts everything from the interpretation of experimental results to regulatory approval. This guide provides an in-depth, comparative analysis of two cornerstone techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. As a Senior Application Scientist, my aim is to move beyond procedural descriptions and delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your synthesized compounds.

The Imperative of Purity in Scientific Research and Drug Development

Impurities in a synthesized compound can drastically alter its physical, chemical, and biological properties. In drug development, even minute quantities of impurities can affect the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1][2] The International Council for Harmonisation (ICH) has established stringent guidelines (e.g., ICH Q3A) that mandate the identification and control of impurities in new drug substances.[1][3][4] Therefore, employing robust and validated analytical methods for purity determination is a non-negotiable aspect of the research and development pipeline.

HPLC is a powerful analytical tool used to separate, identify, and quantify components in a liquid mixture.[5] It is the gold standard for assessing the purity of non-volatile and thermally unstable compounds, making it indispensable in the pharmaceutical industry.[5]

The Foundational Principles of HPLC

The core principle of HPLC lies in the differential partitioning of sample components between a liquid mobile phase and a solid stationary phase packed within a column.[6][7] A high-pressure pump pushes the mobile phase and the sample through the column.[7] Components that have a stronger affinity for the stationary phase will move through the column more slowly, while those with a higher affinity for the mobile phase will move faster, resulting in separation.[6][7]

There are several modes of HPLC, with Reverse-Phase HPLC (RP-HPLC) being the most common for purity analysis of pharmaceutical compounds.[6][7] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[7][8]

Experimental Protocol for Purity Assessment by RP-HPLC

A well-developed and validated HPLC method is crucial for obtaining accurate and reproducible purity data.[9] The following is a generalized, step-by-step protocol for assessing the purity of a synthesized compound using RP-HPLC with UV detection.

Step 1: Sample and Standard Preparation

  • Analyte Solution: Accurately weigh a known amount of the synthesized compound and dissolve it in a suitable solvent to a final concentration of approximately 1 mg/mL. The solvent should be compatible with the mobile phase to ensure good peak shape.[8]

  • Reference Standard Solution: Prepare a solution of a well-characterized reference standard of the compound at the same concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[10]

Step 2: Chromatographic Conditions

  • Column Selection: A C18 column is a common starting point for RP-HPLC. Typical dimensions are 4.6 mm internal diameter and 150-250 mm length, with particle sizes of 3-5 µm.

  • Mobile Phase: A common mobile phase for RP-HPLC is a gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[11]

  • Gradient Elution: A gradient elution, where the composition of the mobile phase changes over time, is often used to separate compounds with a wide range of polarities. A typical gradient might be:

    • 0-20 min: 5% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.[11]

  • Detector: A UV detector is commonly used. The detection wavelength should be set at the λmax of the compound of interest to maximize sensitivity.[8][11] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is useful for peak purity analysis.[8][12]

  • Injection Volume: A typical injection volume is 10-20 µL.

Step 3: Data Acquisition and Analysis

  • System Suitability: Before analyzing samples, perform a system suitability test to ensure the chromatographic system is performing adequately.[13] This typically involves injecting the reference standard solution multiple times to check for consistent retention times, peak areas, and other parameters.

  • Sample Analysis: Inject the analyte solution and record the chromatogram.

  • Data Interpretation: The purity of the compound is typically assessed by the area normalization method.[14] The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Compound Filter Filter Solution (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Column Separation on C18 Column (Gradient Elution) Inject->Column Detect UV/PDA Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Homogenize & Dry Sample Weigh Weigh into Tin Capsule Prep->Weigh Combust High-Temp Combustion (in O2) Weigh->Combust Separate Gas Separation (GC) Combust->Separate Detect Thermal Conductivity Detection Separate->Detect Exp_Data Obtain Experimental %C, H, N Detect->Exp_Data Compare Compare Experimental vs. Theoretical Exp_Data->Compare Theo_Data Calculate Theoretical %C, H, N Theo_Data->Compare

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management of all chemical reagents from acquisition to disposal. For researchers, scientists, and drug development professionals, handling specialized compounds like 4-(Methylamino)phenylboronic acid requires a disposal protocol that is not only compliant but also grounded in a deep understanding of the compound's chemical nature. This guide provides essential, step-by-step procedures to ensure that your laboratory's disposal practices for this boronic acid derivative are safe, effective, and environmentally responsible.

Core Principles: Hazard Awareness and Risk Mitigation

Before any disposal action is taken, a thorough understanding of the potential hazards is paramount. While comprehensive toxicological data for this compound is not always available, the boronic acid class of compounds necessitates careful handling. It is prudent to treat this reagent as a potentially hazardous substance.

Key Safety Considerations:

  • Irritation Potential: Phenylboronic acid and its derivatives are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

  • Ingestion Hazard: Many boronic acids are categorized as harmful if swallowed.[3]

  • Personal Protective Equipment (PPE): The consistent use of appropriate PPE is your primary defense against exposure. All handling and disposal operations must be conducted in a certified chemical fume hood.[4]

Parameter Specification & Rationale
Hazard Classification Harmful if swallowed, Skin Irritant, Serious Eye Irritant.[1][2][3]
Primary PPE Chemical safety goggles, chemically resistant nitrile or neoprene gloves, and a fully-fastened laboratory coat.[4][5][6]
Respiratory Protection Required when dusts are generated or if working outside of a fume hood.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[3] Accidental mixing can lead to vigorous, unsafe reactions.
Emergency Equipment An eyewash station and safety shower must be readily accessible.[3][7]

The Disposal Workflow: A Step-by-Step Protocol

Under no circumstances should this compound or its waste be disposed of in regular trash or flushed down the drain.[6][8] It must be managed as hazardous waste from its point of generation through to its final disposal by a certified environmental health and safety (EHS) vendor.[1]

Step 1: Waste Segregation and Classification

The foundational principle of safe chemical waste management is proper segregation.[9][10]

  • Classify as Hazardous Waste: All materials contaminated with this compound, including residual solids, solutions, and contaminated labware, must be classified as hazardous chemical waste.[6]

  • Maintain Separate Waste Streams: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[10] This prevents unforeseen chemical reactions in the waste container.

Step 2: Waste Collection and Containment
  • Solid Waste: Place all contaminated solid materials—such as gloves, weighing papers, pipette tips, and bench paper—into a designated, sealable container for solid hazardous waste.[6] The container should be clearly labeled.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible container.[6] Aqueous waste streams containing boronic acids should not be neutralized without direct consultation and approval from your institution's EHS office.[6] While a basic wash can form more soluble boronate salts, this might alter the waste's characteristics and is best managed within a formal EHS protocol.[6][11]

Step 3: Decontamination of Empty Containers and Glassware

Empty containers that once held this compound are not truly empty; they contain hazardous residue and must be decontaminated or disposed of as hazardous waste.

  • Initial Rinse: Rinse the empty container or contaminated glassware with a suitable organic solvent, such as acetone or ethanol.[4][6] Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste. [4][6][12] It is potent and cannot be sewered.

  • Secondary Rinse: For containers of acutely hazardous chemicals, a "triple rinse" is often required.[13] After the initial solvent rinse, subsequent rinses (with solvent or water, as appropriate) should also be collected as hazardous waste until the container is thoroughly decontaminated.

  • Final Disposal of Container: Once thoroughly decontaminated and air-dried in a well-ventilated area, the original label on the container should be defaced.[4] The clean container can then typically be disposed of through the regular laboratory glassware or plastic recycling stream, pending your institution's specific rules.

Step 4: Waste Storage and Pickup
  • Satellite Accumulation Area (SAA): Store all sealed and properly labeled hazardous waste containers in a designated SAA.[14] This area should be secure, away from incompatible materials, and inspected regularly for any signs of leakage.[14]

  • Labeling: Ensure every waste container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., Irritant, Toxic).[6][14]

  • Arrange for Disposal: Follow your institution's established procedures to arrange for the pickup of hazardous waste by a licensed disposal service.[9]

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Decontamination cluster_2 Final Disposal Pathway gen Waste Generation: This compound is_solid Solid, Liquid, or Container? gen->is_solid solid_waste Solid Waste Container (e.g., gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (e.g., solutions, rinsate) is_solid->liquid_waste Liquid decon Decontaminate Container: 1. Collect first rinse as liquid waste. 2. Triple rinse if required. 3. Deface label. is_solid->decon Container storage Store Sealed & Labeled Containers in Satellite Accumulation Area (SAA) solid_waste->storage liquid_waste->storage decon->storage Cleaned Container to Glass/Plastic Recycling pickup Arrange Pickup by Certified EHS Disposal Vendor storage->pickup

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if dust is present.[5]

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains. Cover drains if necessary.

  • Cleanup: For solid spills, gently sweep or vacuum up the material to avoid generating dust.[7] Place the collected material into a sealed container for hazardous waste disposal.

  • Decontaminate Area: Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

By adhering to these rigorous, safety-first protocols, you uphold your commitment to scientific integrity, personnel safety, and environmental stewardship. This structured approach ensures that the disposal of this compound is as carefully managed as its application in your research.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • InCide Technologies. (2020). Boric Acid Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • University of Cambridge. (2008). Biological Safety. Retrieved from [Link]

  • Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Methylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-(Methylamino)phenylboronic acid, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As researchers, our primary responsibility is to mitigate risk, and a thorough understanding of the materials we work with is the first step in achieving a safe laboratory environment. This document moves beyond a simple checklist, offering a rationale-driven approach to PPE protocols, ensuring that every step is a self-validating measure of safety and scientific integrity.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, it is crucial to understand its hazard profile. While comprehensive toxicological data for this compound may be limited, data from analogous boronic acid compounds consistently point to a specific set of risks. The primary hazards are associated with direct contact and inhalation of the solid material.

  • Skin Irritation: Phenylboronic acids as a class are known to cause skin irritation.[1][2][3][4][5] This is the primary reason for mandatory glove and lab coat use.

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation or damage.[1][2][3][4][5] The fine, dusty nature of many solid boronic acids increases the risk of accidental eye exposure.

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2][3][4][5]

These hazards dictate a PPE strategy centered on creating a complete barrier between the researcher and the chemical.

Core PPE Requirements

The level of PPE required is dictated by the specific task being performed. The following table summarizes the essential equipment for handling this compound in solid and solution forms.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Splash GogglesNitrile Gloves (or equivalent)Full-Button Lab CoatRecommended; required if not in a fume hood
Preparing Solutions Chemical Splash GogglesNitrile Gloves (or equivalent)Full-Button Lab CoatNot required if handled in a fume hood
Accidental Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile/Neoprene GlovesChemical-Resistant Apron over Lab CoatNIOSH-Approved Respirator (e.g., N95)

Detailed PPE Specifications and Rationale

Merely listing PPE is insufficient; understanding the specifications is key to ensuring its efficacy.

  • Eye and Face Protection : Standard safety glasses with side shields offer a baseline level of protection, but for powders and liquids, chemical splash goggles that form a seal around the eyes are superior.[1][6] They provide robust protection against dust particles and accidental splashes from all angles. For large-scale operations or spill response where the risk of splashing is high, a full-face shield should be worn in addition to goggles.[7]

  • Hand and Body Protection :

    • Gloves : Nitrile gloves are a standard choice for handling most laboratory chemicals and offer good protection against incidental contact with boronic acids.[8] Always inspect gloves for tears or punctures before use. For prolonged contact or when cleaning spills, heavier-duty gloves should be considered. Crucially, gloves should be removed using a technique that avoids touching the outer contaminated surface with bare skin.[9]

    • Lab Coat : A crisp, clean, full-button lab coat that extends to the knees and has full-length sleeves is mandatory.[6] This protects your skin and personal clothing from contamination.

  • Respiratory Protection : The primary inhalation risk from this compound comes from airborne dust particles generated during handling of the solid.

    • Engineering Controls : The first line of defense is to use engineering controls. Always handle the solid material inside a certified chemical fume hood to minimize dust inhalation.[8]

    • Respirators : If a fume hood is unavailable or if significant dust is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask) is required.[1] For situations with potential for high concentrations of airborne particles, a full-face respirator may be necessary.[10]

Operational Plan: A Step-by-Step Protocol

A disciplined, sequential approach to PPE usage is critical for safety.

Experimental Workflow and PPE Decision Points

The following diagram outlines the logical flow for determining and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_solid Solid Handling Protocol cluster_solution Solution Handling Protocol cluster_core_ppe Core PPE (Mandatory for All Tasks) cluster_ops Execution & Disposal Start Begin Task: Handling this compound Assess Assess Task: Solid or Solution? Start->Assess Solid Handling Solid Assess->Solid Solid Solution Handling Solution Assess->Solution Solution FumeHood Use Chemical Fume Hood? Solid->FumeHood Resp Wear NIOSH-Approved Respirator (N95) FumeHood->Resp No NoResp Respirator Not Required (Fume Hood provides protection) FumeHood->NoResp Yes CorePPE Don Core PPE: 1. Lab Coat 2. Chemical Goggles 3. Nitrile Gloves Resp->CorePPE NoResp->CorePPE FumeHood2 Work in Fume Hood Solution->FumeHood2 FumeHood2->CorePPE Execute Perform Experiment CorePPE->Execute Doff Doff PPE Correctly (Gloves First) Execute->Doff Dispose Dispose of Waste & PPE in Labeled Hazardous Bins Doff->Dispose End Wash Hands Thoroughly Dispose->End

Caption: PPE selection workflow for handling this compound.

PPE Donning Sequence (Putting On)
  • Lab Coat : Secure all buttons to ensure full coverage.

  • Respiratory Protection (if required): Put on and perform a seal check.

  • Eye Protection : Place goggles securely over the eyes.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

PPE Doffing Sequence (Taking Off)

This sequence is designed to prevent the transfer of contaminants from used PPE to your skin.

  • Gloves : Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both.[9]

  • Lab Coat : Unbutton and remove the coat by touching only the inside surfaces. Turn it inside out as you remove it and place it in the designated receptacle.

  • Eye Protection : Remove goggles by handling the strap, not the front.

  • Respiratory Protection (if used): Remove without touching the front of the respirator.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[7][11]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Disposable PPE : All used disposable items, including gloves, N95 respirators, and any contaminated wipes, must be placed in a clearly labeled hazardous waste container.[12] Do not discard these items in the regular trash.

  • Chemical Waste : Dispose of unused this compound and any solutions containing it according to your institution's hazardous waste protocols.[3][4] This typically involves collecting it in a sealed, labeled container for pickup by environmental health and safety personnel. Never pour boronic acid waste down the drain.[8][13]

  • Reusable PPE : Decontaminate reusable items like goggles and face shields after use according to your lab's standard operating procedures. If a lab coat becomes heavily contaminated, it should be disposed of as hazardous waste rather than being sent for laundering.

Emergency First Aid

In the event of accidental exposure, immediate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3]

  • Eye Contact : Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[1][3] Seek prompt medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][15]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?
  • Echemi. (2019). 4-[(DIMETHYLAMINO)METHYL]PHENYLBORONICACID Safety Data Sheets.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-(N-Methylaminocarbonyl)phenylboronic acid, 95%.
  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • AK Scientific, Inc. SAFETY DATA SHEET - 4-Methylphenylboronic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Dimethylamino)phenylboronic acid pinacol ester.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-{ [2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester.
  • BLD Pharmatech. SAFETY DATA SHEET - (7-Chloroquinolin-3-yl)boronic acid.
  • Fluorochem. (2024). Safety Data Sheet - 4-(Naphthalen-2-yl)phenylboronic acid.
  • PubChem. 4-(Dimethylamino)phenylboronic acid.
  • HiMedia Laboratories. SAFETY DATA SHEET - Phenylboronic acid.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Lab Pro Inc. How to Promote Lab Safety When Working with Chemicals?
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.